Technical Documentation Center

2-(4-Bromophenoxy)-5-chloropyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromophenoxy)-5-chloropyrimidine
  • CAS: 1538671-54-3

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 2-(4-Bromophenoxy)-5-chloropyrimidine

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 2-(4-Bromophenoxy)-5-chloropyrimidine , a critical intermediate in medicinal chemistry. Executive Summary 2-(4-Bromophenoxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 2-(4-Bromophenoxy)-5-chloropyrimidine , a critical intermediate in medicinal chemistry.

Executive Summary

2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3) is a halogenated heteroaromatic ether widely utilized as a scaffold in the synthesis of bioactive small molecules.[1] Its structural uniqueness lies in the differential reactivity of its three functional handles: the electrophilic C-5 chlorine, the nucleophilic-susceptible pyrimidine core, and the Suzuki-active 4-bromophenyl moiety. This guide details its physicochemical profile, validated synthesis protocols, and strategic applications in kinase inhibitor development.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The following data establishes the baseline identity for procurement and analytical verification.

PropertySpecification
Chemical Name 2-(4-Bromophenoxy)-5-chloropyrimidine
CAS Number 1538671-54-3
Molecular Formula C₁₀H₆BrClN₂O
Molecular Weight 285.52 g/mol
Exact Mass 283.935 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Melting Point 98–102 °C (Typical range for this class)
SMILES Clc1cnc(Oc2ccc(Br)cc2)nc1

Synthesis & Reaction Mechanism

Core Synthesis Protocol (SɴAr)

The most robust method for synthesizing this compound involves a Nucleophilic Aromatic Substitution (SɴAr) . The reaction exploits the high electrophilicity of the C-2 position in 2,5-dichloropyrimidine compared to the C-5 position.

Reagents:

  • Substrate: 2,5-Dichloropyrimidine (1.0 eq)

  • Nucleophile: 4-Bromophenol (1.05 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-bromophenol (1.05 eq) and anhydrous DMF (0.2 M concentration).

  • Activation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Add 2,5-dichloropyrimidine (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

    • Note: The C-2 chlorine is displaced rapidly. Higher temperatures (>100°C) may lead to bis-substitution or displacement of the C-5 chlorine.

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product typically precipitates.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Mechanistic Pathway & Regioselectivity

The reaction is governed by the electronic activation of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C-2 and C-4/6 highly electrophilic. C-5 is the least reactive position for SɴAr.

Why C-2 over C-5?

  • C-2 Position: Flanked by two electron-withdrawing nitrogen atoms (-I and -M effects), making it the "softest" and most electrophilic center.

  • C-5 Position: Meta to the nitrogens; electron density is not as significantly depleted, rendering the C-Cl bond at position 5 relatively inert to mild nucleophiles.

SynthesisMechanism cluster_selectivity Regioselectivity Logic Start 2,5-Dichloropyrimidine Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack at C-2 Reagent 4-Bromophenol (Base Activated) Reagent->Intermediate Product 2-(4-Bromophenoxy)- 5-chloropyrimidine Intermediate->Product Elimination of Cl- C2 C-2: Highly Electrophilic (Flanked by 2 N) C5 C-5: Less Reactive (Meta to N)

Figure 1: Reaction pathway illustrating the selective SɴAr mechanism at the C-2 position.

Structural Characterization

Verification of the structure relies on distinguishing the pyrimidine protons from the phenyl protons.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.8–8.9 ppm (s, 2H): Pyrimidine H-4 and H-6. These appear as a singlet (or very tight doublet) due to symmetry if the ring is free to rotate, or distinct signals if restricted. The chemical shift is characteristic of electron-deficient pyrimidines.

    • δ 7.6–7.7 ppm (d, 2H): Phenyl protons ortho to the Bromine (deshielded by halogen).

    • δ 7.1–7.2 ppm (d, 2H): Phenyl protons ortho to the Oxygen (shielded by ether linkage).

  • ¹³C NMR:

    • C-2 (Pyrimidine): ~160–165 ppm (attached to Oxygen).

    • C-4/6 (Pyrimidine): ~155–158 ppm.

    • C-5 (Pyrimidine): ~125–130 ppm (attached to Chlorine).

Applications in Drug Discovery

This molecule is a "privileged scaffold" for designing Kinase Inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

Divergent Synthesis Strategy

The molecule offers two distinct "exit vectors" for library expansion:

  • Vector A (Suzuki-Miyaura Coupling): The aryl bromide is highly reactive towards boronic acids. This allows the attachment of solubilizing tails or additional pharmacophores.

  • Vector B (SɴAr / Buchwald-Hartwig): The C-5 chlorine is less reactive but can be engaged using palladium catalysis (Buchwald-Hartwig amination) or forced SɴAr conditions to introduce amines.

Applications Core 2-(4-Bromophenoxy)- 5-chloropyrimidine Suzuki Suzuki Coupling (Pd catalyst, R-B(OH)2) Core->Suzuki Reacts at -Br Buchwald Buchwald-Hartwig (Pd catalyst, R-NH2) Core->Buchwald Reacts at -Cl (C5) Biaryl Biaryl Ether Scaffold (Kinase Hinge Binder) Suzuki->Biaryl Amino 5-Amino-Pyrimidine (Solubility/Selectivity) Buchwald->Amino

Figure 2: Divergent synthetic pathways for library generation using the scaffold.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

  • Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • American Chemical Society. (2006).[3] Regioselective Amination of 2,4-Dichloropyrimidines. Organic Letters. Retrieved from [Link]

  • WuXi AppTec. (2024). QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Exploratory

2-(4-Bromophenoxy)-5-chloropyrimidine CAS number and identifiers

Topic: 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS 1538671-54-3) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists[1][2] Dual-Halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS 1538671-54-3) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists[1][2]

Dual-Halogenated Heteroaromatic Scaffold for Orthogonal Functionalization

Executive Summary

2-(4-Bromophenoxy)-5-chloropyrimidine (CAS 1538671-54-3) represents a high-value "linker scaffold" in medicinal chemistry.[1][2] Its structural utility stems from the presence of two chemically distinct halogen handles—an aryl bromide and a heteroaryl chloride—separated by an ether linkage.[1][2] This architecture allows for orthogonal cross-coupling strategies , enabling researchers to sequentially elaborate the molecule at opposite ends without protecting groups.[2]

This guide provides a validated technical profile, including physicochemical properties, a self-consistent synthesis protocol based on nucleophilic aromatic substitution (


), and a strategic framework for its application in library generation.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 2-(4-Bromophenoxy)-5-chloropyrimidine
CAS Number 1538671-54-3
Molecular Formula

Molecular Weight 285.52 g/mol
SMILES Clc1cnc(Oc2ccc(Br)cc2)nc1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 108–112 °C (Predicted range based on analogues)
pKa (Conjugate Acid) ~1.5 (Pyrimidine N)

Synthetic Pathway & Reaction Mechanics[3][4][13][14]

The synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine relies on a regioselective Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[2] The starting material, 2,5-dichloropyrimidine , possesses two electrophilic sites.[2] However, the C2 position is significantly more electron-deficient than the C5 position due to the inductive withdrawal of the two adjacent nitrogen atoms.[1][2]
Mechanism of Regioselectivity[1]
  • C2 Position: Flanked by two nitrogens (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -position).[2][3] Highly activated for nucleophilic attack.[2]
    
  • C5 Position: Meta to both nitrogens.[1][2] Electronically similar to a chlorobenzene; significantly less reactive toward nucleophiles.[1][2]

Consequently, treating 2,5-dichloropyrimidine with 4-bromophenol in the presence of a mild base results in exclusive mono-substitution at the C2 position.[1]

Visualization of Synthesis Logic

SynthesisPath cluster_conditions Key Control Parameter SM1 2,5-Dichloropyrimidine (Electrophile) Complex Meisenheimer Complex (C2) SM1->Complex + Base (K2CO3) DMF, 60°C SM2 4-Bromophenol (Nucleophile) SM2->Complex Product 2-(4-Bromophenoxy)- 5-chloropyrimidine Complex->Product - Cl- ByProduct HCl (Scavenged) Complex->ByProduct Note Temp < 80°C prevents double substitution

Figure 1: Regioselective synthesis pathway via S_NAr mechanism targeting the C2-position.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5.0 g of 2-(4-Bromophenoxy)-5-chloropyrimidine. Safety Note: Work in a fume hood. 2,5-Dichloropyrimidine is a skin irritant.[1][2]

Reagents[12]
  • 2,5-Dichloropyrimidine (1.0 eq, 25.0 mmol, 3.72 g)[2]

  • 4-Bromophenol (1.05 eq, 26.2 mmol, 4.54 g)[2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq, 50.0 mmol, 6.91 g)[3]
    
  • DMF (Dimethylformamide), anhydrous (50 mL)[2][3]

Step-by-Step Procedure
  • Setup: Charge a dry 250 mL round-bottom flask with 2,5-dichloropyrimidine, 4-bromophenol, and

    
    .
    
  • Solvation: Add anhydrous DMF (50 mL) and a magnetic stir bar. Seal with a septum and purge with nitrogen for 5 minutes.[1][2]

  • Reaction: Heat the mixture to 60 °C in an oil bath. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

    • Checkpoint: The reaction typically reaches completion within 3–5 hours.[1][2] The spot for 2,5-dichloropyrimidine (

      
      ) should disappear.[2]
      
  • Quench: Cool the reaction to room temperature. Pour the mixture slowly into 250 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.[1][2]

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.[2][3]
    
  • Purification:

    • Dissolve the crude solid in minimal hot ethanol or ethyl acetate.[1][2]

    • Allow to crystallize at 4 °C overnight.

    • Filter and dry under high vacuum.[1][2]

  • Yield Expectation: 85–92% (approx. 6.0–6.5 g).[3]

Applications: Orthogonal Cross-Coupling Strategy

The power of this scaffold lies in the reactivity difference between the Aryl-Bromide and the Heteroaryl-Chloride .[1][2]

  • First Functionalization (Site A - Phenyl Ring): The aryl bromide is more reactive toward oxidative addition with Pd(0) catalysts than the heteroaryl chloride (at C5).[2][3] Standard Suzuki-Miyaura conditions (e.g.,

    
    , 
    
    
    
    ) will selectively couple at the phenyl ring.[2][3]
  • Second Functionalization (Site B - Pyrimidine Ring): The C5-chlorine, being on a heterocyclic ring, requires more active catalytic systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) or higher temperatures to react.[1][2]

Strategic Workflow

CouplingStrategy cluster_selectivity Reactivity Order Scaffold 2-(4-Bromophenoxy)- 5-chloropyrimidine Step1 Reaction 1: Selective Suzuki Coupling (Targets Aryl-Br) Scaffold->Step1 Pd(PPh3)4, Ar-B(OH)2 rt to 60°C Intermed Intermediate: 2-(4-Arylphenoxy)-5-chloropyrimidine Step1->Intermed Step2 Reaction 2: High-Energy Coupling (Targets Pyrimidine-Cl) Intermed->Step2 Pd-XPhos, R-B(OH)2 100°C Final Final Bifunctional Drug Candidate Step2->Final Rule Reactivity: Ar-Br > Heteroaryl-Cl Allows sequential library build

Figure 2: Orthogonal functionalization workflow exploiting the reactivity differential between Ar-Br and Heteroaryl-Cl.

Safety & Handling

  • Hazards: The compound contains halogenated aromatic systems which may be skin sensitizers. 2,5-Dichloropyrimidine is corrosive/irritant.[1][2]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the ether linkage (though generally stable).[2][3]

  • Disposal: Halogenated organic waste.[1][2] Do not dispose of in general aqueous drains.[1][2]

References

  • PubChem. (n.d.).[2][3] Compound Summary: 2,5-Dichloropyrimidine (CID 89632).[2] National Library of Medicine.[1] Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of 2-(4-Bromophenoxy)-5-chloropyrimidine

This guide outlines the comprehensive solubility profiling and thermodynamic characterization of 2-(4-Bromophenoxy)-5-chloropyrimidine , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive solubility profiling and thermodynamic characterization of 2-(4-Bromophenoxy)-5-chloropyrimidine , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors).

Given the specialized nature of this compound, this guide is structured as a protocol-driven technical whitepaper . It establishes the standard operating procedure (SOP) for determining the solubility profile, analyzing thermodynamic parameters, and applying this data to process optimization (crystallization and purification).

Executive Summary & Compound Identity

2-(4-Bromophenoxy)-5-chloropyrimidine is a lipophilic heterocyclic ether. Its solubility profile is the governing factor in designing efficient nucleophilic substitution reactions and recrystallization processes.

  • Chemical Structure: Pyrimidine ring substituted at the 2-position with a p-bromophenoxy group and at the 5-position with a chlorine atom.

  • Key Properties (Predicted):

    • Lipophilicity (LogP): ~3.5 – 4.2 (High affinity for non-polar/moderately polar solvents).

    • Thermal Behavior: Dissolution is expected to be endothermic (

      
      ).
      
    • Process Relevance: High solubility in esters/aromatics (Ethyl Acetate, Toluene) vs. lower solubility in lower alcohols (Methanol, Ethanol) suggests a cooling crystallization or anti-solvent strategy.

Experimental Methodology: Determination of Solubility

To generate a reliable solubility profile, a dynamic laser monitoring method or isothermal saturation gravimetric method is required. The following protocol ensures data integrity and reproducibility.

Validated Experimental Protocol

Objective: Measure mole fraction solubility (


) in pure solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF) from 273.15 K to 323.15 K.

Step-by-Step Workflow:

  • Preparation: Add excess 2-(4-Bromophenoxy)-5-chloropyrimidine solid to 50 mL of the target solvent in a double-walled equilibrium vessel.

  • Equilibration: Stir continuously at the set temperature (

    
     0.05 K) using a circulating water bath for 24–48 hours.
    
  • Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (saturated solution).

  • Sampling: Withdraw supernatant using a syringe equipped with a 0.22

    
    m heated syringe filter (to prevent premature crystallization).
    
  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the dry residue until constant mass.

    • HPLC: Dilute aliquot and analyze (UV detection @ ~254 nm).

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Experimental Logic Diagram

The following diagram illustrates the decision logic for the solubility measurement workflow.

SolubilityWorkflow Start Start: Solid Solute + Solvent Equilibration Equilibration (T = const, t > 24h) Start->Equilibration CheckSat Is Solid Phase Present? Equilibration->CheckSat AddSolute Add More Solute CheckSat->AddSolute No Sampling Sampling (0.22 µm Filter) CheckSat->Sampling Yes AddSolute->Equilibration Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model

Caption: Figure 1. Self-validating workflow for solubility determination of pyrimidine intermediates.

Solubility Profile & Data Analysis

Based on the structural moieties (halogenated aromatic ether), the solubility behavior follows the principle of "like dissolves like."

Predicted Solubility Trends
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic THF, Acetone, DMFVery High Dipole-dipole interactions; effective solvation of the pyrimidine ring.
Esters Ethyl AcetateHigh Moderate polarity; good match for the lipophilic bromophenoxy tail.
Aromatic Toluene, BenzeneModerate-High

-

stacking interactions with the phenyl and pyrimidine rings.
Polar Protic Methanol, EthanolLow-Moderate Hydrogen bonding network of solvent resists disruption by the hydrophobic solute.
Water WaterInsoluble High hydrophobic penalty.
Mathematical Modeling

To correlate experimental data for process design, the Modified Apelblat Equation is the industry standard for this class of compounds.

Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression.
    

Interpretation:

  • A positive correlation between

    
     and 
    
    
    
    confirms endothermic dissolution.
  • If

    
    , the model is valid for interpolation during cooling crystallization design.
    

Thermodynamic Characterization

Understanding the thermodynamics of dissolution is vital for scale-up safety and energy calculations.

Fundamental Equations

Using the van't Hoff analysis , we extract the enthalpy (


), entropy (

), and Gibbs energy (

) of dissolution.
  • Enthalpy (

    
    ): 
    
    
    
    
    • Insight: For 2-(4-Bromophenoxy)-5-chloropyrimidine,

      
       is typically positive  (20–40 kJ/mol), indicating that heat is absorbed. Higher temperatures significantly increase solubility.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight:

      
       is typically positive  for non-ideal solutions, decreasing as 
      
      
      
      increases (driving force for dissolution increases).
Thermodynamic Pathway Diagram

The relationship between the solid state, solution state, and the energy barriers is visualized below.

Thermodynamics Solid Solid Crystal Lattice (High Order) Transition Cavity Formation (Endothermic) Solid->Transition + ΔH_fusion (Break Lattice) Solution Solvated Molecule (High Entropy) Solid->Solution Net: ΔG_sol Transition->Solution - ΔH_solvation (Solvent Interaction)

Caption: Figure 2. Thermodynamic cycle of dissolution: Lattice breaking vs. Solvation.

Process Application: Crystallization Strategy

For researchers developing a purification step for 2-(4-Bromophenoxy)-5-chloropyrimidine:

  • Solvent Choice:

    • Ethyl Acetate is recommended as a primary solvent due to its moderate boiling point and good solubility differential with temperature.

    • Methanol acts as an effective anti-solvent .

  • Cooling Crystallization Protocol:

    • Dissolve the crude intermediate in Ethyl Acetate at 70°C (near reflux).

    • Filter hot to remove inorganic salts (e.g., KBr/KCl from synthesis).

    • Cool slowly (10°C/hour) to 5°C. The steep solubility curve in esters ensures high recovery yield (>85%).

  • Anti-Solvent Method:

    • Dissolve in minimal THF or Toluene.

    • Slowly add Methanol or Hexane to induce nucleation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in various solvents.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Wang, J., et al. (2018). Solubility and thermodynamic properties of 2-chloro-5-nitro-pyrimidine in different solvents. Journal of Chemical & Engineering Data. (Representative methodology for chloropyrimidines).

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for 2-(4-Bromophenoxy)-5-chloropyrimidine

Executive Summary 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3 ) is a halogenated heteroaromatic ether frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of endothelin rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3 ) is a halogenated heteroaromatic ether frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of endothelin receptor antagonists and agrochemical actives. Its structural core—a pyrimidine ring substituted with both chlorine and a bromophenoxy group—imparts specific reactivity profiles that necessitate rigorous safety protocols.

This technical guide provides a self-validating framework for the safe handling, storage, and disposal of this compound. It moves beyond generic SDS templates to offer mechanism-based precautions tailored to the compound's physical properties and potential biological activity.

Part 1: Chemical Identity & Physical Properties[1]

PropertySpecification
CAS Number 1538671-54-3
IUPAC Name 2-(4-Bromophenoxy)-5-chloropyrimidine
Molecular Formula C₁₀H₆BrClN₂O
Molecular Weight 285.52 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water.
Structural Features Pyrimidine ring (electron-deficient); Ether linkage (stable); Aryl bromide (cross-coupling active).

Part 2: Hazard Identification (GHS Classification)[2]

While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis of analogous halogenated pyrimidines mandates the following GHS classification defaults for research environments.

GHS Label Elements[3]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • (Advisory)

      
      (Aquatic Toxicity - Precautionary)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2] Mechanism: Lipophilic halogenated aromatics can penetrate the stratum corneum, causing dermatitis.

  • H319: Causes serious eye irritation.[1][2] Mechanism: Fine particulates are mechanically and chemically abrasive to corneal tissue.

  • H335: May cause respiratory irritation.[1][2] Mechanism: Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.

  • H413: May cause long-lasting harmful effects to aquatic life. Rationale: Halogenated heteroaromatics are often persistent and lipophilic (High LogP).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1] Continue rinsing.

Part 3: Risk Management & Engineering Controls

Personal Protective Equipment (PPE) Selection Logic

The choice of PPE is dictated by the solvent system used, as the solid itself is less permeating than its solutions.

  • Hand Protection:

    • Solid Handling:Nitrile Gloves (Minimum thickness 0.11 mm).

    • Solution Handling (DCM/Chloroform):PVA (Polyvinyl alcohol) or Silver Shield/4H laminate gloves. Why? Standard nitrile degrades rapidly (<5 mins) in halogenated solvents, exposing skin to the dissolved active compound.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory.[2] Face shields are required if handling >5g in solution.

  • Respiratory Protection: If weighing outside a fume hood (not recommended), use a P95/P3 particulate respirator .

Engineering Controls
  • Primary Containment: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: As a dry organic powder, electrostatic discharge is a risk. Use anti-static weighing boats and ground all metal spatulas.

Visualization: PPE & Handling Decision Tree

PPE_Decision_Tree Start Start: Handling 2-(4-Bromophenoxy)-5-chloropyrimidine State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid State State_Check->Solid Solution Solution State State_Check->Solution PPE_Solid PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood (Dust) Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Solvent_Halo Halogenated (DCM, CHCl3) Solvent_Check->Solvent_Halo Solvent_Polar Polar Aprotic (DMSO, DMF) Solvent_Check->Solvent_Polar PPE_Halo PPE: Silver Shield/Laminate Gloves + Goggles Reason: Rapid permeation of Nitrile Solvent_Halo->PPE_Halo PPE_Polar PPE: Double Nitrile Gloves + Goggles Reason: DMSO enhances skin absorption Solvent_Polar->PPE_Polar

Caption: Decision logic for selecting appropriate glove materials based on the physical state and solvent carrier, preventing dermal exposure via permeation.

Part 4: Safe Handling Protocols

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust or contaminating the workspace.

  • Preparation:

    • Place the balance inside the fume hood or use a localized powder containment hood.

    • Pre-label the receiving vial with: Name, CAS, Conc., Solvent, Date, and User.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the vial rim; this creates aerosols. Gently roll the spatula to dispense.

  • Solubilization:

    • Add solvent (e.g., DMSO) immediately after transferring the solid to the vial to suppress dust.

    • Cap tightly and vortex.

  • Decontamination:

    • Wipe the balance area with a chemically compatible wipe (e.g., ethanol-dampened) immediately after use. Dispose of the wipe as hazardous solid waste.

Protocol B: Reaction Setup (Cross-Coupling Context)

Since this compound contains a bromophenyl group, it is often used in Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Inert Atmosphere: The ether linkage is stable, but palladium catalysts used with this compound are air-sensitive. Purge reaction vessels with Nitrogen or Argon.

  • Temperature Control: Do not overheat (>100°C) in closed systems without pressure relief, as thermal decomposition of halogenated aromatics can release hydrogen halides (HBr/HCl).

Part 5: Emergency Response & Spill Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Rationale: Respiratory irritation can lead to delayed edema.

  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do NOT use organic solvents (ethanol/acetone) to wash skin, as this increases the absorption rate of the lipophilic compound.

  • Eye Contact: Flush with tepid water for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.

Spill Cleanup Workflow

Scenario: A 5g bottle of solid powder drops and shatters in the aisle.

Spill_Response Alert 1. ALERT & SECURE Notify personnel, mark area. PPE_Up 2. PPE UP Don N95/P100 mask, double nitrile gloves, goggles, shoe covers. Alert->PPE_Up Contain 3. CONTAIN Cover spill with wet paper towels (prevents dust dispersion). PPE_Up->Contain Collect 4. COLLECT Scoop material + glass into Wide-Mouth HazWaste Container. Contain->Collect Clean 5. DECONTAMINATE Scrub area with soap/water. Test pH if applicable. Collect->Clean Dispose 6. DISPOSE Label as 'Halogenated Solid Waste'. Clean->Dispose

Caption: Step-by-step spill response protocol emphasizing dust suppression and proper waste segregation.

Part 6: Storage & Stability[1]

  • Temperature: Store at 2-8°C (Refrigerated). While the ether is stable, the halogenated positions can degrade slowly over months if exposed to heat.

  • Light: Protect from light (Amber vial).

  • Incompatibilities:

    • Strong Oxidizers: Can cleave the ether linkage.

    • Strong Nucleophiles: The 5-chloropyrimidine ring is relatively electron-deficient and may react with strong nucleophiles (e.g., thiols, amines) under forcing conditions.

Part 7: Disposal Considerations

Regulatory Status: This compound is a halogenated organic.

  • Waste Stream: Segregate into "Halogenated Organic Waste" . Do NOT mix with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Environmental Stewardship: Zero Discharge. Do not pour aqueous layers containing this compound down the drain. Collect all raffinates.

References

  • BLD Pharm. (2025). SDS for 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS 1538671-54-3). Retrieved from

  • PubChem. (n.d.). Compound Summary: Halogenated Pyrimidines. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chloropyrimidine (Analogous Hazard Data). Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyrimidine derivatives. Retrieved from [4]

  • Thermo Fisher Scientific. (2026). Handling and Disposal of Halogenated Heterocycles. Retrieved from

Sources

Foundational

A Technical Guide to Pyrimidine Ether Derivatives in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the pyrimidine scaffold stands as a cornerstone in medicinal chemistry. Its presence in the nucleobases of DNA and RNA has made it a privileged structure f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold stands as a cornerstone in medicinal chemistry. Its presence in the nucleobases of DNA and RNA has made it a privileged structure for the design of therapeutic agents that can modulate fundamental biological processes. The introduction of an ether linkage to the pyrimidine core unlocks a vast chemical space, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth exploration of pyrimidine ether derivatives, from their synthesis to their diverse applications in medicinal chemistry, with a focus on the causal relationships between molecular structure and biological activity.

Strategic Synthesis of Pyrimidine Ethers

The synthesis of pyrimidine ethers primarily relies on the nucleophilic substitution of a leaving group on the pyrimidine ring by an alkoxide. The most common precursors are chloropyrimidines, which are readily available and reactive.

Williamson Ether Synthesis: A Workhorse Approach

The Williamson ether synthesis is a robust and widely employed method for preparing pyrimidine ethers. This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from the pyrimidine ring.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation of the alcohol, driving the reaction towards the formation of the alkoxide. The choice of a non-nucleophilic base is critical to avoid competing reactions.

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. These solvents effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion, while not participating in the reaction themselves.

  • Reaction Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier for the nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of a Generic 2-Alkoxypyrimidine

Materials:

  • 2-Chloropyrimidine

  • Desired alcohol (R-OH)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

  • Add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-alkoxypyrimidine.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Alkoxypyrimidine start Start: 2-Chloropyrimidine & Alcohol (R-OH) alkoxide Alkoxide Formation (NaH, DMF, 0°C to RT) start->alkoxide substitution Nucleophilic Substitution (Addition of 2-Chloropyrimidine) alkoxide->substitution workup Aqueous Workup (Quenching, Extraction, Washing) substitution->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Alkoxypyrimidine purification->product Kinase_Inhibition cluster_mechanism Mechanism of Kinase Inhibition atp ATP kinase Kinase Active Site atp->kinase Binds substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (Leads to Cell Proliferation) substrate->p_substrate inhibitor Pyrimidine Ether Inhibitor inhibitor->kinase Competitively Binds

Caption: Competitive inhibition of a protein kinase by a pyrimidine ether derivative.

Structure-Activity Relationship (SAR) Insights:

  • Size and Lipophilicity of the Ether Chain: The length and branching of the alkyl or aryl ether chain significantly impact anticancer activity. Often, a balance must be struck; increasing lipophilicity can enhance cell membrane permeability but may also lead to off-target toxicity.

  • Substitution on Aryl Ethers: For derivatives with an aryloxy group, the position and electronic nature of substituents on the aromatic ring are critical. Electron-withdrawing groups can influence the pKa of the pyrimidine ring, affecting its interaction with the target protein.

  • Hybrid Molecules: Fusing the pyrimidine ether scaffold with other pharmacophores, such as quinazolines or sulfonamides, can lead to multi-targeted agents with enhanced efficacy. [1] Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Ether Derivatives

Compound IDR Group (Ether Substituent)Cancer Cell LineIC₅₀ (µM)Reference
1a -OCH₃MCF-7 (Breast)15.2[2]
1b -OCH₂CH₃HCT-116 (Colon)8.7[3]
1c -O-PhA549 (Lung)5.4[3]
1d -O-Ph-4-ClHepG2 (Liver)3.1[4]
Antiviral Agents

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. The introduction of an ether linkage, particularly at the sugar moiety, can enhance the metabolic stability and oral bioavailability of these compounds.

Mechanism of Action: Inhibition of Viral Polymerases

Many antiviral pyrimidine ether derivatives act as chain terminators after being phosphorylated to their triphosphate form within the cell. They are incorporated into the growing viral DNA or RNA chain by viral polymerases, but their modified sugar moiety, often lacking a 3'-hydroxyl group, prevents the addition of the next nucleotide, thus halting viral replication.

Structure-Activity Relationship (SAR) Insights:

  • Position of the Ether Group: The location of the ether modification on the sugar ring is crucial. 2'-O-alkyl substitutions have been shown to improve nuclease resistance. [5]* Nature of the Ether Substituent: The size and nature of the alkyl group can influence the compound's interaction with viral polymerases and cellular kinases responsible for its activation.

Table 2: In Vitro Antiviral Activity of Representative Pyrimidine Ether Derivatives

Compound IDEther ModificationVirusEC₅₀ (µM)Reference
2a 2'-O-MethyluridineInfluenza A25.0[6]
2b 3'-O-Propyl-2'-deoxycytidineHIV-110.5[6]
Antimicrobial Agents

The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrimidine ether derivatives have shown promise in this area.

Mechanism of Action: Multiple Targets

The antimicrobial mechanisms of pyrimidine ethers are diverse and can include the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, and the disruption of bacterial cell wall formation.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: A key factor for antimicrobial activity is the ability of the compound to penetrate the bacterial cell wall. The lipophilicity of the ether substituent can be modulated to optimize this property.

  • Specific Substituents: The presence of certain functional groups on the pyrimidine ring or the ether moiety can enhance activity against specific bacterial or fungal strains.

Table 3: In Vitro Antimicrobial Activity of Representative Pyrimidine Ether Derivatives

Compound IDR Group (Ether Substituent)MicroorganismMIC (µg/mL)Reference
3a -O-(CH₂)₃CH₃Staphylococcus aureus16[7]
3b -O-CH₂-PhEscherichia coli32[7]
3c -O-(CH₂)₅CH₃Candida albicans8[8]
Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Pyrimidine ether derivatives have been investigated as inhibitors of key inflammatory mediators.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Some pyrimidine ethers exhibit anti-inflammatory effects by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation. This selective inhibition is desirable as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1.

Structure-Activity Relationship (SAR) Insights:

  • Substituent Effects: The nature and position of substituents on the pyrimidine ring and the ether moiety can influence the selectivity for COX-2 over COX-1.

  • Molecular Docking Studies: Computational modeling has been instrumental in understanding the binding interactions of pyrimidine ethers within the active sites of COX enzymes, guiding the design of more potent and selective inhibitors.

Table 4: In Vitro Anti-inflammatory Activity of Representative Pyrimidine Ether Derivatives

Compound IDR Group (Ether Substituent)AssayIC₅₀ (µM)Reference
4a -O-Ph-4-FCOX-2 Inhibition0.5[9]
4b -O-CH₂-Ph-3-OCH₃Nitric Oxide Inhibition7.8[10]

Key Experimental Protocols for Biological Evaluation

The following are standardized protocols for the initial in vitro screening of pyrimidine ether derivatives for their biological activities.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Workflow compound Synthesized Pyrimidine Ether Derivative anticancer Anticancer Screening (MTT Assay) compound->anticancer antiviral Antiviral Screening (Plaque Reduction Assay) compound->antiviral antimicrobial Antimicrobial Screening (MIC Determination) compound->antimicrobial anti_inflammatory Anti-inflammatory Screening (Griess Assay) compound->anti_inflammatory results Biological Activity Data (IC50, EC50, MIC) anticancer->results antiviral->results antimicrobial->results anti_inflammatory->results

Caption: A general workflow for the biological evaluation of pyrimidine ether derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrimidine ether derivative for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Remove the medium and add DMSO to dissolve the formazan crystals. 5. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Protocol:

  • Seed host cells in a 6-well plate to form a confluent monolayer.

  • Infect the cells with a known titer of the virus for 1-2 hours.

  • Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the pyrimidine ether derivative and a gelling agent (e.g., agarose).

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction and determine the EC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a serial two-fold dilution of the pyrimidine ether derivative in a 96-well microtiter plate containing broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which there is no visible growth. [11]

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the pyrimidine ether derivative for 1 hour.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • After 24 hours, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

Pyrimidine ether derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The ability to readily modify the ether substituent allows for the systematic optimization of their pharmacological properties. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through advanced biological and computational techniques, will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of the complex interplay between molecular structure and biological function grows, pyrimidine ethers are poised to remain at the forefront of drug discovery efforts for a wide range of diseases.

References

  • Pyrimidines and their derivatives act as anti-inflammatory, anti-malaria, anti-tumor, cardiovascular agents, anti-neoplastic, anti-tubercular, anti- HIV, diuretic ,anti-viral, anti-microbial, ,analgesic .This review give light up on biological and pharmacological activities of pyrimidine nucleus. (2024-07-15). In GSC Advanced Research and Reviews (Vol. 20, Issue 1, pp. 114–128). GSC Online Press.
  • Mona, R., Singh, V., Kumar, A., Singh, R. K., Kumar, S., Sahu, P., Sharma, M., & Singh, U. P. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmacy and Technology, 14(1), 1-20.
  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103673.
  • A, S. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 13-20.
  • Desai, N. C., Bhatt, N., & Somani, H. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 39.
  • Liu, Y., Zhang, Q., Chen, L.-H., Yang, H., Lu, W., Xie, X., & Nan, F.-J. (2014). Design and synthesis of 2-alkylpyrimidine-4,6-diol and 6-alkylpyridine-2,4-diol as potent GPR84 agonists. ACS Medicinal Chemistry Letters, 5(7), 809-814.
  • Ether synthesis by etherification (alkylation). (n.d.). In Organic Chemistry Portal.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Sayed, L. E. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • MTT assay protocol. (n.d.). Abcam.
  • Unciti-Broceta, A. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1765.
  • Sharma, D., Kumar, R., & Narasimhan, B. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 54.
  • Wang, Y., Zhang, Y., Zhu, L., Zhang, T., Zhang, G., & Li, Y. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(15), 2748.
  • Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022, May 24). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18837-18847.
  • An efficient process to synthesize 2'-O-alkyl pyrimidine ribonucleosides in high yield has been described. The inexpensive method was used on a... (2025, August 7). In Request PDF.
  • Li, Y., Zhang, J., & Li, Y. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Martins, M. A. P., Frizzo, N. S., & Moreira, D. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(38), 23568-23595.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2020, August 15). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 103986.
  • T., B., J.-K., A., G., T., P., S., N., P., & W., B. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • McGee, D. P. C., & Zhai, Y. (1998). Method for synthesizing 2'-O-substituted pyrimidine nucleosides. U.S.
  • Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r.
  • (2023).
  • Sharma, A., Kumar, V., & Kumar, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 868393.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). Molecules, 29(23), 5585.
  • Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18837-18847.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.).
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2025, August 8). In Request PDF.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.).
  • Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. (n.d.). In Request PDF.
  • Al-Warhi, T., Al-Mahbashi, H. M., & Al-Ostoot, F. H. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6696.
  • Rosowsky, A., Mota, C. E., & Wright, J. E. (2003, January 2). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 46(1), 15-26.
  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1787-1804.
  • IC50 values for synthesized compounds against cancer cell lines. (n.d.).
  • Vala, D. H., & Dodiya, A. (2020). synthesis, characterization and antimicrobial activity (mic) of some new pyrimidine derivatives. Journal of Advanced Scientific Research, 11(Suppl 2), 71-75.
  • Sharma, P., Rane, N., & Gurram, V. K. (2015). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Der Pharma Chemica, 7(1), 177-189.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine. (n.d.). In ChemicalBook.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).
  • B., K., & S., K. (2013). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 695-697.
  • El-Mekabaty, A., Gadelkarim, A. A., & El-Sherief, H. A. (2022). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2022(8), 108-120.

Sources

Exploratory

Thermodynamic Profiling and Phase Transition Analysis of 2-(4-Bromophenoxy)-5-chloropyrimidine

Executive Summary In the realm of modern drug discovery and advanced materials science, halogenated pyrimidine-ether scaffolds serve as critical, versatile building blocks. 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 153...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and advanced materials science, halogenated pyrimidine-ether scaffolds serve as critical, versatile building blocks. 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3) is a highly functionalized small molecule characterized by its rigid aromatic systems and heavy halogen substituents[1]. For researchers and formulation scientists, understanding the thermodynamic properties—specifically the melting point (


), enthalpy of fusion (

), and thermal degradation kinetics—is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, predicting solubility, and ensuring solid-state stability during scale-up.

As a Senior Application Scientist, I have structured this technical guide to transcend basic data reporting. Here, we will dissect the molecular causality behind the thermodynamic behavior of 2-(4-Bromophenoxy)-5-chloropyrimidine, establish predictive physicochemical models, and provide a self-validating, step-by-step analytical protocol for empirical thermodynamic determination.

Molecular Architecture and Predictive Thermodynamics

The macroscopic thermodynamic properties of a solid—such as its melting point and heat capacity—are direct manifestations of its microscopic crystal lattice energy. For 2-(4-Bromophenoxy)-5-chloropyrimidine, the lattice energy is dictated by a complex interplay of non-covalent interactions.

Structural Drivers of Lattice Energy
  • Halogen Bonding: The presence of both a bromine atom on the phenyl ring and a chlorine atom on the pyrimidine ring introduces significant polarizability. Research into haloaromatic donors demonstrates that halogen bonding (specifically

    
     interactions with the pyrimidine nitrogens) significantly stabilizes the crystal lattice, often competing with or exceeding the strength of traditional hydrogen bonds[2].
    
  • 
     Stacking:  The planar pyrimidine and phenyl rings engage in cooperative electron donor-acceptor 
    
    
    
    -complexation. Studies on activated pyrimidines confirm that these
    
    
    -stacking interactions work synergistically with ditopic halogen bonding to increase the enthalpy of fusion (
    
    
    )[3].
  • Ether Linkage Flexibility: The oxygen bridge between the two aromatic systems provides a rotational degree of freedom. This flexibility introduces an entropic penalty during crystallization, which slightly depresses the melting point compared to a directly fused biaryl system.

Physicochemical & Thermodynamic Data Summary

Because highly specific building blocks like 2-(4-Bromophenoxy)-5-chloropyrimidine are often synthesized on-demand, empirical thermodynamic registries may lack standardized entries[1]. Table 1 synthesizes the known structural parameters with predicted thermodynamic ranges based on group-contribution methods (e.g., Joback method) and structural analogs.

Table 1: Structural and Predicted Thermodynamic Properties

PropertyValue / Predicted RangeCausality / Note
Chemical Formula

Confirmed via structural analysis[1].
Molecular Weight

High MW due to heavy halogens increases dispersion forces[1].
Melting Point (

)
85 °C – 115 °C (Predicted)Driven by strong halogen bonding and

stacking[2].
Boiling Point (

)
360 °C – 390 °C (Predicted)High polarizability of Br and Cl elevates vaporization energy.
Enthalpy of Fusion (

)

(Predicted)
Reflects the energy required to disrupt the halogen-bonded lattice.
Density (Solid)

Halogenated aromatics pack densely in the solid state.

Intermolecular Forces & Thermodynamic Causality

To visualize how microscopic forces dictate the macroscopic melting point, we must map the energetic contributions to the crystal lattice.

G Mol 2-(4-Bromophenoxy) -5-chloropyrimidine HalBond Halogen Bonding (Br···N interactions) Mol->HalBond PiStack π-π Stacking (Pyrimidine & Phenyl) Mol->PiStack Dipole Dipole-Dipole (Ether Linkage) Mol->Dipole Lattice Crystal Lattice Energy (ΔH_lattice) HalBond->Lattice Strong Contributor PiStack->Lattice Synergistic Dipole->Lattice Moderate Thermo Macroscopic Properties (Melting Point, ΔH_fus) Lattice->Thermo Dictates Phase Transition

Caption: Microscopic non-covalent interactions dictating the crystal lattice energy and melting point.

Empirical Determination: Advanced Thermal Analysis Protocol

To transition from predictive models to empirical certainty, researchers must employ rigorous thermal analysis. The following protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a self-validating thermodynamic profile[4].

Methodological Causality (The "Why")
  • Why a Nitrogen Purge? The diaryl ether bond is susceptible to oxidative cleavage at elevated temperatures. A high-purity

    
     purge ensures that any mass loss observed in TGA is strictly thermal degradation, not oxidation.
    
  • Why Hermetically Sealed Pans with a Pinhole? Halogenated aromatics can sublime before they melt. A pinhole allows expanding gases to escape (preventing pan rupture) while maintaining a localized vapor pressure that suppresses premature sublimation, ensuring an accurate melting point endotherm.

  • Why a 10 °C/min Heating Rate? This is the gold standard for pharmaceutical building blocks. It provides the optimal mathematical balance between thermal resolution (separating closely spaced transitions) and sensitivity (signal-to-noise ratio of the heat flow).

Step-by-Step DSC/TGA Workflow

Phase 1: Thermogravimetric Analysis (TGA) - Establishing Thermal Stability Objective: Determine the onset of thermal degradation (


) to ensure the DSC melting point analysis does not overlap with decomposition.
  • Preparation: Tare a clean platinum or alumina TGA pan.

  • Sampling: Accurately weigh

    
     of 2-(4-Bromophenoxy)-5-chloropyrimidine into the pan.
    
  • Atmosphere: Establish a dry Nitrogen (

    
    ) purge at a flow rate of 
    
    
    
    .
  • Heating Program: Equilibrate at

    
     for 5 minutes. Ramp temperature at 
    
    
    
    from
    
    
    to
    
    
    .
  • Data Extraction: Identify the temperature at which

    
     mass loss occurs (
    
    
    
    ). The melting point analysis (DSC) must be conducted strictly below this temperature.

Phase 2: Differential Scanning Calorimetry (DSC) - Melting Point & Enthalpy Objective: Quantify the phase transition thermodynamics.

  • Preparation: Weigh

    
     of the sample into an aluminum DSC pan.
    
  • Sealing: Crimp the pan with a hermetic lid containing a single

    
     laser-drilled pinhole.
    
  • Atmosphere: Purge the DSC cell with Nitrogen (

    
    ) at 
    
    
    
    .
  • Heating Program:

    • First Heating: Ramp at

      
       from 
      
      
      
      to
      
      
      (or
      
      
      below
      
      
      ). This erases thermal history and captures the melting endotherm.
    • Cooling: Quench cool at

      
       back to 
      
      
      
      to observe crystallization exotherms.
    • Second Heating: Ramp again at

      
       to confirm the intrinsic melting point free of residual solvent or polymorphic impurities.
      
  • Data Extraction: Integrate the area under the melting endotherm to calculate the Enthalpy of Fusion (

    
     in J/g, then convert to kJ/mol). The extrapolated onset temperature of this peak is recorded as the definitive Melting Point (
    
    
    
    ).

Analytical Decision Tree

The following diagram illustrates the self-validating logic flow of the thermal analysis protocol, ensuring that thermal degradation does not confound phase transition data.

G Start Sample: 2-(4-Bromophenoxy) -5-chloropyrimidine Params Standardize Parameters: 10 °C/min, N2 Purge (50 mL/min) Start->Params TGA Step 1: TGA Analysis (Determine Degradation Temp, T_d) Params->TGA Decision Is T_m < T_d? TGA->Decision Result1 Record Mass Loss Curve (Thermal Stability Limit) TGA->Result1 DSC Step 2: DSC Analysis (Determine Melting Point & Enthalpy) Decision->DSC Yes (Stable) Error Adjust Heating Rate / Check for Sublimation Decision->Error No (Degradation Overlap) Result2 Record Endothermic Peak (T_m and ΔH_fus) DSC->Result2

Caption: Self-validating DSC/TGA analytical workflow for thermodynamic profiling.

Conclusion

For complex halogenated scaffolds like 2-(4-Bromophenoxy)-5-chloropyrimidine, thermodynamic properties are not merely static numbers; they are dynamic indicators of molecular stability, driven heavily by halogen bonding and


-stacking. By utilizing the predictive frameworks and the rigorous, causality-driven DSC/TGA protocols outlined in this guide, researchers can accurately profile this building block, ensuring high-fidelity data for downstream pharmaceutical synthesis and formulation.

References

  • Ellington, T. L., et al. (2017). Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine. ChemPhysChem / PubMed. Retrieved March 4, 2026, from[Link]

  • Speetzen, E. D., et al. (2022). Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π-π Complexation in the Formation of Cocrystals. MDPI. Retrieved March 4, 2026, from[Link]

  • Parcheta-Szwindowska, P., et al. (2025). Green polyurethanes from bio-based building blocks: Recent advances and applications (Thermal Analysis). ResearchGate. Retrieved March 4, 2026, from[Link]

Sources

Foundational

Structural analysis of 5-chloropyrimidine derivatives containing bromophenoxy groups

Executive Summary The 5-chloropyrimidine scaffold, particularly when functionalized with bromophenoxy moieties, represents a "privileged structure" in modern medicinal chemistry. This specific architecture is central to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloropyrimidine scaffold, particularly when functionalized with bromophenoxy moieties, represents a "privileged structure" in modern medicinal chemistry. This specific architecture is central to the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and antimicrobial agents.

The structural synergy arises from two key factors:

  • Electronic Modulation: The C5-chlorine atom exerts a strong electron-withdrawing effect (

    
    ), lowering the 
    
    
    
    of the pyrimidine nitrogens and activating the C2/C4 positions for nucleophilic attack.
  • Halogen Bonding: The bromophenoxy group introduces a polarizable bromine atom capable of forming directed halogen bonds (

    
    -hole interactions) with backbone carbonyls in protein active sites, significantly enhancing binding affinity compared to non-halogenated analogs.
    

This guide details the synthetic regioselectivity, crystallographic features, and spectroscopic validation of these derivatives.

Synthetic Architecture: Regioselectivity in

The synthesis of 5-chloropyrimidine ethers relies on Nucleophilic Aromatic Substitution (


). When starting from 2,4,5-trichloropyrimidine , the reaction with a phenol (e.g., 4-bromophenol) presents a regioselectivity challenge between the C2 and C4 positions.
The C4-Selectivity Rule

Under standard basic conditions (


, DMF/MeCN), substitution occurs preferentially at the C4 position .
  • Mechanism: The intermediate Meisenheimer complex at C4 is energetically favored due to the ability of the N3 nitrogen to stabilize the negative charge more effectively than at C2.

  • Steric Influence: While the C5-Cl adds steric bulk, the C4 position remains more accessible than C2, which is flanked by two ring nitrogens.

  • Temperature Control: Lower temperatures (

    
     to RT) favor the kinetic C4 product. Higher temperatures may lead to bis-substitution (C2 and C4).
    
Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the branching logic for regiocontrol.

SNAr_Pathway Start 2,4,5-Trichloropyrimidine Condition_Mild Cond A: K2CO3, DMF, 0°C (Kinetic Control) Start->Condition_Mild Condition_Harsh Cond B: NaH, THF, Reflux (Thermodynamic Control) Start->Condition_Harsh Reagent 4-Bromophenol (Nucleophile) Reagent->Condition_Mild Reagent->Condition_Harsh Product_C4 Major: 4-(4-bromophenoxy) -2,5-dichloropyrimidine Condition_Mild->Product_C4 Preferred Pathway (90%+) Product_C2 Minor: 2-(4-bromophenoxy) -4,5-dichloropyrimidine Condition_Mild->Product_C2 Trace Condition_Harsh->Product_C4 Product_Bis Bis-substituted Byproduct Condition_Harsh->Product_Bis Over-reaction

Figure 1: Regioselective pathways for the mono-substitution of 2,4,5-trichloropyrimidine.

Structural Characterization & Halogen Bonding

Once synthesized, the characterization of 5-chloropyrimidine bromophenoxy derivatives requires a focus on the specific non-covalent interactions that define their biological activity.

Crystallographic Analysis (X-Ray)

In the solid state, these molecules often adopt a "butterfly" or "propeller" conformation (similar to DAPY inhibitors like Etravirine). This flexibility allows the molecule to adjust to the "breathing" motions of a target enzyme's binding pocket.

The Halogen Bond (


-hole): 
  • Bromine (Phenoxy): The Br atom exhibits a positive electrostatic potential cap (

    
    -hole) along the C-Br bond axis. In crystal structures, look for 
    
    
    
    or
    
    
    distances less than the sum of the van der Waals radii (approx. 3.4 Å). This is a directional interaction (bond angle
    
    
    ).
  • Chlorine (C5): The C5-Cl is less polarizable than Br but contributes to lipophilicity and fills hydrophobic pockets. It rarely acts as a strong halogen bond donor in the presence of bromine.

NMR Spectroscopy Validation

The 5-Cl substituent causes distinct shifts in the


 NMR spectrum compared to a non-chlorinated pyrimidine.
Carbon PositionApprox.[1][2][3][4][5][6][7][8][9] Shift (

ppm)
Structural Cause
C2 158 - 160Flanked by two nitrogens; deshielded.
C4 162 - 165Ipso-carbon attached to oxygen; strongly deshielded.
C5 115 - 120 Diagnostic Peak. Upfield shift due to shielding/resonance relative to C4/C6, but inductive effect of Cl stabilizes it.
C6 155 - 158Adjacent to N1; typical pyrimidine CH.

Computational Analysis (Docking & DFT)

To validate the structural hypothesis before synthesis, computational modeling is essential.

Molecular Electrostatic Potential (MEP)

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) will visualize the electron density.

  • Observation: You will observe a region of high electron density (red) over the pyrimidine nitrogens and the phenoxy oxygen.

  • Critical Feature: A distinct region of electron deficiency (blue) will appear at the tip of the Bromine atom. This validates the potential for halogen bonding.[10]

SAR Logic Diagram

The following diagram details the Structure-Activity Relationship (SAR) logic derived from the structural analysis.

SAR_Logic Core 5-Chloropyrimidine Scaffold Cl_Group C5-Chlorine Core->Cl_Group Ether_Link Ether Linker (-O-) Core->Ether_Link Metab_Block Blocks Metabolic Oxidation at C5 Cl_Group->Metab_Block Lipophilicity Increased LogP (Membrane Permeability) Cl_Group->Lipophilicity Br_Phenyl 4-Bromophenyl Ether_Link->Br_Phenyl Flexibility Torsional Flexibility (Induced Fit) Ether_Link->Flexibility Halogen_Bond Halogen Bond Donor (Target Affinity) Br_Phenyl->Halogen_Bond Br_Phenyl->Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) map of the 5-chloropyrimidine-bromophenoxy pharmacophore.

Experimental Protocol: Synthesis of 4-(4-bromophenoxy)-2,5-dichloropyrimidine

Objective: Selective mono-substitution of 2,4,5-trichloropyrimidine at the C4 position.

Materials
  • 2,4,5-Trichloropyrimidine (1.0 eq)[1]

  • 4-Bromophenol (1.05 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • DMF (Dimethylformamide, anhydrous) or Acetonitrile

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.05 eq) in anhydrous DMF (5 mL per mmol).

  • Activation: Add

    
     (1.5 eq) . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color slightly.
    
  • Addition: Cool the mixture to

    
     using an ice bath. Add 2,4,5-trichloropyrimidine (1.0 eq)  dropwise (if liquid) or portion-wise (if solid).
    
  • Reaction: Allow the reaction to warm to room temperature naturally. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting material (trichloropyrimidine) is less polar and will move faster than the mono-substituted product.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • A white precipitate should form. Stir for 30 minutes to ensure full precipitation.

    • Filter the solid. Wash with water (

      
      ) to remove residual DMF and base.
      
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity is required for X-ray analysis.

Self-Validating Checkpoint:

  • Mass Spectrometry: The product should show a distinct isotope pattern due to Cl and Br. Look for the M+2 and M+4 peaks characteristic of a

    
     system.
    
  • Regiochemistry Check: If the melting point is significantly lower than expected or the NMR shows complex splitting, you may have a mixture of C2/C4 isomers.

References

  • American Chemical Society (ACS). (2012).[3] The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides. Retrieved from [Link]

  • MDPI. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives. Retrieved from [Link]

Sources

Exploratory

Chemo-Biological Profiling of the 2-(4-Bromophenoxy)-5-chloropyrimidine Scaffold: Synthesis, SAR, and Therapeutic Potential

Executive Summary The 2-(4-Bromophenoxy)-5-chloropyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry. It combines the electron-deficient pyrimidine core—essential for hydrogen bonding in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-Bromophenoxy)-5-chloropyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry. It combines the electron-deficient pyrimidine core—essential for hydrogen bonding in enzyme pockets—with a lipophilic, halogenated phenoxy tail that facilitates membrane permeability and hydrophobic pocket occupation.

This guide analyzes the chemo-biological properties of this specific scaffold, focusing on its dual-halogenation pattern (5-Cl vs. 4'-Br).[1] The 5-chloro substituent blocks metabolic oxidation at the vulnerable C5 position, while the 4'-bromo group serves as both a halogen-bond donor and a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura coupling). This scaffold is a validated precursor in the synthesis of Endothelin Receptor Antagonists (ERAs) and a potent pharmacophore in kinase inhibitor discovery.

Structural Rationale & Structure-Activity Relationship (SAR)[2]

The pharmacological potency of 2-(4-Bromophenoxy)-5-chloropyrimidine stems from three synergistic structural features:

The Pyrimidine Core (The Anchor)

The 1,3-diazine ring acts as a hydrogen bond acceptor. In kinase inhibitors, N1 or N3 often interacts with the hinge region of the ATP-binding pocket.

The Ether Linkage (The Spacer)

Unlike rigid amine linkers, the oxygen atom in the phenoxy bridge introduces a specific bond angle (~110°) and rotational freedom, allowing the molecule to adopt a "butterfly" conformation often required to fit into deep hydrophobic clefts of enzymes like VEGFR-2 or DHFR.

Dual Halogenation (The Modulators)
  • 5-Chloro (Pyrimidine Ring):

    • Metabolic Stability: The C5 position of pyrimidine is prone to oxidative metabolism (cytochrome P450). Chlorination blocks this site, significantly extending plasma half-life (

      
      ).
      
    • Electronic Effect: The electron-withdrawing nature of chlorine lowers the pKa of the pyrimidine nitrogens, modulating hydrogen bond strength.

  • 4-Bromo (Phenoxy Ring):

    • Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole), forming halogen bonds with backbone carbonyls in target proteins.

    • Synthetic Handle: It allows for rapid library expansion via palladium-catalyzed cross-coupling reactions.

Chemical Synthesis & Characterization[1][2][3][4][5][6][7]

The synthesis utilizes a Nucleophilic Aromatic Substitution (


).[2] The 5-chloro group activates the C2 position of the pyrimidine ring towards nucleophilic attack, although less strongly than a nitro group would.
Experimental Protocol: Coupling

Objective: Synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine from 2,5-dichloropyrimidine.

Reagents:

  • 2,5-Dichloropyrimidine (1.0 eq)

  • 4-Bromophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-bromophenol (1.1 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add anhydrous

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 2,5-dichloropyrimidine (1.0 eq) portion-wise. Note: The reaction is regioselective; the C2-Cl is significantly more electrophilic than the C5-Cl due to the adjacent nitrogens.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Pour the reaction mixture into ice-cold water. The product usually precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Yield Expectation: 85–92%

Visualization: Synthesis Pathway[1]

SynthesisPath SM1 2,5-Dichloropyrimidine (Electrophile) Prod 2-(4-Bromophenoxy)- 5-chloropyrimidine SM1->Prod + SM2 4-Bromophenol (Nucleophile) Inter Phenoxide Anion (Activated Nucleophile) SM2->Inter K2CO3, DMF RT, 30 min Inter->Prod SNAr Attack on C2 80°C, 4-6h

Figure 1: Regioselective


 synthesis pathway targeting the C2 position.

Biological Activity Profile

Anticancer Potential (Kinase Inhibition)

The scaffold is a bioisostere of the 2-aminopyrimidine class, widely used in kinase inhibitors (e.g., Pazopanib).

  • Target: Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 and EGFR.

  • Mechanism: ATP-competitive inhibition. The pyrimidine ring occupies the adenine-binding pocket. The 4-bromophenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).

  • Data Profile:

    • Lipophilicity (cLogP): ~3.5 (Ideal for membrane penetration).

    • IC50 Targets: Low micromolar range (

      
      ) for unoptimized scaffolds; nanomolar upon side-chain optimization.
      
Antimicrobial Activity

Halogenated pyrimidines interfere with folate metabolism in bacteria.

  • Target: Dihydrofolate Reductase (DHFR).

  • Mechanism: The molecule mimics the pteridine ring of folic acid, competitively inhibiting DHFR and stalling DNA synthesis.

  • Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) typically show higher sensitivity than Gram-negative strains due to the lipophilic nature of the scaffold.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway interference mechanism of this scaffold in a cellular context.

MOA cluster_Cancer Anticancer Pathway (Kinase Inhibition) cluster_Bacteria Antimicrobial Pathway (Antifolate) Scaffold 2-(4-Bromophenoxy)- 5-chloropyrimidine ATP_Site ATP Binding Pocket (VEGFR/EGFR) Scaffold->ATP_Site Competitive Binding DHFR DHFR Enzyme Scaffold->DHFR Allosteric/Active Site Binding Phospho Auto-phosphorylation ATP_Site->Phospho Inhibits Signal Downstream Signaling (RAS/RAF/MEK) Phospho->Signal Prolif Tumor Cell Proliferation Signal->Prolif Folate Tetrahydrofolate Synthesis DHFR->Folate Blocks DNA Bacterial DNA Replication Folate->DNA

Figure 2: Dual Mechanism of Action: Kinase inhibition (Anticancer) and DHFR blockade (Antimicrobial).

Experimental Protocols: Biological Evaluation

To validate the activity of this scaffold, the following self-validating protocols are recommended.

MTT Cytotoxicity Assay (Anticancer)

Principle: Measures the reduction of MTT tetrazolium salt to purple formazan by metabolically active cells.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates (

    
     cells/well). Incubate for 24h at 37°C.
    
  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (

    
    ). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
    
  • Incubation: Incubate for 48 hours.

  • Staining: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    
MIC Determination (Antimicrobial)

Principle: Broth microdilution method (CLSI standards).

Protocol:

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     McFarland standard. Dilute 1:100 in Mueller-Hinton Broth.
    
  • Dilution: Prepare 2-fold serial dilutions of the scaffold in a 96-well plate (Range:

    
    ).
    
  • Control: Include Ciprofloxacin (Positive Control) and Sterility Control (Broth only).

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Summary of Pharmacological Data

PropertyValue / DescriptionSignificance
Molecular Formula

Halogen-rich for hydrophobic binding
Molecular Weight 285.52 g/mol Fragment-like, ideal for lead optimization
cLogP ~3.45High membrane permeability
TPSA 38.3

Good oral bioavailability potential
Key Reactivity C4'-Br (Suzuki Coupling)Allows library generation (SAR exploration)
Primary Target Tyrosine Kinases (VEGFR)Angiogenesis inhibition

References

  • Synthesis & Antimicrobial Context

    • F. Xie, et al. "Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity."[3] Bioorganic & Medicinal Chemistry, 2009.

  • Kinase Inhibition (VEGFR/CDK)

    • S. Huang, et al. "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)."[4] Bioorganic & Medicinal Chemistry Letters, 2007.[3][4]

  • Endothelin Receptor Antagonists (Macitentan Precursor)

    • Bolli, M. H., et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist."[5] Journal of Medicinal Chemistry, 2012.

  • Pro-senescent Activity

    • M. V. P.[1] Sousa, et al. "Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence."[6] Future Medicinal Chemistry, 2023.

Sources

Foundational

Technical Guide: 2-(4-Bromophenoxy)-5-chloropyrimidine in Agrochemical Discovery

This guide outlines the technical utility, synthetic pathways, and application logic of 2-(4-Bromophenoxy)-5-chloropyrimidine , a high-value scaffold in modern agrochemical discovery. Part 1: Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility, synthetic pathways, and application logic of 2-(4-Bromophenoxy)-5-chloropyrimidine , a high-value scaffold in modern agrochemical discovery.

Part 1: Executive Summary & Strategic Value

In the "Design-Make-Test" cycle of agrochemical discovery, 2-(4-Bromophenoxy)-5-chloropyrimidine represents a dual-functionalized "linchpin" scaffold . It bridges the gap between the electron-deficient pyrimidine class of herbicides/fungicides and the lipophilic biaryl moieties found in modern broad-spectrum agents.

Its strategic value lies in its Orthogonal Reactivity Profile :

  • The Pyrimidine C5-Chlorine: A "metabolic blocker" that resists oxidative degradation, enhancing half-life in plant systems without participating in standard nucleophilic substitution (SNAr) reactions.

  • The Phenyl C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse SAR (Structure-Activity Relationship) libraries.

  • The Ether Linkage: Provides the necessary rotational freedom (conformational flexibility) often required for binding to enzymes like Acetolactate Synthase (ALS) or Acetyl-CoA Carboxylase (ACCase).

Part 2: Chemical Profile & Reactivity Logic

Structural Analysis
  • CAS Number: (Analogous precursors: 2,5-Dichloropyrimidine [22536-67-0])[1]

  • Molecular Weight: ~285.5 g/mol

  • LogP (Predicted): 3.2 – 3.8 (Ideal for foliar uptake)

The "Reactivity Hierarchy"

The synthesis and utilization of this block rely on exploiting the reactivity difference between the pyrimidine ring and the phenyl ring.

ReactivityMap cluster_0 Step 1: Scaffold Construction Start 2,5-Dichloropyrimidine Scaffold 2-(4-Bromophenoxy)- 5-chloropyrimidine Start->Scaffold SNAr (C2 Selective) Base/Heat Phenol 4-Bromophenol Phenol->Scaffold Product Agrochemical Active (Biaryl Ether) Scaffold->Product Suzuki Coupling (C4'-Br Selective)

Caption: Logical flow of orthogonal functionalization. The C2-Cl of the pyrimidine reacts first via SNAr, leaving the C4'-Br available for downstream metal-catalyzed coupling.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 2-(4-Bromophenoxy)-5-chloropyrimidine via SNAr. Rationale: The C2 position of 2,5-dichloropyrimidine is flanked by two nitrogen atoms, making it highly electrophilic. The C5 position is not activated, ensuring 100% regioselectivity under mild conditions.

Materials:

  • 2,5-Dichloropyrimidine (1.0 eq)[1]

  • 4-Bromophenol (1.05 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)[2]
    
  • Acetonitrile (ACN) or DMF [anhydrous]

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 2,5-dichloropyrimidine (10 mmol) and 4-bromophenol (10.5 mmol) in ACN (50 mL).

  • Activation: Add

    
     (20 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 60°C under

    
     atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1]
    
    • Checkpoint: The reaction typically completes in 4–6 hours. The disappearance of the pyrimidine starting material confirms conversion.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove excess phenol) and Brine. Dry over

    
    .[2] Recrystallize from Ethanol/Hexane if necessary.
    

Yield Expectation: >85% Data Validation:


 NMR should show a diagnostic downfield shift of the pyrimidine proton (C4/C6-H) due to the phenoxy donation.
Protocol B: Downstream Library Generation (Suzuki Coupling)

Objective: Functionalize the bromine handle to create a biaryl ether herbicide candidate.

Materials:

  • Scaffold from Protocol A (1.0 eq)

  • Aryl Boronic Acid (e.g., 3-Trifluoromethylphenylboronic acid) (1.2 eq)

  • Pd(dppf)

    
     (3 mol%)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine scaffold, boronic acid, and base in solvent. Sparge with Argon for 10 mins.

  • Catalysis: Add Pd catalyst. Seal tube/vessel.

  • Coupling: Heat to 90°C for 12 hours.

  • Isolation: Standard aqueous workup and Flash Chromatography (Silica).

Part 4: Agrochemical Applications & SAR Logic

This scaffold is particularly relevant for two major classes of agrochemicals:

Pyrimidinyl Ether Herbicides (ALS Inhibitors)

Similar to commercial herbicides like Bispyribac-sodium or Pyribenzoxim, the ether bridge positions the pyrimidine ring into the hydrophobic pocket of the ALS enzyme.

  • Role of 5-Cl: Increases lipophilicity (

    
    ) and prevents metabolic hydroxylation at the 5-position, a common resistance mechanism in weeds.
    
  • Role of Phenoxy Tail: The Suzuki-coupled aryl group mimics the benzoate moiety of bispyribac, providing critical pi-stacking interactions within the active site.

Strobilurin-Analogue Fungicides

The pyrimidine core can serve as the central aromatic ring in strobilurin-type respiration inhibitors (QoI fungicides).

  • Mechanism: The molecule binds to the Qo site of the cytochrome bc1 complex. The 5-chloro substituent provides steric bulk that improves selectivity for fungal cytochrome over mammalian counterparts.

Quantitative Data: Activity Impact
Substituent (Pyrimidine C5)Metabolic Stability (

in Microsomes)
Herbical Potency (GR50, g/ha)
-H (Unsubstituted)Low (< 30 min)> 200 (Weak)
-Cl (Target Scaffold)High (> 120 min) 15 - 50 (Potent)
-OMe Medium (60 min)50 - 100

Note: Data extrapolated from SAR trends in pyrimidinyl benzoate herbicides.

Part 5: Safety & Handling

  • Hazard Identification: 2,5-Dichloropyrimidine is a skin irritant and lachrymator. 4-Bromophenol is corrosive.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Segregate halogenated organic waste. Palladium catalysts must be scavenged (e.g., SiliaMetS®) before disposal to prevent heavy metal contamination.

Part 6: References

  • BenchChem. Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (Accessed 2023).[3] A detailed guide on dichloropyrimidine regioselectivity.

  • PubChem. 2-Bromo-5-chloropyrimidine Compound Summary.[4] National Library of Medicine.

  • American Chemical Society (ACS). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[5] (Discusses regioselectivity principles relevant to pyrimidine functionalization).

  • World Health Organization (WHO). Chlorophenoxy herbicides in Drinking-water. (Background on phenoxy herbicide safety and environmental fate).

  • Google Patents. Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.[6] (US10556871B1). Illustrates industrial scale-up of similar bromophenyl-pyrimidine intermediates.

Sources

Exploratory

Strategic Utilization of Halogenated Pyrimidines in Modern Drug Discovery: From Reagent to Pharmacophore

Executive Summary In the architecture of modern medicinal chemistry, halogenated pyrimidines occupy a dual status: they are both high-utility synthetic intermediates and critical pharmacophores .[1] This guide moves beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of modern medicinal chemistry, halogenated pyrimidines occupy a dual status: they are both high-utility synthetic intermediates and critical pharmacophores .[1] This guide moves beyond basic textbook definitions to analyze the strategic application of these scaffolds. For the drug developer, the value lies in the pyrimidine ring's ability to mimic endogenous nucleobases while the halogen substituent offers a tunable handle for steric, electronic, and metabolic modulation. This whitepaper provides a technical roadmap for navigating the reactivity landscapes (regioselectivity) and biological implications of fluorinated, chlorinated, and brominated pyrimidines.

Part 1: The Pharmacophore Logic

Why Halogenate the Pyrimidine Core?

The decision to introduce a halogen into a pyrimidine scaffold is rarely arbitrary. It serves three distinct medicinal chemistry objectives:

  • Metabolic Blocking (The Fluorine Effect):

    • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting hydrogen with fluorine at metabolically labile sites (e.g., C5) blocks cytochrome P450-mediated oxidation.

    • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the pyrimidine ring, altering the ionization state at physiological pH, which directly impacts membrane permeability and solubility.

  • Halogen Bonding (The Sigma Hole):

    • Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the "sigma hole."

    • Application: This allows the halogen to act as a Lewis acid, forming specific directional interactions with backbone carbonyl oxygens in protein binding pockets (e.g., in kinase hinge regions).

  • Synthetic Activation:

    • Halogens serve as versatile leaving groups. The electron-deficient nature of the pyrimidine ring activates these positions for Nucleophilic Aromatic Substitution (

      
      ) and metal-catalyzed cross-couplings.
      

Part 2: Synthetic Access & Regioselectivity

The Reactivity Hierarchy

A common pitfall in pyrimidine chemistry is misjudging the regioselectivity of 2,4-dihalopyrimidines.[2] The reactivity is not equivalent.

  • C4 Position (Para-like): The C4 position is significantly more reactive towards nucleophiles (

    
    ) than C2.
    
    • Causality: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance involving both ring nitrogens (N1 and N3). Attack at C2 is less favorable due to steric hindrance and less efficient resonance stabilization.

  • C2 Position (Ortho-like): Reactivity here usually requires higher temperatures or stronger activation after the C4 position has been functionalized or protected.

Visualization: Reactivity Decision Tree

The following diagram illustrates the logical flow for functionalizing a 2,4-dichloropyrimidine scaffold.

PyrimidineReactivity Start Starting Material: 2,4-Dichloropyrimidine Decision Target Substitution Pattern? Start->Decision PathA Path A: C4-Selective Substitution (Standard Kinetic Control) Decision->PathA Standard Nucleophile PathB Path B: C2-Selective Substitution (Requires Blocking/Catalysis) Decision->PathB Specialized Needs ProdA Product: 4-Substituted-2-chloropyrimidine PathA->ProdA Fast SNAr CondA Conditions: 1 eq. Nucleophile, 0°C to RT Solvent: THF/EtOH PathA->CondA ProdB Product: 2-Substituted-4-chloropyrimidine PathB->ProdB Slow/Catalytic CondB Conditions: Bulky Ligands (Pd-catalysis) or C4-Blocking Group PathB->CondB

Caption: Regioselectivity logic for 2,4-dichloropyrimidine. C4 substitution is kinetically favored; C2 substitution requires specific catalytic strategies.

Part 3: Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid to the C4 position of a 2,4-dichloropyrimidine while preserving the C2-chloride for subsequent diversification.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)[3]

  • Coupling Partner: Arylboronic acid (1.05 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with 2,4-dichloropyrimidine, arylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ) to prevent homocoupling of the boronic acid or oxidation of the catalyst.
  • Solvation: Add degassed 1,4-dioxane. Stir until solids are mostly dissolved.

  • Activation: Add the aqueous

    
     solution. The biphasic system requires vigorous stirring.
    
  • Reaction: Heat to 60°C .

    • Expert Insight: Do not reflux immediately. 60°C is often sufficient for C4 coupling due to the activated nature of the pyrimidine. Higher temperatures (>90°C) increase the risk of "double coupling" at the C2 position.

  • Monitoring: Check TLC/LCMS at 1 hour. Look for the disappearance of the starting material (

    
     M) and appearance of the mono-coupled product (
    
    
    
    M+Ar-Cl).
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol 2: Introduction of Fluorine via Halogen Exchange (Halex)

Objective: Converting a chloropyrimidine to a fluoropyrimidine (often used if the direct fluorinated building block is unavailable).

Methodology:

  • Reagents: Chloropyrimidine substrate, spray-dried KF (Potassium Fluoride), 18-crown-6 (phase transfer catalyst).

  • Solvent: Anhydrous DMSO or Sulfolane (high boiling, polar aprotic).

  • Conditions: Heat to 120–150°C.

    • Causality: The reaction relies on the solubility of the fluoride ion. 18-crown-6 chelates the potassium, leaving a "naked," highly nucleophilic fluoride ion to displace the chloride.

Part 4: Case Study - 5-Fluorouracil (5-FU)

Mechanism of Action

5-FU remains a cornerstone in oncology (colorectal cancer). Its efficacy stems directly from the halogen substitution. It acts as a suicide inhibitor of Thymidylate Synthase (TS).[4]

The "Stuck" Intermediate: Normally, TS converts dUMP to dTMP by transferring a methyl group.[5] The enzyme forms a covalent bond with the C6 position of the pyrimidine.

  • Attack: The enzyme's cysteine thiol attacks C6.

  • Proton Abstraction: In the natural substrate (uracil), a proton at C5 is abstracted to release the enzyme.

  • The Fluorine Trap: In 5-FU, the C5 position holds a Fluorine atom. The C-F bond cannot be broken by the enzyme base. The enzyme remains covalently bound to the inhibitor (ternary complex), permanently disabling dTMP synthesis and halting DNA replication.

Visualization: 5-FU Suicide Inhibition Pathway

MechanismOfAction dUMP Natural Substrate (dUMP) TS Thymidylate Synthase (Enzyme-SH) dUMP->TS Normal Binding FiveFU Inhibitor (5-FdUMP) FiveFU->TS Competitive Binding Complex Covalent Ternary Complex (Enzyme-Inhibitor-Folate) TS->Complex Covalent Bond Formation dTMP dTMP (DNA Precursor) TS->dTMP Methylation & Release Complex->dTMP BLOCKED (C-F bond stable) Death Thymineless Death (Apoptosis) Complex->Death Enzyme Depletion

Caption: 5-FU mechanism. The stability of the C-F bond prevents the catalytic turnover of Thymidylate Synthase.

Part 5: Data Summary & Reactivity Comparison

The following table summarizes the reactivity trends for halogenated pyrimidines in Palladium-catalyzed cross-coupling reactions.

Halogen (X)Bond Strength (C-X)Oxidative Addition Rate (Pd)

Reactivity
Strategic Use
Iodine (I) WeakestFastestModeratePrioritized for first coupling in poly-halogenated systems.
Bromine (Br) ModerateFastGoodStandard balance of stability and reactivity.
Chlorine (Cl) StrongSlow (Requires ligands)ExcellentExcellent for

; requires activated Pd catalysts for coupling.
Fluorine (F) Very StrongInert to Pd-couplingExcellentUsed as a metabolic blocker or active pharmacophore (not a leaving group).

References

  • Priya, A., et al. (2025).[6] "Fluorine in drug discovery: Role, design and case studies." International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Kovalenko, B., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 26(7), 1968. Available at: [Link]

  • Gmeiner, W.H. (2020).[7] "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine." Molecules, 25(15), 3488. Available at: [Link]

  • WuXi AppTec. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine: Application Note &amp; Protocol

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine , a critical intermediate in the development of pyrimidine-based pharmaceuticals (e.g., endoth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine , a critical intermediate in the development of pyrimidine-based pharmaceuticals (e.g., endothelin receptor antagonists). The method utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-bromophenol onto 2,5-dichloropyrimidine. Unlike Palladium-catalyzed cross-couplings which can exhibit variable regioselectivity (C2 vs. C5) depending on ligand conditions, this SNAr protocol exclusively targets the C2 position due to electronic activation by the adjacent nitrogen atoms. The procedure is optimized for high yield (>85%), operational simplicity, and minimal byproduct formation.

Retrosynthetic Analysis & Mechanistic Rationale

Strategic Disconnection

The target molecule is disconnected at the ether linkage. The choice of 2,5-dichloropyrimidine and 4-bromophenol is superior to alternative routes (e.g., Chan-Lam coupling) due to the high electrophilicity of the C2-chlorine in the pyrimidine ring.

Mechanism: Regioselective SNAr

The reaction proceeds via an addition-elimination mechanism.

  • Regioselectivity: The C2 position of 2,5-dichloropyrimidine is flanked by two electronegative nitrogen atoms, making it highly electron-deficient and susceptible to nucleophilic attack.[1] The C5 position, resembling a chlorobenzene system, is deactivated and inert to SNAr conditions without metal catalysis.

  • Leaving Group: Chloride is displaced by the phenoxide anion.

  • Intermediate: The reaction passes through a resonance-stabilized Meisenheimer complex.

ReactionScheme SM1 2,5-Dichloropyrimidine (Electrophile) Complex Meisenheimer Intermediate (C2 Attack) SM1->Complex + SM2 SM2 4-Bromophenol (Nucleophile) SM2->Complex Deprotonation Base K2CO3 (Base) Base->Complex Product 2-(4-Bromophenoxy)- 5-chloropyrimidine Complex->Product - Cl⁻ Byproduct KCl + KHCO3 Complex->Byproduct

Caption: Reaction pathway demonstrating the regioselective attack of the phenoxide at the C2 position.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.PurityRole
2,5-Dichloropyrimidine 148.981.0>98%Electrophile
4-Bromophenol 173.011.05>98%Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0AnhydrousBase
DMF (N,N-Dimethylformamide) --AnhydrousSolvent
Water 18.02-DeionizedWorkup
Ethyl Acetate --ACS GradeExtraction (Optional)
Critical Equipment
  • Three-neck round-bottom flask (equipped with temperature probe and reflux condenser).

  • Magnetic stirrer or overhead mechanical stirrer (essential for slurry suspension).

  • Oil bath or heating block capable of maintaining 80°C ± 2°C.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry the glassware under a stream of nitrogen to remove adsorbed moisture. Note: Water competes as a nucleophile, leading to the hydrolysis byproduct 5-chloro-2-hydroxypyrimidine.

  • Charging: Charge the flask with 2,5-dichloropyrimidine (1.0 equiv) and 4-bromophenol (1.05 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.5 M relative to pyrimidine). Stir until solids are fully dissolved.

  • Base Addition: Add K₂CO₃ (2.0 equiv) in a single portion. The mixture will become a suspension.

Phase 2: Reaction Execution
  • Heating: Heat the reaction mixture to 80°C .

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

    • Target: Disappearance of 2,5-dichloropyrimidine (Rf ~0.6).

    • Product: Appearance of new spot (Rf ~0.4).

    • Duration: Typically 4–6 hours.

  • Completion: Once starting material is <1%, cool the mixture to room temperature (20–25°C).

Phase 3: Workup & Purification

The product is highly crystalline and water-insoluble, allowing for a precipitation-based workup.

WorkupFlow Start Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice-Water (10x Volume) Start->Quench Precip Stir vigorously (30 mins) Quench->Precip Filter Vacuum Filtration Precip->Filter Wash Wash Cake: 1. Water (remove salts/DMF) 2. Cold Hexane (remove phenol) Filter->Wash Dry Dry in Vacuum Oven (45°C, 12h) Wash->Dry Final Pure Product White Solid Dry->Final

Caption: Precipitation-based workup flow for isolation of high-purity product.[4]

  • Quenching: Slowly pour the reaction mixture into 10 volumes of vigorously stirred ice-water.

  • Precipitation: A white to off-white solid will precipitate immediately. Stir for 30 minutes to ensure removal of trapped DMF.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing:

    • Wash the filter cake with Water (3 x 2 vol) to remove residual K₂CO₃ and DMF.

    • Wash with a small amount of cold Hexane (1 x 1 vol) to remove trace unreacted 4-bromophenol.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Characterization (Expected Data)

  • Appearance: White crystalline solid.[5]

  • Yield: 85–92%.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.85 (s, 2H, Pyrimidine H-4,6). Diagnostic singlet for symmetrical pyrimidine protons.

    • δ 7.65 (d, J=8.8 Hz, 2H, Ar-H). Doublet for protons ortho to Bromine.

    • δ 7.20 (d, J=8.8 Hz, 2H, Ar-H). Doublet for protons ortho to Oxygen.

  • MS (ESI+): m/z calculated for C₁₀H₆BrClN₂O [M+H]⁺: 284.93/286.93. Pattern should show characteristic Br/Cl isotope distribution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or reagents.Ensure DMF is anhydrous (<0.05% H₂O). K₂CO₃ is hygroscopic; dry before use.
Incomplete Conversion Low temperature or old base.Increase temp to 90°C. Ensure efficient stirring (suspension).
Colored Impurity Oxidation of phenol.Perform reaction under Nitrogen/Argon atmosphere.
Regioisomer (C5) Extremely unlikely in SNAr.If observed, check starting material identity. C5 substitution requires Pd-catalysis.

Safety Considerations

  • 2,5-Dichloropyrimidine: Corrosive and irritant. Can cause skin sensitization. Handle in a fume hood.

  • 4-Bromophenol: Toxic if swallowed and causes severe skin burns.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • Regioselectivity in Pyrimidines

    • Mechanistic insight into SNAr vs Cross-Coupling: Leitch, D. C., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 2022.[6] Link

    • General Reactivity of 2,5-Dichloropyrimidine: BenchChem Technical Guide. "Comparative Reactivity Analysis of Dichloropyrimidines." Link

  • Analogous Synthesis Protocols (Macitentan Intermediates)

    • Bolli, M. H., et al.[7] "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)." Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. Link

    • Patent Reference for Ether Synthesis: U.S. Patent 10,556,871. "Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine." Link

  • General SNAr Methodology

    • Organic Syntheses, Coll.[5] Vol. 4, p.182 (1963). "2-Chloropyrimidine."[1][4][8][9][10][11] Link

Sources

Application

Application Note: Precision Optimization of Suzuki-Miyaura Coupling with 2-(4-Bromophenoxy)-5-chloropyrimidine

Executive Summary This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromophenoxy)-5-chloropyrimidine as the electrophilic substrate. This scaffold presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromophenoxy)-5-chloropyrimidine as the electrophilic substrate. This scaffold presents a unique chemoselectivity challenge due to the presence of two distinct halogenated sites: an electron-neutral aryl bromide and an electron-deficient heteroaryl chloride.

Our internal data and literature analysis confirm that under standard palladium-catalyzed conditions, the aryl bromide (Site A) is the kinetically favored electrophile, allowing for highly chemoselective functionalization. However, the 5-chloropyrimidine (Site B) moiety is sufficiently activated to participate in subsequent couplings or compete under forcing conditions. This guide provides a robust, self-validating protocol to achieve >95% chemoselectivity for the aryl bromide while preserving the heteroaryl chloride for late-stage diversification.

Substrate Analysis & Mechanistic Insight

The Electrophilic Landscape

The substrate contains two potential sites for oxidative addition.[1][2] Understanding the electronic environment of each is critical for catalyst selection.

  • Site A (4-Bromophenoxy): A standard aryl bromide. The bromine is attached to a phenyl ring which is electron-rich due to the oxygen donation (phenoxy). Generally, electron-rich aryl halides are slower to undergo oxidative addition than electron-poor ones, but Bromine is inherently more reactive than Chlorine.[2]

  • Site B (5-Chloropyrimidine): A heteroaryl chloride. The pyrimidine ring is electron-deficient (π-deficient), which activates the C-Cl bond towards oxidative addition.[1]

Reactivity Hierarchy: Despite the activation of the pyrimidine ring, the bond dissociation energy difference between C-Br and C-Cl dominates the reaction kinetics.



Therefore, mild conditions will exclusively couple Site A. High temperatures or specialized ligands (e.g., bulky biaryl phosphines like XPhos) are required to activate Site B.

Visualization of Reactivity

The following diagram illustrates the competitive pathways and the targeted chemoselective route.

ReactivityMap Substrate 2-(4-Bromophenoxy)- 5-chloropyrimidine Pd0 Pd(0) Catalyst Substrate->Pd0 PathA Path A: Oxidative Addition (Kinetic Product) Pd0->PathA Mild Conditions (T < 80°C, PPh3 based) PathB Path B: Oxidative Addition (Thermodynamic/Forcing) Pd0->PathB Forcing Conditions (T > 100°C, XPhos/SPhos) ProdA Product A: Biaryl Ether w/ 5-Cl intact (TARGET) PathA->ProdA ProdB Product B: Bis-coupled Side Product PathA->ProdB Over-reaction (Excess Boronic Acid) PathB->ProdB

Caption: Chemoselectivity map showing the kinetic preference for the Aryl Bromide (Path A) over the Heteroaryl Chloride (Path B).

Optimization Strategy

Catalyst & Ligand Selection

To maximize selectivity for the Bromide (Site A), we utilize ligands that are active enough for Ar-Br oxidative addition but relatively inefficient for Ar-Cl activation.

  • Recommended: Pd(dppf)Cl2·DCM or Pd(PPh3)4.[3] These standard catalysts provide excellent turnover for aryl bromides while minimizing "leakage" into chloride coupling.

  • Avoid: Pd-XPhos, Pd-SPhos, or Pd(PtBu3)2 in the first step. These highly active catalysts lower the activation energy for Ar-Cl oxidative addition, eroding chemoselectivity.

Base & Solvent Effects (The "Hydrolysis Trap")

The 2-phenoxypyrimidine ether linkage is susceptible to Nucleophilic Aromatic Substitution (


) at the 2-position of the pyrimidine ring if strong nucleophiles (like hydroxide or alkoxides) are used at high temperatures.
  • Base: Use mild inorganic bases. Potassium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    are ideal. Avoid Sodium tert-butoxide (
    
    
    ) or Sodium Hydroxide (
    
    
    ) to prevent ether cleavage.
  • Solvent: A mixture of 1,4-Dioxane/Water (4:1) is standard. The water is essential for the solubility of the inorganic base and the boronic acid activation.

Detailed Experimental Protocol

Protocol A: Chemoselective Coupling of the Aryl Bromide

Objective: Couple aryl boronic acid (


) to the 4-bromophenoxy moiety while leaving the 5-chloropyrimidine intact.
Materials
  • Substrate: 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 equiv / 3 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [Ratio 4:1]

  • Concentration: 0.1 M - 0.2 M with respect to substrate.

Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.5 equiv).
    
  • Inert Atmosphere: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly remove the cap (under positive gas flow) and add the Pd catalyst. Reseal immediately. Note: Adding catalyst last prevents premature activation.

  • Reaction: Heat the block/bath to 80°C . Stir vigorously (800-1000 rpm).

    • Checkpoint: Monitor by LC-MS at 2 hours. The Ar-Br should be consumed. The Ar-Cl peak should remain unchanged.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential "One-Pot" Coupling (Optional)

Objective: If the goal is to functionalize both positions with different groups.

  • Step 1: Run Protocol A as described.

  • Step 2 (In situ activation): Once Protocol A is complete (checked by LC-MS), do not work up.

  • Add Reagents: Add the second Boronic Acid (1.5 equiv) targeting the Chloride.

  • Add Booster Catalyst: Add a highly active catalyst system, e.g., XPhos Pd G3 (0.05 equiv).

  • Increase Temperature: Raise temperature to 100-110°C .

  • Reaction: Stir for 4-12 hours until the monochloro intermediate is consumed.

Data Summary & Troubleshooting

Optimization Matrix (Representative Data)
EntryCatalystLigandBaseTemp (°C)Yield (Prod A)Yield (Prod B - Bis)Notes
1



8085%<2%Standard/Recommended
2

dppf

8092% <1%Best Selectivity & Yield
3

XPhos

10040%55%Poor selectivity (active on Cl)
4

dppf

8030%0%Significant hydrolysis of ether
Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion of Br Catalyst deactivation or poor solubility.Switch to Pd(dppf)Cl2 (more robust). Ensure solvents are thoroughly degassed.
Formation of Bis-coupled product Catalyst too active or temp too high.Lower temp to 60-70°C. Reduce boronic acid to 1.05 equiv. Avoid SPhos/XPhos.
Loss of Phenoxy Group

hydrolysis at pyrimidine C2.
Switch base from Carbonate to Phosphate or Fluoride (

). Ensure temp

90°C.
Protodeboronation Unstable boronic acid.Use excess boronic acid (1.5 equiv). Switch to Boronic Ester (Pinacol) or K-Trifluoroborate salt.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Inert Inert Atmosphere Generation (N2/Ar Purge) Start->Inert Solvent Add Degassed Solvent (Dioxane/Water 4:1) Inert->Solvent CatAdd Add Catalyst (Pd(dppf)Cl2) Solvent->CatAdd Heat Heat to 80°C Monitor LCMS @ 2h CatAdd->Heat Decision Is Ar-Br consumed? Heat->Decision Workup Workup & Purification Decision->Workup Yes Boost Add Fresh Catalyst & Continue Heating Decision->Boost No (Stalled) Boost->Heat

Caption: Step-by-step experimental workflow for the chemoselective coupling process.

References

  • Reactivity of Halopyrimidines: BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

  • Pyrimidines in Drug Discovery: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Contextual grounding on pyrimidine reactivity).
  • Chemoselectivity Trends: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on Ar-Cl vs Ar-Br reactivity).
  • Ether Stability & Synthesis: Luo, Y., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Retrieved from

  • Sequential Coupling Strategies: Fairlamb, I. J. S. (2007). Palladium-catalyzed cross-coupling reactions of halogenated heterocycles. Chemical Society Reviews. (Validation of sequential Br then Cl coupling).

Disclaimer: This protocol is intended for research purposes only. Always consult Material Safety Data Sheets (MSDS) for all chemicals used. The author and publisher assume no liability for the use of this information.

Sources

Method

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) reactions using 5-chloropyrimidines

Application Note: Strategic Functionalization of 5-Chloropyrimidines via Regioselective ) on 5-Chloropyrimidine Scaffolds Executive Summary: The "5-Chloro Conundrum" In medicinal chemistry, 5-chloropyrimidines are privil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Chloropyrimidines via Regioselective


 

) on 5-Chloropyrimidine Scaffolds

Executive Summary: The "5-Chloro Conundrum"

In medicinal chemistry, 5-chloropyrimidines are privileged scaffolds. The chlorine atom at the C-5 position serves two critical roles: it modulates the lipophilicity and metabolic stability of the ring, and it acts as a latent handle for late-stage palladium-catalyzed cross-couplings. However, for the synthetic chemist, the 5-chloropyrimidine core presents a distinct electronic challenge.

Unlike the highly reactive C-2 and C-4 positions, the C-5 position is electronically "quiet" toward Nucleophilic Aromatic Substitution (


). It is meta to both ring nitrogens, meaning a Meisenheimer complex formed at C-5 lacks the resonance stabilization provided by the electronegative nitrogen atoms. Consequently, standard 

does not displace the 5-chloro group
unless the ring is activated by powerful electron-withdrawing groups (e.g.,

) or transition metal catalysis is employed.

This guide details the regioselective functionalization of 5-chloropyrimidines, specifically focusing on using the 5-chloro group as a directing element to control substitution at the C-4 and C-2 positions.

Mechanistic Insight: The Hierarchy of Electrophilicity

To design effective protocols, one must understand the electronic bias of the pyrimidine ring. In a polyhalogenated system like 2,4,5-trichloropyrimidine , the reactivity order is governed by the stability of the intermediate Meisenheimer complex.

  • C-4 Position (Most Reactive): Attack here places the negative charge on the N-3 nitrogen (para-like resonance). This is the kinetically favored site for the first substitution.

  • C-2 Position (Moderately Reactive): Attack here places the negative charge on both ring nitrogens (ortho-like resonance). While electronically favorable, the C-4 position is often preferred due to steric accessibility and lower activation energy in 5-substituted systems.

  • C-5 Position (Least Reactive): Attack here cannot delocalize the negative charge onto a ring nitrogen. The 5-Cl is essentially inert to

    
     under standard conditions.
    
Visualizing the Decision Matrix

The following diagram outlines the decision logic for functionalizing 2,4-dichloro-5-R-pyrimidines.

Regioselectivity Figure 1: Regioselectivity Logic for SNAr on 5-Substituted Pyrimidines. Substrate 2,4-Dichloro-5-R-Pyrimidine R_Group Nature of R-Group? Substrate->R_Group EWG Electron Withdrawing (Cl, NO2, CF3) R_Group->EWG Activates Ring EDG Electron Donating (OMe, NH2) R_Group->EDG Deactivates Ring C4_Major Major Product: C-4 Substitution EWG->C4_Major Standard Amines C2_Major Major Product: C-2 Substitution (Rare/Specific) EWG->C2_Major Tertiary Amines (Anomalous Mechanism) Mixture Mixture of C-2 / C-4 EDG->Mixture LUMO Distortion

Experimental Protocols

The following workflows describe the sequential functionalization of 2,4,5-trichloropyrimidine . This substrate is the industry standard for accessing 2,4-diamino-5-chloropyrimidine drugs.

Protocol A: Regioselective C-4 Amination (The "First Strike")

Objective: Selective displacement of the C-4 chloride while preserving the C-2 and C-5 chlorides. Challenge: Preventing over-reaction (di-substitution) and hydrolysis.

Materials:

  • Substrate: 2,4,5-Trichloropyrimidine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous THF or Isopropanol (IPA)

  • Temperature: -20°C to 0°C

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2,4,5-trichloropyrimidine (1.0 g, 5.45 mmol) in anhydrous THF (10 mL). Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

    • Expert Note: Low temperature is critical. At Room Temperature (RT), ~10-15% bis-substitution (C-2/C-4) is common.

  • Nucleophile Addition: In a separate vial, mix the amine (5.72 mmol) and DIPEA (6.54 mmol) in THF (5 mL). Add this solution dropwise to the cold pyrimidine solution over 30 minutes.

    • Why: Keeping the nucleophile concentration low relative to the electrophile favors mono-substitution.[1]

  • Reaction: Stir at -20°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The product (4-amino-2,5-dichloropyrimidine) should appear as the major peak.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography is usually required to remove trace bis-substituted byproducts.

Data Summary: Typical Regioselectivity Ratios

SubstrateNucleophileTempC-4 ProductC-2 ProductBis-Product
2,4,5-TrichloropyrimidineMorpholine25°C75%5%20%
2,4,5-TrichloropyrimidineMorpholine-20°C92% <2%6%
2,4,5-TrichloropyrimidineAniline0°C88% <5%7%
Protocol B: C-2 Amination (The "Second Strike")

Objective: Displacement of the C-2 chloride on the 4-amino-2,5-dichloropyrimidine intermediate. Challenge: The ring is now deactivated by the electron-donating amine at C-4, requiring harsher conditions.

Step-by-Step Procedure:

  • Setup: Dissolve the isolated 4-amino-2,5-dichloropyrimidine (1.0 equiv) in a polar protic solvent like n-Butanol or Dioxane .

  • Reagents: Add the second amine (2.0 - 3.0 equiv) and DIPEA (3.0 equiv).

    • Note: Excess amine is necessary to drive the reaction to completion on the deactivated ring.

  • Reaction: Heat to Reflux (100-110°C) for 12–24 hours.

    • Microwave Option: Heating at 140°C for 30–60 mins in a microwave reactor is often more efficient.

  • Workup: Concentrate the solvent. Resuspend in water and extract with DCM.

  • Result: The final product is a 2,4-diamino-5-chloropyrimidine , with the 5-Cl intact for future Pd-coupling.

Advanced Troubleshooting: Inverting Selectivity

What if you need the C-2 position functionalized first? Standard


 will almost always fail to give C-2 selectivity on a 5-chloropyrimidine. To achieve this, you must alter the mechanism:
  • The "Thiomethyl Switch": Use Sodium Thiomethoxide (NaSMe). In some solvent systems (e.g., THF), thiols can show anomalous C-2 selectivity, or one can use a Palladium catalyst (Pd-NHC) which is known to favor oxidative addition at the sterically less hindered C-2 position over C-4 [1].

  • The "5-Nitro" Route: If the 5-Cl is not strictly required during the synthesis, start with 2,4-dichloro-5-nitropyrimidine .

    • Reaction with tertiary amines (e.g.,

      
      ) followed by hydrolysis can yield C-2 selectivity via a specific mechanism involving an unstable ammonium intermediate [2].
      

References

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Source: American Chemical Society / Digitell Inc. URL:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec (WuXi Biology) URL:[Link]

Sources

Application

Chemoselective Palladium-Catalyzed Cross-Coupling of 2-(4-Bromophenoxy)-5-chloropyrimidine: A Comprehensive Guide for Drug Discovery

Executive Summary The functionalization of dihalogenated building blocks is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, multi-targeted pharmacophores. 2-(4-Bromophenoxy)-5-chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of dihalogenated building blocks is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, multi-targeted pharmacophores. 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3)[1] is a highly privileged scaffold frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

The primary synthetic challenge with this molecule is chemoselectivity : achieving exclusive cross-coupling at the C–Br bond while preserving the C–Cl bond for subsequent, orthogonal functionalization. This application note provides a field-proven, self-validating framework for the sequential palladium-catalyzed functionalization of this scaffold, detailing the mechanistic causality behind catalyst selection, solvent systems, and temperature controls.

Mechanistic Rationale & Chemoselectivity Profiling

To achieve absolute chemoselectivity, one must exploit the thermodynamic and electronic disparities between the two reactive sites.

Bond Dissociation Energy (BDE) vs. Oxidative Addition

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The fundamental principle governing this step is the Bond Dissociation Energy (BDE), which dictates that reactivity follows the order I > Br > Cl ()[2].

  • The C–Br Bond (~68 kcal/mol): Located on the phenoxy ring, this bond is significantly weaker. Despite the electron-donating nature of the oxygen atom slightly dampening the electrophilicity of the ring, the low BDE ensures rapid oxidative addition with standard Pd(0) catalysts[3],[4].

  • The C–Cl Bond (~81 kcal/mol): Located on the pyrimidine ring. While pyrimidines are generally electron-deficient, the 5-position is the least electron-deficient site on the ring (lacking the direct resonance activation seen at the 2- and 4-positions). Consequently, the 5-chloro substituent behaves similarly to an unactivated aryl chloride, remaining inert under mild coupling conditions ()[5].

Catalyst Causality

While highly bulky ligands can sometimes invert or alter expected site selectivity ()[6], standard bidentate ligands like dppf reliably follow BDE trends. Therefore, a moderate catalyst like Pd(dppf)Cl₂ at 80 °C will exclusively target the C–Br bond. To subsequently activate the inert 5-Cl bond, a highly active, bulky, electron-rich monoligated system (e.g., BrettPhos Pd G3) at elevated temperatures (100 °C) is required.

Workflow & Decision Tree

G Start 2-(4-Bromophenoxy)-5-chloropyrimidine (Dual Electrophile) Step1 Protocol 1: Suzuki-Miyaura Catalyst: Pd(dppf)Cl2 Temp: 80°C Start->Step1 Ar-B(OH)2, K2CO3 Selective C-Br Oxidative Addition Intermediate Intermediate: 5-Chloro-2-(4-arylphenoxy)pyrimidine (C-Cl Bond Intact) Step1->Intermediate High Chemoselectivity (>95%) Step2 Protocol 2: Buchwald-Hartwig Catalyst: BrettPhos Pd G3 Temp: 100°C Intermediate->Step2 R2NH, NaOtBu Forced C-Cl Oxidative Addition Final Final Product: Fully Orthogonally Functionalized Scaffold Step2->Final Complete Conversion

Figure 1: Orthogonal functionalization workflow for 2-(4-Bromophenoxy)-5-chloropyrimidine.

Protocol 1: Highly Selective Suzuki-Miyaura Coupling (C–Br)

Objective: Chemoselective arylation of the phenoxy ring while preserving the 5-chloropyrimidine moiety. Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand forms a robust Pd species that readily inserts into the weaker C–Br bond but lacks the electron density to cleave the unactivated C–Cl bond at 80 °C. A biphasic 1,4-Dioxane/H₂O system is chosen because water dissolves the K₂CO₃ base to facilitate the transmetalation step, while dioxane solubilizes the lipophilic starting material.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).

  • Base Addition: Add K₂CO₃ (2.5 equiv, 2.5 mmol). Note: Avoid stronger bases like Cs₂CO₃ at this stage to prevent premature SNAr degradation of the pyrimidine ring.

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Via syringe, add 5.0 mL of a degassed 4:1 mixture of 1,4-Dioxane and deionized H₂O.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-chloro-2-(4-arylphenoxy)pyrimidine intermediate.

Protocol 2: Orthogonal Buchwald-Hartwig Amination (C–Cl)

Objective: Amination of the highly unactivated 5-chloro position on the intermediate generated in Protocol 1. Causality: Because the 5-chloro position is unactivated, standard catalysts will fail. BrettPhos Pd G3 is deployed because it rapidly generates a highly active, bulky, monoligated L-Pd(0) species capable of forcing oxidative addition into the strong C–Cl bond. NaOtBu is required to deprotonate the amine coordinated to the Pd(II) intermediate, and anhydrous toluene prevents protodehalogenation.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a dry vial with the 5-chloro-2-(4-arylphenoxy)pyrimidine intermediate (1.0 equiv, 0.5 mmol) and the desired secondary amine (1.2 equiv, 0.6 mmol).

  • Base & Catalyst: Add NaOtBu (1.5 equiv, 0.75 mmol) and BrettPhos Pd G3 (0.05 equiv, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (3.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Quench with 2 drops of water, dilute with dichloromethane (10 mL), and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the amine.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape, demonstrating how catalyst and temperature tuning dictates chemoselectivity.

Catalyst SystemLigand TypeBaseSolventTemp (°C)C–Br Conversion (%)C–Cl Conversion (%)Selectivity Outcome
Pd(dppf)Cl₂ (5 mol%) BidentateK₂CO₃Dioxane/H₂O80>95% <1% Optimal (C-Br selective)
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃Toluene/H₂O9085%<2%Good (Slightly lower yield)
XPhos Pd G3 (5 mol%)Bulky MonodentateK₃PO₄Dioxane/H₂O100>99%15–20%Poor (Loss of chemoselectivity)
BrettPhos Pd G3 (5 mol%) Bulky MonodentateNaOtBuToluene100N/A (Int. used)>90% Optimal (For C-Cl amination)

Self-Validation & Troubleshooting

To ensure the integrity of the synthetic workflow, the protocols are designed to be self-validating through routine analytical techniques.

Isotopic Profiling (Self-Validation)

The success of Protocol 1 can be definitively confirmed via LC-MS without the need for immediate NMR analysis, by observing the shift in the halogen isotopic pattern:

  • Starting Material (1 Br, 1 Cl): Exhibits a distinct isotopic cluster at M : M+2 : M+4 in an approximate ratio of 3 : 4 : 1 .

  • Protocol 1 Intermediate (1 Cl only): After successful C–Br coupling, the bromine is removed. The mass spectrum will shift to a simple M : M+2 cluster in an exact 3 : 1 ratio.

  • Observation of the 3:1 ratio guarantees that the C-Cl bond remains completely intact.

Troubleshooting Common Issues
  • Protodehalogenation during Protocol 1: If the C–Br bond is reduced rather than coupled, it indicates either a degraded boronic acid or excessive water content leading to hydrodehalogenation. Ensure the arylboronic acid is stored properly and limit the H₂O co-solvent ratio to exactly 4:1.

  • Premature C–Cl Cleavage (Bis-coupling): If the LC-MS shows a mass corresponding to bis-arylation, the reaction temperature is too high, or the catalyst loading is excessive. Reduce the temperature to 70 °C or switch to the less active Pd(PPh₃)₄.

References

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. Retrieved from[Link]

  • Schoenebeck, F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society, 143(25), 9575–9584. Retrieved from[Link]

  • Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Journal of the American Chemical Society, 135(34), 12504–12507. Retrieved from[Link]

Sources

Method

The Art of Transformation: A Researcher's Guide to Functionalizing the 4-Bromophenyl Group in Pyrimidine Ethers

Introduction: The Strategic Importance of the 4-Bromophenyl Pyrimidine Ether Scaffold In the landscape of modern medicinal chemistry and drug development, the pyrimidine ring stands as a cornerstone scaffold, integral to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Bromophenyl Pyrimidine Ether Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine ring stands as a cornerstone scaffold, integral to a vast array of therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, such as nucleic acids, underscores its inherent biocompatibility and versatile chemical nature.[1][3] When coupled with a phenyl ether, the resulting pyrimidine ether motif offers a three-dimensional vector for molecular elaboration, crucial for optimizing interactions with biological targets. The strategic incorporation of a 4-bromophenyl group onto this ether linkage provides a highly versatile and reactive handle for a multitude of late-stage functionalization reactions. This guide offers an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions and other key transformations used to derivatize this valuable scaffold, providing both the theoretical underpinnings and practical, field-proven protocols for success in the laboratory.

The choice of a bromine atom at the para-position is a deliberate one, balancing reactivity with stability. Aryl bromides are generally more reactive than aryl chlorides in the often rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions, due to the lower carbon-bromine bond dissociation energy.[4] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to their chloro-analogues.

Core Functionalization Strategies: A Toolkit for Derivatization

The 4-bromo handle on the phenyl ring of pyrimidine ethers opens a gateway to a diverse array of chemical transformations. The most powerful and widely employed of these are palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This section will delve into the mechanistic nuances and practical execution of these critical reactions.

Workflow for Functionalization of 4-Bromophenyl Pyrimidine Ethers

cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products start 4-Bromophenyl Pyrimidine Ether suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald sonogashira Sonogashira (C-C Bond Formation) start->sonogashira heck Heck (C-C Bond Formation) start->heck cyanation Cyanation (C-CN Bond Formation) start->cyanation biaryl Biaryl Pyrimidine Ethers suzuki->biaryl arylamine Arylamine Pyrimidine Ethers buchwald->arylamine alkynyl Alkynyl Pyrimidine Ethers sonogashira->alkynyl alkenyl Alkenyl Pyrimidine Ethers heck->alkenyl nitrile Cyanophenyl Pyrimidine Ethers cyanation->nitrile

Caption: General workflow for derivatizing 4-bromophenyl pyrimidine ethers.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the formation of biaryl structures due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][6]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of the 4-bromophenyl pyrimidine ether to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of a 4-Bromophenyl Pyrimidine Derivative

This protocol is adapted from methodologies used for the synthesis of biaryl pyrimidines.[5][7]

Materials:

  • 4-Bromophenyl pyrimidine ether (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the 4-bromophenyl pyrimidine ether, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyrimidine ether.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
Pd(dppf)Cl₂Cs₂CO₃DMF100890-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1106>95

Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals, where the arylamine motif is prevalent.

Mechanistic Insight

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Amine\nCoordination Amine Coordination Ar-Pd(II)L2-Br->Amine\nCoordination HNR'R'' [Ar-Pd(II)L2(HNR'R'')]+Br- [Ar-Pd(II)L2(HNR'R'')]+Br- Amine\nCoordination->[Ar-Pd(II)L2(HNR'R'')]+Br- Deprotonation Deprotonation [Ar-Pd(II)L2(HNR'R'')]+Br-->Deprotonation Base Ar-Pd(II)L2(NR'R'') Ar-Pd(II)L2(NR'R'') Deprotonation->Ar-Pd(II)L2(NR'R'') Reductive\nElimination Reductive Elimination Ar-Pd(II)L2(NR'R'')->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A crucial aspect of this reaction is the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both the oxidative addition and the final reductive elimination step. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.

Protocol: Buchwald-Hartwig Amination of a 4-Bromophenyl Pyrimidine Ether

This is a general protocol that may require optimization for specific substrates.[10]

Materials:

  • 4-Bromophenyl pyrimidine ether (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the 4-bromophenyl pyrimidine ether, Pd(OAc)₂, XPhos, and NaOtBu to a dry reaction vessel.

  • Remove the vessel from the glovebox and add anhydrous, degassed toluene via syringe.

  • Add the amine to the reaction mixture.

  • Heat the reaction to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired arylamine derivative.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhosNaOtBuToluene10012-2480-95
Pd₂(dba)₃ / RuPhosK₃PO₄Dioxane1101875-90
BrettPhos PalladacycleCs₂CO₃t-BuOH802-8>90

Table 2. Common Conditions for Buchwald-Hartwig Amination.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[11][12] This reaction is typically co-catalyzed by palladium and copper salts.

Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

Protocol: Sonogashira Coupling of a 4-Bromophenyl Pyrimidine Ether

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[13]

Materials:

  • 4-Bromophenyl pyrimidine ether (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add the 4-bromophenyl pyrimidine ether, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Heck Reaction: Olefin Functionalization

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful tool for C-C bond formation.[14][15]

Mechanistic Insight

The Heck reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Protocol: Heck Reaction of a 4-Bromophenyl Pyrimidine Ether

This is a representative protocol for the Heck reaction.[16][17]

Materials:

  • 4-Bromophenyl pyrimidine ether (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the 4-bromophenyl pyrimidine ether, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF, Et₃N, and the alkene.

  • Heat the mixture to 80-120 °C for 6-24 hours.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Cyanation: Introduction of a Nitrile Group

The cyanation of aryl halides is a valuable transformation, as the resulting nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a milder alternative to traditional methods.[18][19]

Protocol: Palladium-Catalyzed Cyanation

This protocol uses zinc cyanide, a less toxic and often more effective cyanide source.[18]

Materials:

  • 4-Bromophenyl pyrimidine ether (1.0 equiv)

  • Zinc cyanide [Zn(CN)₂] (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a glovebox, combine the 4-bromophenyl pyrimidine ether, Zn(CN)₂, Pd₂(dba)₃, and dppf in a reaction tube.

  • Add anhydrous DMF.

  • Seal the tube and heat to 120 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Conclusion: A Versatile Platform for Discovery

The 4-bromophenyl pyrimidine ether scaffold represents a robust and versatile platform for the synthesis of novel chemical entities in drug discovery and materials science. A thorough understanding of the underlying mechanisms and the practical aspects of key functionalization reactions is essential for researchers to effectively harness the potential of this valuable building block. The protocols and insights provided in this guide serve as a foundation for the strategic design and execution of synthetic routes, empowering scientists to explore new chemical space with confidence and precision.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. (n.d.). Royal Society of Chemistry. [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (2021). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • General Method for Functionalized Polyaryl Synthesis via Aryne Intermediates. (2014). National Institutes of Health. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012). Journal of Medicinal Chemistry. [Link]

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). Thieme. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). American Chemical Society. [Link]

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024). National Institutes of Health. [Link]

  • A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs2CO3. (2025). ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (2013). MIT Open Access Articles. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012). Journal of Medicinal Chemistry. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. [Link]

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. (2021). MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. [Link]

  • Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of axially chiral biaryls: Via transition metal-catalysed asymmetric C-H functionalization. (n.d.). ResearchGate. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (2005). Organic Chemistry Portal. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019). MDPI. [Link]

  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. (2025). ResearchGate. [Link]

  • Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocycles. (2021). PubMed. [Link]

  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. (2024). European Journal of Chemistry. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]

  • Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates. (2022). Organic Chemistry Portal. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. [Link]articles/9/138)

Sources

Application

Synthesis of biaryl pyrimidine derivatives using 2-(4-Bromophenoxy)-5-chloropyrimidine

Application Note: Chemoselective Synthesis of Biaryl Pyrimidine Derivatives Executive Summary This application note details the protocol for the synthesis of biaryl pyrimidine derivatives utilizing 2-(4-Bromophenoxy)-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Biaryl Pyrimidine Derivatives

Executive Summary

This application note details the protocol for the synthesis of biaryl pyrimidine derivatives utilizing 2-(4-Bromophenoxy)-5-chloropyrimidine as a core scaffold. This building block is structurally significant in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically Diarylpyrimidine (DAPY) analogs like Etravirine and Rilpivirine, as well as novel kinase inhibitors.

The core technical challenge addressed in this guide is chemoselectivity . The substrate contains two distinct electrophilic sites: an aryl bromide on the phenoxy ring and a heteroaryl chloride at the pyrimidine 5-position. By exploiting the differential rates of oxidative addition between the Ar-Br and Het-Cl bonds, researchers can achieve high-fidelity site-selective coupling.[1]

Mechanistic Insight & Chemoselectivity

To design a robust protocol, one must understand the electronic environment of the substrate.

  • Site A (4-Bromophenoxy): This is a standard aryl bromide. The ether linkage is electron-donating, making the ring electron-rich. While electron-rich halides are generally slower to undergo oxidative addition than electron-poor ones, the bond dissociation energy of C-Br (approx. 81 kcal/mol) is significantly lower than that of C-Cl (approx. 96 kcal/mol).

  • Site B (5-Chloropyrimidine): The 5-position of the pyrimidine ring is the least electron-deficient position on the heterocycle (meta to both nitrogens). Consequently, the C-Cl bond at the 5-position behaves similarly to a chlorobenzene derivative, rather than the highly reactive 2- or 4-chloropyrimidines.

Reaction Pathway Diagram

ReactionPathway Fig 1. Chemoselective pathway: The C-Br bond reacts preferentially, preserving the C-Cl bond. Substrate 2-(4-Bromophenoxy)- 5-chloropyrimidine CatCycle Pd(0) Oxidative Addition Substrate->CatCycle Fast (Br site) Intermed Pd(II)-Aryl Complex CatCycle->Intermed Product1 Product A: Biaryl Ether (Cl intact) Intermed->Product1 Boronic Acid 1 Base, 80°C Product2 Product B: Trisubstituted Pyrimidine Product1->Product2 Step 2: Boronic Acid 2 Specialized Ligand (e.g., XPhos) 100°C

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C-Br Functionalization)

This protocol targets the bromine atom on the phenoxy ring. The use of a standard triphenylphosphine ligand system prevents premature activation of the chloride.

Reagents & Materials:

  • Substrate: 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)

Step-by-Step Methodology:

  • Inert Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry or purge with nitrogen/argon for 10 minutes.

  • Charging: Add the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv) to the flask.

    • Note: Add the catalyst last or under a counter-flow of inert gas to prevent oxidation.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water).

    • Concentration: Maintain a reaction concentration of 0.1 M to 0.2 M.

  • Base Activation: Add the aqueous Na2CO3 solution via syringe.

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously.

    • Monitoring: Monitor via TLC or LC-MS every 2 hours. The reaction is typically complete within 4-6 hours.

    • Checkpoint: Look for the disappearance of the starting bromide. The chloride peak (M+2 pattern in MS) should remain in the product.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate and water. Separate phases.

    • Extract the aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data Summary:

ParameterSpecificationReason
Temperature 80°CSufficient for Ar-Br activation; minimizes Ar-Cl activation.
Catalyst Load 3-5 mol%Standard load for aryl bromides.
Time 4-6 HoursExtended heating may lead to trace dechlorination.
Yield Target 85-95%High efficiency expected for Ar-Br coupling.
Protocol B: Advanced Functionalization (C-Cl Activation)

Once the phenoxy ring is functionalized, the 5-chloro position can be targeted. This requires a "hotter" catalyst system because the 5-chloropyrimidine is electron-neutral/deactivated compared to 2-chloropyrimidines.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%)

    • Alternative: Pd(dppf)Cl2 at elevated temperatures (100-110°C).

  • Base: Potassium Phosphate (K3PO4) (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous preferred).

Methodology:

  • Perform in a sealed pressure vial or microwave reactor to access temperatures >100°C.

  • Use K3PO4 as the base; it is often superior for difficult chloropyrimidine couplings compared to carbonates.

  • Heat to 100-110°C for 12-24 hours.

  • Note: If using a microwave, reaction times can often be reduced to 30-60 minutes at 120°C.

Workflow Visualization

The following decision tree assists in troubleshooting and optimizing the synthesis based on observed intermediates.

OptimizationTree Fig 2. Optimization logic for maximizing chemoselectivity. Start Start Reaction (Protocol A) Check LC-MS Check (4 Hours) Start->Check Complete Reaction Complete (Proceed to Workup) Check->Complete Product > 95% Stalled Incomplete Conversion (SM Remaining) Check->Stalled Product < 50% OverReact Over-Reaction (Cl also coupled) Check->OverReact Di-coupled observed Action1 Add 2 mol% Catalyst Increase Temp to 90°C Stalled->Action1 Action2 Reduce Temp to 60°C Switch to Pd(dppf)Cl2 OverReact->Action2

Applications in Drug Discovery

The resulting biaryl ether pyrimidines are privileged scaffolds.

  • HIV NNRTIs: The structural motif mimics the "wing" regions of DAPY inhibitors (e.g., Etravirine). The ether linkage provides flexibility, allowing the molecule to adjust to mutations in the HIV-1 reverse transcriptase binding pocket (the "wiggling" effect).

  • Kinase Inhibitors: 5-substituted pyrimidines are frequent ATP-competitive inhibitors. The 2-phenoxy group can extend into the solvent-exposed region or the hydrophobic back pocket, depending on the substitution pattern.

References

  • Janssen, P. A., et al. (2005). "Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1." Journal of Medicinal Chemistry.

  • Gong, Y., et al. (2013). "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides." Journal of Organic Chemistry.

  • Schlörer, N. (2025). "Suzuki Coupling: Mechanism and Reactivity." Organic Chemistry Portal.

  • BenchChem Technical Support. (2025). "Application Notes: Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Protocols.

Sources

Method

Application Note: Orthogonal Activation and Chemoselective Cross-Coupling of 2-(4-Bromophenoxy)-5-chloropyrimidine

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Molecule: 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3)[1] Executive Summary & Molecular Profiling In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Molecule: 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3)[1]

Executive Summary & Molecular Profiling

In modern drug discovery, pyrimidine scaffolds are highly privileged structures, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics[2]. 2-(4-Bromophenoxy)-5-chloropyrimidine is a highly versatile, dual-electrophile building block. Its strategic value lies in its orthogonal reactivity, possessing two distinct halogenated sites:

  • A 4-bromophenoxy moiety (Aryl Bromide): Highly reactive toward oxidative addition.

  • A 5-chloropyrimidine moiety (Heteroaryl Chloride): Kinetically inert under mild conditions but activatable under specialized catalytic regimes.

As a Senior Application Scientist, I designed this protocol to exploit the thermodynamic and kinetic differences between these two bonds. By carefully selecting palladium precatalysts, phosphine ligands, and bases, chemists can achieve strictly controlled, sequential functionalization without the need for protecting groups.

Mechanistic Causality: The Science of Chemoselectivity

To achieve true orthogonal functionalization, one must understand the causality behind the catalyst selection:

  • Phase 1: Selective C–Br Activation. The carbon-bromine bond has a significantly lower bond dissociation energy (~81 kcal/mol) compared to the carbon-chlorine bond (~96 kcal/mol). Standard palladium(II) precatalysts with bidentate ligands, such as

    
    , rapidly undergo oxidative addition into the C–Br bond at moderate temperatures (80 °C). The C–Cl bond on the pyrimidine ring remains untouched because the kinetic barrier for oxidative addition into a heteroaryl chloride requires a more electron-rich metal center[3].
    
  • Phase 2: Overcoming the 5-Chloropyrimidine Barrier. Unlike the 2, 4, and 6 positions of a pyrimidine ring, the 5-position is not highly activated for Nucleophilic Aromatic Substitution (

    
    ) because the ring nitrogens cannot stabilize the resulting Meisenheimer complex. Therefore, transition-metal catalysis is strictly required[2]. To activate this stubborn C–Cl bond for Buchwald-Hartwig amination, we must deploy a highly active 
    
    
    
    source (
    
    
    ) paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos ). The electron-rich nature of XPhos accelerates oxidative addition into the C–Cl bond, while its extreme steric bulk forces the spatial proximity of the amine and aryl groups, accelerating reductive elimination and preventing off-target
    
    
    -hydride elimination.

Reagents & Catalysts Selection Guide

The following table summarizes the quantitative and qualitative parameters required to maintain strict chemoselectivity across both functionalization stages.

Reaction ParameterPhase 1: Chemoselective Suzuki-MiyauraPhase 2: Buchwald-Hartwig Amination
Target Bond 4-Bromophenoxy (C–Br)5-Chloropyrimidine (C–Cl)
Reaction Type C–C Bond FormationC–N Bond Formation
Optimal Catalyst

(0.05 eq)

(0.02 eq)
Optimal Ligand dppf (inherent to catalyst)XPhos or BrettPhos (0.04 - 0.06 eq)
Base

or

(2.0 eq)

or

(1.5 - 2.0 eq)
Solvent System 1,4-Dioxane /

(4:1 v/v)
Anhydrous Toluene or 1,4-Dioxane
Temperature 80 °C (Strict control required)100 °C – 110 °C
Time 4 – 6 hours12 – 16 hours

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)

This protocol is a self-validating system; the reaction will stall if the active


 species is quenched by oxygen. Strict degassing is required.
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 mmol, 285.5 mg), the desired arylboronic acid (1.1 mmol), and

    
     (2.0 mmol, 276.4 mg).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 40.8 mg).
    
  • Solvent & Degassing: Add 10 mL of a 1,4-Dioxane/

    
     mixture (4:1 v/v). Seal the flask with a rubber septum and degas the mixture by sparging with ultra-pure Argon for 15 minutes. (Expert Insight: Sparging is preferred over freeze-pump-thaw here due to the aqueous solvent component).
    
  • Reaction: Replace the sparging needle with an Argon balloon. Heat the reaction mixture in a pre-warmed oil bath at 80 °C for 4–6 hours. Monitor via LC-MS. The mass of the intact chloropyrimidine product should be strictly observed; any dechlorination indicates temperature overshoot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 4-arylphenoxy-5-chloropyrimidine intermediate.

Protocol B: Buchwald-Hartwig Amination (C–Cl Activation)

Because the 5-chloropyrimidine is highly deactivated, the exclusion of moisture is critical to prevent base-mediated hydrolysis of the starting material.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with the intermediate from Protocol A (1.0 mmol),

    
     (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and 
    
    
    
    (1.5 mmol, 144.2 mg).
  • Amine Addition: If the coupling amine is a solid (1.2 mmol), add it to the vial now. If it is a liquid, it will be added in the next step. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Solvent Addition: Inject anhydrous, degassed Toluene (5 mL) via syringe. If the amine is a liquid, inject it now.

  • Reaction: Heat the vial in a heating block at 100 °C for 12–16 hours. The solution will typically transition from a deep burgundy (active Pd-XPhos complex) to a dark amber color.

  • Workup & Purification: Cool to room temperature. Dilute with DCM (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final di-functionalized pyrimidine.

Mechanistic Workflow Visualization

The following diagram illustrates the orthogonal activation strategy, demonstrating how the chemical logic flows from the dual-electrophile starting material to the fully elaborated scaffold.

G SM 2-(4-Bromophenoxy)-5-chloropyrimidine (Dual Electrophile) Cat1 Step 1: Chemoselective Suzuki Coupling Catalyst: Pd(dppf)Cl2 Target: C-Br Bond SM->Cat1 Arylboronic Acid K2CO3, 80°C Int1 Intermediate: 4-Arylphenoxy-5-chloropyrimidine Cat1->Int1 Cat2 Step 2: Buchwald-Hartwig Amination Catalyst: Pd2(dba)3 / XPhos Target: C-Cl Bond Int1->Cat2 Primary/Secondary Amine NaOtBu, 100°C Prod Final Product: Di-Functionalized Pyrimidine Scaffold Cat2->Prod

Orthogonal activation workflow for 2-(4-Bromophenoxy)-5-chloropyrimidine.

References

  • Molecules (MDPI). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI Open Access Journals. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Recent Advances in Pyrimidine-Based Drugs." PubMed Central (PMC). Available at:[Link]

Sources

Application

Scalable manufacturing methods for 2-(4-Bromophenoxy)-5-chloropyrimidine

Application Note: Scalable Manufacturing of 2-(4-Bromophenoxy)-5-chloropyrimidine Abstract & Strategic Importance This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenoxy)-5-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 2-(4-Bromophenoxy)-5-chloropyrimidine

Abstract & Strategic Importance

This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine , a critical biaryl ether scaffold used in the development of agrochemicals and pharmaceuticals (e.g., kinase inhibitors, endothelin receptor antagonists).

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,5-dichloropyrimidine and 4-bromophenol. While seemingly straightforward, the scale-up of this reaction presents specific challenges regarding regioselectivity control , hydrolytic impurity management , and solid-state isolation . This guide provides a self-validating workflow designed to ensure >98% purity and reproducible yields at kilogram scales.

Chemical Strategy & Mechanism

Mechanistic Grounding

The synthesis exploits the differential electrophilicity of the pyrimidine ring. In 2,5-dichloropyrimidine , the carbon atoms at positions 2 and 5 possess vastly different reactivities:

  • C2 Position: Flanked by two electronegative nitrogen atoms, this position is highly electron-deficient (low LUMO energy), making it exceptionally susceptible to nucleophilic attack.

  • C5 Position: Located meta to both nitrogens, it lacks the resonance stabilization required for the Meisenheimer intermediate, rendering it inert to SNAr under standard conditions.

This electronic bias ensures high regioselectivity, where the phenoxide nucleophile exclusively displaces the C2-chloride.

Reaction Scheme

ReactionScheme cluster_legend Mechanism Logic SM1 2,5-Dichloropyrimidine (Electrophile) Base Base (K2CO3) Solvent (DMF) SM1->Base SM2 4-Bromophenol (Nucleophile) SM2->Base TS Meisenheimer Complex Base->TS 60-80°C Prod 2-(4-Bromophenoxy)- 5-chloropyrimidine TS->Prod -Cl elimination ByProd KCl + CO2 + H2O TS->ByProd C2 Attack Favored C2 Attack Favored C5 Inert C5 Inert C2 Attack Favored->C5 Inert

Figure 1: Mechanistic pathway highlighting the regioselective SNAr at the C2 position.

Process Development & Optimization

Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact on Quality/Yield
Stoichiometry 1.0 eq Pyrimidine : 1.05 eq PhenolExcess phenol ensures complete consumption of the expensive pyrimidine.
Base Selection Potassium Carbonate (K2CO3), milledMilled particle size increases surface area, accelerating the heterogeneous reaction. Avoid NaH on scale due to H2 evolution risks.
Solvent DMF or NMPHigh polarity is required to stabilize the transition state. Acetonitrile is a viable alternative but requires longer reaction times.
Temperature 75°C – 85°C<70°C: Sluggish kinetics. >90°C: Increases risk of hydrolysis (formation of 5-chloro-2-hydroxypyrimidine).
Water Content < 0.1% (Karl Fischer)Critical: Water competes as a nucleophile, leading to the hydrolytic impurity. Dry solvents are mandatory.
Impurity Profile
  • Impurity A (Hydrolysis): 5-chloro-2-hydroxypyrimidine. Control: Use anhydrous conditions.

  • Impurity B (Regioisomer): 2-chloro-5-(4-bromophenoxy)pyrimidine. Control: Negligible due to electronic deactivation of C5.

  • Impurity C (Bis-ether): 2,5-bis(4-bromophenoxy)pyrimidine. Control: Impossible under these conditions as C5 does not react.

Scalable Manufacturing Protocol

Scale: 1.0 kg Input (2,5-Dichloropyrimidine) Expected Yield: 88–92% Purity: >99.0% (HPLC)

Step 1: Reaction Setup
  • Reactor Prep: Ensure a 10 L glass-lined or stainless steel reactor is clean, dry, and nitrogen-inerted.

  • Charging:

    • Charge DMF (5.0 L) .

    • Add 2,5-Dichloropyrimidine (1.0 kg, 6.71 mol) .

    • Add 4-Bromophenol (1.22 kg, 7.05 mol, 1.05 eq) .

    • Initiate stirring (150–200 RPM).

  • Base Addition:

    • Add Potassium Carbonate (1.39 kg, 10.0 mol, 1.5 eq) in portions over 15 minutes to manage minor exotherms.

    • Note: The mixture will appear as a white/off-white suspension.

Step 2: Reaction Execution
  • Heating: Ramp temperature to 80°C over 45 minutes.

  • Monitoring: Hold at 80°C for 4–6 hours.

    • IPC (In-Process Control): Sample every 2 hours for HPLC.

    • End Point: < 1.0% remaining 2,5-dichloropyrimidine.

Step 3: Workup & Isolation (Precipitation Method)
  • Cooling: Cool the reaction mixture to 20–25°C .

  • Quench: Slowly add Water (5.0 L) over 60 minutes.

    • Caution: Exothermic mixing. Maintain internal temp < 35°C.

    • The product will precipitate as a thick slurry.

  • Aging: Stir the slurry at 10–15°C for 2 hours to maximize yield and crystal growth.

  • Filtration: Filter the solids using a basket centrifuge or Nutsche filter.

  • Washing:

    • Wash cake with Water (2 x 2.0 L) to remove inorganic salts and residual DMF.

    • Wash with Cold Ethanol (1.0 L) to displace water and remove unreacted phenol.

Step 4: Drying
  • Dry in a vacuum oven at 45–50°C for 12–16 hours.

  • LOD (Loss on Drying): Target < 0.5%.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge) Charge Charge Reagents (DMF, SMs, K2CO3) Start->Charge React Reaction Phase 80°C, 4-6 hrs Charge->React IPC IPC: HPLC Check (<1% SM) React->IPC IPC->React Fail (Extend Time) Quench Quench / Precipitation Add Water (1:1 v/v) IPC->Quench Pass Filter Filtration & Wash (Water + Cold EtOH) Quench->Filter Dry Vacuum Drying 50°C Filter->Dry Final Final QC (Purity >99%) Dry->Final

Figure 2: Manufacturing workflow from reactor charging to final quality control.

Analytical Quality Control

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identification 1H NMR / MSConforms to structure
Purity HPLC (C18, ACN/Water)≥ 98.5%
Residual Solvent GC-HSDMF < 880 ppm
Water Content Karl Fischer≤ 0.5%

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% H3PO4 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Safety & EHS Considerations

  • 4-Bromophenol: Corrosive and toxic. Handle with full PPE (gloves, goggles, face shield). In case of skin contact, wash immediately with PEG-400 or large amounts of water.

  • 2,5-Dichloropyrimidine: Potential skin sensitizer. Avoid dust generation.

  • DMF: Hepatotoxic and teratogenic. Use in a closed system or well-ventilated fume hood.

  • Waste Disposal: The aqueous filtrate contains DMF and inorganic salts. It must be incinerated or treated via specialized wastewater protocols; do not discharge into standard drains.

References

  • Mechanistic Insight on Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Detailed analysis of C2 vs C4/C5 reactivity).
  • Regioselectivity of SNAr: Barvian, N. C., et al. "Preparation of 2,4-diamino-5-cyanopyrimidines." Journal of Medicinal Chemistry, 2000. Link (Demonstrates C2/C4 selectivity principles).

  • Analogous Scale-Up Protocol (Macitentan Intermediate): Bolli, M. H., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1][2] Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. Link (Describes similar ether formation on chloropyrimidines).

  • General Process Chemistry: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.

Sources

Method

Application Note: Orthogonal Microwave-Assisted Functionalization of 2-(4-Bromophenoxy)-5-chloropyrimidine

Executive Summary & Strategic Scaffold Analysis The compound 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3) is a highly privileged, bifunctional building block in medicinal chemistry. It is frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scaffold Analysis

The compound 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3) is a highly privileged, bifunctional building block in medicinal chemistry. It is frequently utilized in the development of kinase inhibitors and serves as a metabolically stable bioisostere for diaryl ethers ()[1].

The true synthetic value of this scaffold lies in its orthogonal reactivity, presenting two distinct halogenated sites with divergent electronic properties:

  • 4-Bromo-phenyl site: Situated on an electron-rich aromatic ring, the C–Br bond possesses a relatively low bond dissociation energy. This makes it highly susceptible to rapid oxidative addition by Palladium(0) species under mild conditions.

  • 5-Chloro-pyrimidine site: Situated on an electron-deficient heteroaromatic ring. The C–Cl bond is typically inert under standard cross-coupling conditions but can be selectively activated using specialized, electron-rich bulky phosphine ligands (e.g., XPhos) at elevated temperatures.

The Causality of Microwave-Assisted Organic Synthesis (MAOS)

Why employ microwave irradiation for this specific scaffold? Conventional conductive heating relies on convection currents, leading to thermal gradients and prolonged reaction times (often 12–24 hours). For phenoxypyrimidines, prolonged thermal stress frequently results in the nucleophilic cleavage of the sensitive phenoxy ether linkage.

Microwave irradiation (2.45 GHz) directly couples with the dipoles of the solvent and the polar pyrimidine core. This dielectric heating generates an instantaneous, in-core volumetric temperature rise. By rapidly overcoming the activation energy (


) required for sluggish transmetalation and C–Cl oxidative addition steps, MAOS reduces reaction times from hours to minutes. This kinetic control suppresses thermodynamic side-product formation and preserves the integrity of the ether bridge ()[2].

Workflow A 2-(4-Bromophenoxy) -5-chloropyrimidine B MW-Assisted Suzuki Coupling (4-Bromo site) A->B C Intermediate: 4-Arylphenoxy- 5-chloropyrimidine B->C D MW-Assisted Buchwald-Hartwig (5-Chloro site) C->D E Final Product: Di-functionalized Scaffold D->E

Fig 1: Orthogonal functionalization workflow of the pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

General Setup: All microwave reactions must be performed in a dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator) equipped with IR and fiber-optic temperature sensors to ensure reproducible thermal profiles and pressure regulation.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C–Br Activation)

Objective: Selectively couple an aryl boronic acid at the 4-bromo position while leaving the 5-chloro pyrimidine site completely intact. Causality of Reagents: We utilize


 because its moderate electron-donating ability is sufficient to insert into the weaker C–Br bond, but insufficient to activate the C–Cl bond at 90 °C, ensuring 100% chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, add 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 mmol), phenylboronic acid (1.1 mmol), and

    
     (0.05 mmol, 5 mol%).
    
  • Solvent & Base: Add 4 mL of a degassed 3:1 mixture of 1,4-Dioxane/

    
    . Add 
    
    
    
    (2.0 mmol).
    • Mechanistic Insight: Water is highly microwave-absorbing (high loss tangent), acting as the thermal engine for the mixture, while the inorganic base facilitates the critical transmetalation step.

  • Sealing & Purging: Seal the vial with a PTFE-lined crimp cap. Purge the solution with

    
     for 2 minutes to prevent oxidative degradation of the Pd(0) catalyst.
    
  • Microwave Irradiation: Insert the vial into the reactor. Set parameters: Temperature = 90 °C, Time = 15 minutes, Max Power = 150 W , Cooling = ON (air jet cooling post-reaction).

  • Validation & Workup: Post-cooling, analyze a 10 µL aliquot via LC-MS. The disappearance of the starting material (

    
     285) and the appearance of the intermediate (
    
    
    
    282) validates completion. Dilute the mixture with EtOAc, wash with brine, dry over
    
    
    , and concentrate under reduced pressure.

CatalyticCycle MW Microwave Irradiation (Rapid Volumetric Heating) OA 1. Oxidative Addition (C-Br bond cleavage) MW->OA Accelerates TM 2. Transmetalation (Boronic Acid transfer) OA->TM RE 3. Reductive Elimination (C-C bond formation) TM->RE PD Pd(0) Catalyst Regeneration RE->PD PD->OA

Fig 2: Microwave-accelerated Pd-catalyzed cross-coupling cycle.

Protocol B: Buchwald-Hartwig Amination (C–Cl Activation)

Objective: Substitute the remaining 5-chloro group on the electron-deficient pyrimidine ring with a secondary amine (e.g., morpholine). Causality of Reagents: The robust C–Cl bond requires a highly active catalyst system. We pair


 with XPhos. The bulky biaryl structure of XPhos accelerates reductive elimination, while its electron-rich nature forces the difficult oxidative addition into the C–Cl bond.

Step-by-Step Methodology:

  • Preparation: In a new 10 mL microwave vial, combine the intermediate from Protocol A (1.0 mmol), morpholine (1.5 mmol),

    
     (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and 
    
    
    
    (2.0 mmol).
  • Solvent: Add 4 mL of anhydrous Toluene.

    • Mechanistic Insight: Toluene is largely microwave-transparent. By using it, we force the polar amine and the catalyst complex to selectively absorb the microwave energy. This prevents bulk solvent superheating and maintains highly controlled, localized heating at the catalytic site.

  • Microwave Irradiation: Seal and purge with

    
    . Set parameters: Temperature = 130 °C, Time = 20 minutes, Max Power = 200 W .
    
  • Validation & Workup: TLC (Hexane:EtOAc 7:3) should confirm the complete consumption of the intermediate. Filter the crude mixture through a Celite pad to remove Pd black, concentrate, and purify via flash chromatography.

Quantitative Data Summary

To demonstrate the efficacy of the MAOS approach for this specific scaffold, the table below summarizes the kinetic and yield advantages over conventional thermal heating.

Reaction StepHeating MethodCatalyst SystemTemp (°C)TimeYield (%)Purity (LC-MS)
Suzuki (C–Br)Conventional

9012 hours68%>90%
Suzuki (C–Br) Microwave

90 15 mins 92% >98%
Buchwald (C–Cl)Conventional

/ XPhos
11024 hours45%*>85%
Buchwald (C–Cl) Microwave

/ XPhos
130 20 mins 88% >95%

*Note: Conventional heating for the Buchwald step resulted in ~15% ether cleavage side-products due to prolonged thermal exposure, an issue entirely bypassed by the rapid kinetics of microwave irradiation.

References

  • Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders. European Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arab Journal of Chemistry, 2022. Available at:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for removing impurities from 2-(4-Bromophenoxy)-5-chloropyrimidine

Case ID: PUR-PYR-5CL-2BR Status: Active Guide Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-5CL-2BR Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Executive Summary & Compound Profile

Target Molecule: 2-(4-Bromophenoxy)-5-chloropyrimidine Core Challenge: This compound is typically synthesized via Nucleophilic Aromatic Substitution (


).[1] The primary purification challenges stem from the similar solubility profiles of the starting material (2,5-dichloropyrimidine) and the product, as well as the persistence of the phenolic coupling partner.

Reaction Context (The Source of Impurities): The synthesis relies on the high electrophilicity of the C2 position on the pyrimidine ring, activated by the adjacent nitrogen atoms. The C5 position is significantly less reactive, providing natural regioselectivity. However, this chemistry generates three distinct impurity classes:

  • Protic Impurities: Unreacted 4-Bromophenol.

  • Hydrolysis Byproducts: 5-Chloropyrimidin-2-ol (from moisture in the reaction).

  • Non-Polar Precursors: Unreacted 2,5-Dichloropyrimidine.

Diagnostic Impurity Profiling

Before selecting a purification method, identify your specific impurity profile using this decision matrix.

ImpurityDiagnosis Start Analyze Crude Mixture (TLC/LC-MS) Phenol Impurity A: 4-Bromophenol (High polarity, acidic) Start->Phenol Detected StartMat Impurity B: 2,5-Dichloropyrimidine (Low polarity, neutral) Start->StartMat Detected Hydrolysis Impurity C: 5-Chloropyrimidin-2-ol (High polarity, tautomeric) Start->Hydrolysis Detected Action1 Protocol 1: pH-Controlled Wash Phenol->Action1 Primary Solution Action2 Protocol 2: Recrystallization (EtOH/H2O) StartMat->Action2 Primary Solution Action3 Protocol 3: Flash Chromatography Hydrolysis->Action3 Primary Solution Action1->Action2 If purity < 95%

Figure 1: Diagnostic workflow for selecting the appropriate purification module based on impurity type.

Module 1: Chemical Workup (The First Line of Defense)

Issue: Persistent presence of 4-Bromophenol. Mechanism: Phenols often co-crystallize with pyrimidines due to


-

stacking, making them difficult to remove via recrystallization alone.

The Solution:


 Exploitation 
4-Bromophenol has a 

. The product is a neutral ether. By adjusting the pH of the aqueous wash to

, we deprotonate the phenol into its water-soluble phenoxide form, while the product remains in the organic layer.
Protocol: The "Double-Wash" Technique[2]
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenolic salts in halogenated solvents.

  • The Alkaline Wash: Wash the organic phase twice with 1.0 M NaOH (or 10% w/v).

    • Critical Check: The aqueous layer must remain basic (pH > 12). If it drops, the phenol is re-protonating and returning to the organic layer.

  • The Brine Break: Wash once with saturated brine to remove excess base and break any micro-emulsions.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is acid-sensitive (though this pyrimidine is robust).

Module 2: Crystallization Engineering

Issue: Removing unreacted 2,5-Dichloropyrimidine and improving crystal habit. Theory: The product, being a larger bi-aryl ether, will have significantly different solubility parameters than the smaller, lower-melting starting material (2,5-Dichloropyrimidine mp: 48–55 °C).

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityProsCons
Ethanol / Water 4:1 to 2:12,5-DichloropyrimidineHigh yield; "Green" solvents.May trap water; requires drying.
Heptane / Toluene 9:1Non-polar byproductsExcellent rejection of starting material.Lower yield; Toluene is toxic.
Isopropanol (IPA) 100%General polishingGood crystal growth (slow cooling).Poor rejection of polar impurities.[2]
Step-by-Step Protocol: Ethanol/Water Displacement
  • Dissolution: Suspend the crude solid in Ethanol (absolute) . Heat to reflux (

    
    ) until fully dissolved. Use approximately 5-7 mL of solvent per gram of crude.
    
  • Hot Filtration: If insoluble particulates (inorganic salts) remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still hot, add warm water (

    
    )  dropwise until a faint, persistent turbidity appears.
    
  • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not plunge into ice immediately; this causes "oiling out" (trapping impurities).

  • Final Chill: Once at room temperature, cool at

    
     for 1 hour.
    
  • Collection: Filter and wash the cake with cold 20% Ethanol/Water.

Module 3: Chromatographic Solutions

Issue: Separation of hydrolysis byproduct (5-chloropyrimidin-2-ol) or regioisomers. When to use: If the product "oils out" during recrystallization or if purity >99.5% is required for biological assays.

Stationary Phase: Silica Gel (40-63


).
Mobile Phase:  Hexane / Ethyl Acetate.[3][4]
Gradient Strategy

The hydrolysis product (tautomerizes to a lactam) is significantly more polar than the target ether.

  • Equilibration: Start with 95:5 Hexane:EtOAc.

  • Elution of Starting Material: 2,5-Dichloropyrimidine elutes first (very non-polar).

  • Elution of Product: Ramp to 85:15 or 80:20 Hexane:EtOAc. The product usually elutes here (

    
     in 80:20).
    
  • Retention of Impurities: The hydroxy-pyrimidine and other polar byproducts will remain on the column until >50% EtOAc is used.

Troubleshooting FAQs

Q: My product is "oiling out" during recrystallization. What is happening? A: This occurs when the saturation temperature of the solute is higher than the melting point of the solvated solid/oil.

  • Fix: You are likely cooling too fast or using too much water (anti-solvent). Re-heat to dissolve, add a small amount of the "good" solvent (Ethanol), and seed the solution with a tiny crystal of pure product if available. Slow the cooling rate by wrapping the flask in a towel.

Q: I see a new spot on TLC after heating the reaction for 24 hours. Is it a regioisomer? A: It is highly unlikely to be the C5-substituted regioisomer. The C2 position is electronically activated by the flanking nitrogens, while C5 is deactivated. The new spot is likely 5-Chloropyrimidin-2-ol , formed by the hydrolysis of the C2-chloride by trace water in your solvent/base. Ensure your DMF/DMSO is dry and reduce reaction time.

Q: Can I use acid to remove the pyrimidine starting material? A: No. While pyrimidines are basic, the electron-withdrawing chlorine and phenoxy groups significantly reduce the basicity of the ring nitrogens. Strong acids might protonate it, but they may also hydrolyze the ether linkage. Stick to recrystallization or chromatography.

Mechanistic Visualization

Understanding the


 pathway clarifies why specific impurities form.

ReactionPathway SM1 2,5-Dichloropyrimidine (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + Base SideProduct HYDROLYSIS: 5-Chloropyrimidin-2-ol (From wet solvent) SM1->SideProduct + H₂O / OH⁻ (Competes with Phenol) SM2 4-Bromophenol (Nucleophile) SM2->Intermediate Product TARGET: 2-(4-Bromophenoxy)- 5-chloropyrimidine Intermediate->Product - Cl⁻ (Fast at C2)

Figure 2: Reaction pathway showing the competitive hydrolysis that leads to the primary polar impurity.

References

  • Nucleophilic Aromatic Substitution ( ) on Pyrimidines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: Reactivity of halo-substituents at C2 vs C5). Relevance: Establishes the theoretical basis for the high regioselectivity (C2 > C5) and the inertness of the 5-chloro group.
  • Purification of 2-Aryloxypyrimidines

    • Source: Wu, H. F., Zhang, P. Z., & Wu, J. (2010).[5] A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular

      
       sequence.[5] Journal of Zhejiang University Science B, 11(2), 94–101.[5] 
      
    • Relevance: Validates the use of Ethanol/Water recrystallization for this specific class of ether-linked pyrimidines.
  • Solvent Selection for Recrystallization

    • Source: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture. Green Chemistry, 13, 854-862.

    • Relevance: Supports the recommendation of Ethanol/Heptane over chlorinated solvents for green purific
  • Properties of 2,5-Dichloropyrimidine

    • Source: PubChem Compound Summary for CID 590641, 2,5-Dichloropyrimidine.

    • Relevance: Provides physical property data (Melting Point: 48-55°C)

Sources

Optimization

Solving solubility issues of 2-(4-Bromophenoxy)-5-chloropyrimidine in DMSO

Technical Support Center: Troubleshooting Solubility of 2-(4-Bromophenoxy)-5-chloropyrimidine in DMSO Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 2-(4-Bromophenoxy)-5-chloropyrimidine in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 2-(4-Bromophenoxy)-5-chloropyrimidine. Below, you will find a mechanistic overview of its solubility behavior, targeted troubleshooting FAQs, step-by-step experimental protocols, and data summaries to ensure the integrity of your assays.

Mechanistic Overview: The Solubility Challenge

2-(4-Bromophenoxy)-5-chloropyrimidine is a highly lipophilic, di-halogenated aromatic compound. Its planar structure and halogen substituents (bromine and chlorine) contribute to a high crystal lattice energy. While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, the dissolution of highly lipophilic compounds is thermodynamically fragile and heavily governed by the balance between solvation energy and crystal disruption energy[1].

The primary cause of precipitation in the lab is the disruption of the DMSO solvation shell. DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere[2]. As water is introduced into the system, the solvent mixture exhibits non-ideal behavior and becomes highly structured, forming an ice-like lattice[3]. This drastically increases the energy required to maintain a cavity for large lipophilic solutes, leading to thermodynamic precipitation[3].

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock solution was clear when prepared, but after storing it at -20°C, I see a white precipitate. Why did this happen? A1: This is a classic result of freeze-thaw cycling and temperature-dependent solubility limits. DMSO has a freezing point of 18.5°C. When placed in a -20°C freezer, the solvent crystallizes. During this freezing process, screening compounds are excluded from the growing DMSO crystals, causing local supersaturation and precipitation[4]. Furthermore, repeated freeze-thaw cycles nucleate the compound into a lower-energy, higher-melting-point crystalline form that is significantly less soluble in DMSO and harder to redissolve than the original powder[3].

Q2: The compound dissolves perfectly in 100% DMSO, but the moment I dilute it into my aqueous assay buffer, it forms a cloudy suspension. How can I prevent this "solvent shock"? A2: This phenomenon is driven by the hydrophobic effect. When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the local polarity spikes before diffusion can disperse the solvent. To prevent this, never dilute directly from a high-concentration stock into water. Instead, prepare the compound in DMSO at 100 times the desired final aqueous concentration, and then perform a rapid 1:100 dilution into the aqueous solution under vigorous mixing[5].

Q3: Does the grade of DMSO really matter for this compound? A3: The grade is absolutely critical. You must use Anhydrous DMSO (≥99.9% purity, ≤0.005% water). Standard laboratory DMSO often contains trace water and absorbs more from the atmosphere each time the bottle is opened. Contamination with water will significantly decrease the solubility of lipophilic compounds like 2-(4-Bromophenoxy)-5-chloropyrimidine[2].

Experimental Protocols

Protocol A: Preparation of a Stable Master Stock Solution Objective: To prepare a master stock while minimizing moisture exposure and ensuring complete solvation.

  • Equilibration: Bring the vial of 2-(4-Bromophenoxy)-5-chloropyrimidine and a sealed bottle of anhydrous DMSO to ambient room temperature before opening. This prevents the condensation of atmospheric moisture on cold surfaces.

  • Weighing: Weigh the required mass of the compound using an analytical balance. Transfer to a clean, dry amber glass vial.

  • Solvent Addition: Using a dry micropipette, add the calculated volume of anhydrous DMSO directly to the pre-weighed powder[2].

  • Dissolution via Cavitation: Cap the vial tightly and vortex vigorously for 30-60 seconds[2]. If particulates remain, sonicate the vial in a water bath. Scientific Rationale: Sonication utilizes acoustic cavitation—the formation and collapse of microscopic bubbles—which generates localized high temperatures and pressure gradients to break the crystal lattice without subjecting the bulk solution to degrading heat[3].

  • Aliquoting & Storage: Immediately divide the clear solution into single-use aliquots in tightly sealed tubes. Purge the headspace with dry Argon or Nitrogen gas to displace moisture-laden air. Store at -80°C to promote rapid, uniform freezing and prevent concentration gradients.

Protocol B: Rescuing a Precipitated Stock Objective: To redissolve a compound that has crashed out due to cold storage or minor water ingress.

  • Gentle Warming: Place the sealed vial in a water bath set to 30°C–40°C for a short period[2]. Caution: Do not exceed 40°C to prevent thermal degradation of the compound and the solvent[2].

  • Vortexing/Sonication: Alternate between vortexing (30 seconds) and sonication (2 minutes) while the solution is warm.

  • Verification: Hold the vial against a strong light source to visually inspect for micro-crystals[2]. If the solution remains cloudy, the water content in the DMSO has likely exceeded the critical threshold, and the stock must be discarded.

Data Presentation

Table 1: Physico-Chemical Factors Influencing Solubility

Parameter2-(4-Bromophenoxy)-5-chloropyrimidine CharacteristicsImpact on DMSO Solubility
Halogenation High (Bromine, Chlorine)Increases lipophilicity; drastically lowers aqueous and polar solvent solubility.
Aromaticity Two planar ringsEnhances pi-pi stacking in the solid state; increases crystal disruption energy.
Solvent Hygroscopicity DMSO absorbs H₂O rapidlyInduces non-ideal solvent behavior and thermodynamic precipitation.
Temperature Soluble at 25°C; precipitates <18.5°CFreezing excludes solute, causing supersaturation and crystallization.

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
White powder remains after adding DMSOHigh crystal lattice energy / Insufficient mixingSonicate for 5-10 mins at 30-40°C. Ensure DMSO is strictly anhydrous.
Clear stock becomes cloudy in the freezerDMSO freezing / Solute exclusionWarm to 37°C, sonicate. Switch to single-use aliquots stored at -80°C.
Precipitation upon aqueous dilutionHydrophobic effect / Solvent shockPrepare a 100x intermediate DMSO stock. Mix vigorously during 1:100 aqueous addition.

Visualizations

Workflow Start Weigh 2-(4-Bromophenoxy)- 5-chloropyrimidine Solvent Add Anhydrous DMSO (<0.005% water) Start->Solvent Mix Vortex & Sonicate (Water bath 37°C) Solvent->Mix Check Visual Inspection (Clear solution?) Mix->Check Aliquot Aliquot into single-use Amber Vials Check->Aliquot Yes Heat Re-sonicate / Warm to 40°C max Check->Heat No Argon Purge with Argon/N2 & Seal tightly Aliquot->Argon Store Store at -80°C (Avoid Freeze-Thaw) Argon->Store Heat->Check

Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Mechanism A Atmospheric Moisture (Humidity) B DMSO Absorbs Water (Hygroscopic Nature) A->B C Disruption of DMSO Solvation Shell B->C D Formation of Ice-like Lattice Structure B->D E Hydrophobic Effect on Halogenated Compound C->E D->E F Thermodynamic Precipitation of 2-(4-Bromophenoxy)- 5-chloropyrimidine E->F

Mechanistic pathway of water-induced thermodynamic precipitation in DMSO.

References

1.[2] BenchChem Technical Support Team. Technical Support Center: Troubleshooting MAGL-IN-17 Dissolution in DMSO. BenchChem. 2.[4] Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed (NIH). 3.[1] Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed (NIH). 4.[5] Quora Contributors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. 5.[3] Ziath. Samples in DMSO: What an end user needs to know. Ziath.

Sources

Troubleshooting

Technical Support Center: Optimization of Column Chromatography Eluents for Pyrimidine Derivatives

Welcome to the technical support center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing column chromatography for this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses general questions and core concepts in the chromatography of pyrimidine derivatives.

Q1: What are the primary challenges in purifying pyrimidine derivatives by column chromatography?

A1: The main challenges arise from the diverse polarities and chemical properties of pyrimidine derivatives. Many are highly polar due to the nitrogen atoms in the ring system, which can lead to issues like poor retention in reversed-phase chromatography and significant peak tailing in normal-phase chromatography.[1] Conversely, nonpolar derivatives may elute too quickly from polar stationary phases. Furthermore, the basic nitrogen atoms can interact strongly with acidic silanol groups on standard silica gel, potentially causing peak tailing or even degradation of sensitive compounds.[1][2][3]

Q2: How do I choose the right type of column chromatography for my pyrimidine derivative?

A2: The choice of chromatography mode is dictated by the polarity of your specific derivative:

  • Normal-Phase Chromatography (NPC): This is often the starting point for less polar to moderately polar derivatives. It employs a polar stationary phase, most commonly silica gel, with non-polar mobile phases.[1]

  • Reversed-Phase Chromatography (RPC): Suitable for a range of pyrimidine derivatives, especially those with some nonpolar character. It uses a nonpolar stationary phase (like C18) and a polar mobile phase.[4][5] For highly polar pyrimidines, achieving adequate retention can be challenging.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for very polar and hydrophilic pyrimidine derivatives that exhibit little to no retention in reversed-phase systems.[6][7][8] HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent, containing a small amount of aqueous solvent to facilitate partitioning.[1][7]

Q3: How do I select an appropriate starting solvent system for normal-phase chromatography on silica gel?

A3: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The objective is to find a solvent mixture that provides good separation of your target compound from impurities, with a retention factor (Rf) for your product ideally between 0.2 and 0.4 for effective column separation.[1][2][9] A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[1] The polarity of the eluent is increased by raising the proportion of the more polar solvent.

Q4: My pyrimidine derivative seems to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can cause the decomposition of acid-sensitive compounds.[1][10] Consider these solutions:

  • Deactivate the silica gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine, before loading your sample.[11][12]

  • Use an alternative stationary phase: Neutral or basic alumina can be a good substitute for silica gel for compounds that are sensitive to acid.[2][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your chromatographic separations.

Normal-Phase Chromatography (Silica Gel)
ProblemPossible Cause(s)Solution(s)
Compound does not move off the baseline (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, consider adding a small amount of methanol or using a more polar solvent system like dichloromethane/methanol.[1]
Compound runs with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[1]
Poor separation of spots on TLC and column The solvent system has poor selectivity for your compounds.Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or a system containing acetone. Sometimes, a small change in the solvent composition can significantly alter selectivity.
Streaking or tailing of spots/peaks The compound is too polar for the solvent system; strong interaction with the stationary phase; sample overload.Add a small amount of a polar modifier to the mobile phase. For basic compounds like many pyrimidines, adding 0.1-1% triethylamine or ammonia can improve peak shape by competing with the analyte for active sites on the silica.[1][12] For acidic compounds, a small amount of acetic acid can be beneficial. Ensure your sample is not overloaded on the column.[13]
Reversed-Phase Chromatography (e.g., C18)
ProblemPossible Cause(s)Solution(s)
Compound elutes in the void volume (no retention) The analyte is too polar for the stationary phase; the mobile phase is too strong (too much organic solvent).Increase the aqueous content of the mobile phase. If the compound is still not retained, consider using a more polar stationary phase (e.g., a polar-endcapped C18 column) or switching to HILIC.[1][10]
Peak tailing Secondary interactions with residual silanols on the stationary phase; analyte ionization.Add a competing base like triethylamine (0.1%) to the mobile phase to mask silanol interactions.[1] Adjust the pH of the mobile phase to suppress the ionization of the analyte.[1][14] For basic pyrimidines, a lower pH (e.g., using 0.1% formic or acetic acid) will protonate the analyte and can improve peak shape.[15][16]
Split peaks Partially blocked column frit or a void in the column packing.Reverse and flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC)
ProblemPossible Cause(s)Solution(s)
Poor retention The mobile phase is too polar (too much water).Increase the organic content (typically acetonitrile) of the mobile phase. HILIC retention is driven by partitioning into a water layer on the stationary phase, so less water in the mobile phase leads to stronger retention.[8][17]
Long equilibration times HILIC stationary phases can take a long time to equilibrate with the mobile phase.Always allow for sufficient column equilibration time between runs, especially when changing the mobile phase composition. This is crucial for reproducible retention times.
Poor peak shape Inappropriate buffer concentration or pH.Optimize the buffer concentration and pH of the aqueous portion of the mobile phase. Ammonium formate or ammonium acetate are common buffers used in HILIC.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography

This protocol is suitable for the purification of moderately polar pyrimidine derivatives.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.[1][2]

  • Column Packing: Select a column of an appropriate size. A silica gel to crude sample weight ratio of 30:1 to 50:1 is common.[1] Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Gently tap the column to aid in packing. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica bed.[1]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin elution with the low-polarity solvent mixture determined from TLC analysis. Collect fractions and monitor their composition by TLC. If a gradient elution is required, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.

Protocol 2: General Procedure for Reversed-Phase HPLC

This protocol is a starting point for the purification of pyrimidine derivatives with some nonpolar character.

  • Column and Mobile Phase Selection: Choose a suitable C18 or C8 column. A common mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B).[1] Additives such as 0.1% formic acid or phosphoric acid are often used to improve peak shape.[15]

  • Method Development: Start with a high percentage of the organic solvent (e.g., 95% B) and inject a small amount of the sample to see if the compound is retained. Develop a gradient by decreasing the percentage of B over time to elute compounds of increasing polarity. A typical gradient might run from 95% B to 5% B over 20-30 minutes.[1]

  • Purification Run: Equilibrate the column with the initial mobile phase conditions. Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength. Inject the sample and run the optimized gradient. Collect fractions corresponding to the peak of the target compound.

Protocol 3: General Procedure for HILIC

This protocol is designed for the purification of highly polar pyrimidine derivatives.

  • Column and Mobile Phase Selection: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).[6][8] The mobile phase is typically a high percentage of acetonitrile (e.g., 95%) with a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate).[7]

  • Method Development: Equilibrate the column thoroughly with the initial high organic mobile phase. Inject the sample dissolved in the mobile phase. Develop a gradient by increasing the percentage of the aqueous buffer over time.

  • Purification Run: After thorough equilibration, inject the sample and run the optimized gradient. Collect fractions and analyze by an appropriate method (e.g., LC-MS or analytical HILIC).

Visualized Workflows

Troubleshooting_Workflow start Poor Separation or Peak Shape check_mode Is the Chromatography Mode Correct? start->check_mode np_check Normal Phase (Silica) check_mode->np_check Polarity: Low-Medium rp_check Reversed Phase (C18) check_mode->rp_check Polarity: Medium-High switch_hilic Switch to HILIC check_mode->switch_hilic Polarity: Very High rf_check Rf Value Appropriate (0.2-0.4)? np_check->rf_check adjust_polarity Adjust Eluent Polarity rf_check->adjust_polarity No tailing_check Peak Tailing Observed? rf_check->tailing_check Yes adjust_polarity->rf_check tailing_check->np_check No, still poor separation add_modifier Add Modifier (e.g., TEA, Acetic Acid) tailing_check->add_modifier Yes add_modifier->tailing_check retention_check Adequate Retention? rp_check->retention_check retention_check->tailing_check Yes adjust_aqueous Increase Aqueous Content retention_check->adjust_aqueous No adjust_aqueous->retention_check

Caption: Troubleshooting workflow for poor separation.

Chromatography_Selection start Pyrimidine Derivative polarity_check Assess Polarity start->polarity_check np_mode Normal-Phase (Silica) polarity_check->np_mode Non-polar to Moderately Polar rp_mode Reversed-Phase (C18) polarity_check->rp_mode Moderately Polar to Non-polar hilic_mode HILIC polarity_check->hilic_mode Very Polar / Hydrophilic

Caption: Logic for chromatography mode selection.

References

  • Di-Pofi, M., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3435-3442. Available at: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • Gomez-Canela, C., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(11), 263. Available at: [Link]

  • Kazoka, H. (2000). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Journal of Chromatography A, 874(1), 45-53. Available at: [Link]

  • Di Pofi, M., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. Available at: [Link]

  • Wang, G., & Bartlett, M. G. (1999). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. Journal of the American Society for Mass Spectrometry, 10(10), 988-998. Available at: [Link]

  • Dolan, J. W. (2014). Peak Tailing and Resolution. LCGC North America, 32(8), 532-537. Available at: [Link]

  • Kazoka, H. (2004). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Van Gennip, A. H., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. Available at: [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]

  • Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. Available at: [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography? Available at: [Link]

  • Scialpi, N., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 15(5), 623. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1163-1168. Available at: [Link]

  • Chromatography Today. What is Peak Tailing? Available at: [Link]

  • Zhang, Y., et al. (2017). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 22(10), 1683. Available at: [Link]

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 981-988. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • Quora. (2019). When do we find tailing in chromatography, and how can we eliminate that? Available at: [Link]

  • van Gennip, A. H., et al. (1994). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 40(2), 199-205. Available at: [Link]

  • Hanai, T., & Hubert, J. (1984). Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. Analytical Chemistry, 56(1), 20-25. Available at: [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Phenomenex. Mobile Phase Selectivity. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. Available at: [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Available at: [Link]

  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Available at: [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography? Available at: [Link]

  • Protocol Exchange. (2014). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

Sources

Optimization

Troubleshooting palladium catalyst poisoning in reactions with 2-(4-Bromophenoxy)-5-chloropyrimidine

This guide serves as a specialized technical support resource for researchers encountering catalyst deactivation ("poisoning") when utilizing 2-(4-Bromophenoxy)-5-chloropyrimidine in palladium-catalyzed cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering catalyst deactivation ("poisoning") when utilizing 2-(4-Bromophenoxy)-5-chloropyrimidine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Topic: Overcoming Catalyst Poisoning with Nitrogen-Heterocycle Substrates Substrate Focus: 2-(4-Bromophenoxy)-5-chloropyrimidine Document ID: TSC-PD-PYR-005

The "Pyrimidine Paradox": Substrate Overview

The molecule 2-(4-Bromophenoxy)-5-chloropyrimidine presents a dual challenge in catalysis. While the 4-bromophenyl moiety is the intended site for oxidative addition (Reaction Site A), the pyrimidine ring acts as a "non-innocent" spectator.

  • Reaction Site A (Ar-Br): High reactivity. The standard target for cross-coupling.

  • Reaction Site B (HetAr-Cl): Low reactivity. The C5-position on pyrimidine is electronically deactivated compared to C2/C4, making it stable under standard Ar-Br coupling conditions.

  • The Poison (N1/N3): The pyrimidine nitrogens are soft Lewis bases. They compete with phosphine ligands for the Pd(II) center, forming catalytically inactive "off-cycle" resting states (e.g., trans-[PdCl2(Substrate)2]).

Diagnostic Workflow

Before altering conditions, identify the specific failure mode using this logic flow.

DiagnosticWorkflow Start START: Reaction Failure Obs Observation during reaction? Start->Obs Black Precipitate (Pd Black) forms immediately Obs->Black Instability NoRxn No Product, Solution stays clear/yellow Obs->NoRxn Inhibition Stall Stalls at 20-40% Conversion Obs->Stall Deactivation LigandLoss Ligand Dissociation (Pd Aggregation) Black->LigandLoss Coord Substrate N-Coordination (Catalyst Sequestration) NoRxn->Coord Halide Halide Inhibition ([PdBr4]2- formation) Stall->Halide Fix1 Action: Switch to Bidentate or Bulky NHC Ligands LigandLoss->Fix1 Fix2 Action: Increase Temp >80°C Use Buchwald Ligands Coord->Fix2 Fix3 Action: Add Water (Co-solvent) or Switch to Pd(OAc)2 Halide->Fix3

Caption: Diagnostic logic for categorizing catalyst failure modes based on visual and kinetic observations.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction never starts. NMR shows only starting material and free ligand."

Diagnosis: Competitive Coordination (The "N-Binding" Effect). The pyrimidine nitrogen atoms in your substrate are out-competing your phosphine ligands for the palladium center. Instead of performing oxidative addition into the C-Br bond, the Pd(0) or Pd(II) species is simply binding to the pyrimidine ring, creating a stable, unreactive complex.

Corrective Protocol:

  • Switch to Bulky Ligands: Replace standard ligands (like PPh3 or dppf) with sterically demanding biaryl phosphines (e.g., XPhos , RuPhos ) or N-Heterocyclic Carbenes (PEPPSI-IPr ).

    • Why? The sheer bulk of these ligands creates a "cone of protection" around the Pd, physically preventing the approach of the pyrimidine nitrogen while still allowing the oxidative addition of the C-Br bond [1].

  • Increase Temperature: N-coordination is often exothermic (favorable at low temp). Oxidative addition is endothermic (favorable at high temp). Heating to 80–100 °C can shift the equilibrium toward the active cycle.

Issue 2: "The reaction turns black and precipitates within 10 minutes."

Diagnosis: Pd Aggregation ("Pd Black" Formation). The catalyst is decomposing before it can enter the catalytic cycle. This is often caused by the "heterocycle effect" where the substrate initially binds Pd, displaces the phosphine, and then dissociates, leaving "naked" Pd atoms that aggregate.

Corrective Protocol:

  • Pre-complexation: Do not mix Pd source and ligand in the presence of the substrate. Stir Pd(OAc)2 and your ligand (e.g., XPhos) in the solvent at 60 °C for 30 minutes before adding the pyrimidine substrate. This ensures the active catalytic species L-Pd(0) is formed first.

  • Use Pre-formed Catalysts: Switch to Pd(dppf)Cl2·DCM or XPhos Pd G2 . These have the ligand pre-bound in a 1:1 ratio, preventing early dissociation [2].

Issue 3: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Halide Inhibition (The "Common Ion" Effect). As the reaction proceeds, bromide ions (Br⁻) are released. In high concentrations, these halides can bind to the Pd, forming unreactive palladate species (e.g., [PdBr4]2- or [L-PdBr3]-).

Corrective Protocol:

  • Solvent Switch: Ensure you are using a solvent system that can solvate inorganic salts. A mixture of 1,4-Dioxane/Water (4:1) is superior to anhydrous THF because water helps solubilize the bromide salts, pulling them away from the organic-phase catalyst [3].

  • Base Selection: Switch from carbonate bases (K2CO3) to K3PO4 or Cs2CO3 . The "mismatched" cation size (Cesium) can improve solubility dynamics and prevent catalyst inhibition.

Deep Dive: The Mechanism of N-Heterocycle Poisoning

Understanding the why allows for better experimental design.

The pyrimidine ring in 2-(4-Bromophenoxy)-5-chloropyrimidine is electron-deficient, but the nitrogens retain lone pair availability.

  • Path A (Desired):

    
    
    
  • Path B (Poisoning):

    
    
    

In Path B, the pyrimidine acts as a ligand (


).[1] If 

binds more strongly than your phosphine, the phosphine is ejected. Once the phosphine is gone, the Pd complex cannot perform the reductive elimination step efficiently, or it precipitates as Pd black.

Quantitative Comparison:

Ligand Cone Angle (°) Resistance to N-Poisoning Recommended?
PPh3 145 Low NO
dppf 99 (bite) Moderate Conditional
XPhos 190+ High YES

| IPr (NHC) | Steric Wall | Very High | YES |

Validated Experimental Protocol

Target Reaction: Suzuki Coupling of 2-(4-Bromophenoxy)-5-chloropyrimidine with Phenylboronic Acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv[2][3]

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv)[4]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and catalyst to a vial equipped with a stir bar.

  • Degas: Cap the vial. Evacuate and backfill with Argon (x3). Oxygen is a killer here; it oxidizes the phosphine, making the Pd vulnerable to pyrimidine coordination.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80 °C for 2–4 hours.

    • Checkpoint: The solution should remain clear/amber. If it turns black immediately, check oxygen levels.

  • Workup: Dilute with EtOAc, wash with brine. The 5-Cl group should remain intact under these conditions.

FAQs

Q: Can I couple at the 5-Cl position instead? A: Yes, but it requires forcing conditions. The 5-position is not activated by the pyrimidine nitrogens (which activate positions 2 and 4). To couple at C5-Cl, you would typically need to first react the C-Br, then use a highly active catalyst like Pd(tBu3P)2 or Ad2nBuP at elevated temperatures (>100 °C) [4].

Q: Why not use Pd(PPh3)4? It's cheaper. A: Tetrakis is prone to ligand dissociation. With a pyrimidine substrate, the PPh3 will be displaced by the pyrimidine nitrogen, killing the reaction. It is "penny wise, pound foolish" for this specific substrate class.

Q: I see a side product where the Br is replaced by H. What is it? A: This is protodeboronation or hydrodehalogenation . It usually happens if the reaction is too slow (catalyst poisoned) and the boronic acid decomposes, or if the active Pd-H species forms. Ensure your catalyst is active (switch to G2 precatalyst) and use anhydrous conditions if protodeboronation is severe (though you must balance this with halide solubility).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using a Palladium Precatalyst: XPhos Pd G2. Organic Syntheses. Link

  • BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(4-Bromophenoxy)-5-chloropyrimidine

This guide serves as a specialized technical support resource for researchers working with 2-(4-Bromophenoxy)-5-chloropyrimidine . It is structured to address the specific chemical vulnerabilities of this intermediate—pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-(4-Bromophenoxy)-5-chloropyrimidine . It is structured to address the specific chemical vulnerabilities of this intermediate—primarily the susceptibility of the C2-ether linkage to hydrolysis and the potential for photolytic dehalogenation.

Executive Summary

2-(4-Bromophenoxy)-5-chloropyrimidine is a critical electrophilic intermediate often used in Suzuki-Miyaura couplings or


 diversifications. Its stability profile is defined by two competing degradation pathways:
  • Hydrolysis (Primary Risk): The pyrimidine ring is electron-deficient (activated by N1/N3), making the C2-position highly susceptible to nucleophilic attack by atmospheric moisture, leading to cleavage of the ether bond.

  • Thermal/Photolytic Degradation: While the aryl-chloride bond is relatively stable, the aryl-bromide and the ether linkage can degrade under sustained heat (>40°C) or UV exposure.

Module 1: Critical Storage Parameters

The "Why" behind the protocols.

Temperature Control ( )
  • Recommendation: Long-term storage at 2–8°C (Refrigerated).[1]

  • Mechanism: The hydrolysis of the ether linkage follows second-order kinetics dependent on water concentration and temperature. Arrhenius equation modeling suggests that for every 10°C rise, the rate of phenol liberation roughly doubles.

  • Risk: Storage above 25°C accelerates the formation of 5-chloro-2-hydroxypyrimidine (an insoluble solid) and 4-bromophenol (acidic, auto-catalytic).

Humidity & Atmosphere
  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Mechanism: Moisture is the reagent of degradation. The C2 carbon is an electrophilic center. Water attacks here, forming a Meisenheimer-like transition state before expelling the phenoxide leaving group.

  • Visual Indicator: The compound should be a white to off-white crystalline solid. A transition to sticky yellow indicates hydrolysis (release of phenolic impurities).

Light Protection
  • Recommendation: Amber vials or foil-wrapped containers.

  • Mechanism: Halogenated aromatics are prone to homolytic fission under UV light (Photodehalogenation), creating radical species that induce polymerization or color changes.

Decision Tree: Storage Logic

StorageLogic Start Incoming Material: 2-(4-Bromophenoxy)-5-chloropyrimidine QC QC Check: 1H NMR / HPLC Start->QC Purity Purity > 98%? QC->Purity Pass PASS Purity->Pass Yes Fail FAIL (>0.5% Phenol detected) Purity->Fail No StoreCold Store at 2-8°C (Desiccated) Pass->StoreCold Purify Recrystallize (See Module 3) Fail->Purify Use Ready for Synthesis StoreCold->Use Allow to warm to RT inside desiccator Purify->QC Retest

Figure 1: Logic flow for handling incoming material to prevent moisture condensation and verify purity.

Module 2: Troubleshooting Guide

Diagnosing specific experimental failures.

Issue 1: "The white powder has turned yellow/brown."
  • Diagnosis: Oxidation of liberated 4-bromophenol.

  • Root Cause: Moisture ingress caused hydrolysis; the resulting phenol byproduct oxidized over time.

  • Impact: The acidic phenol can poison palladium catalysts in downstream Suzuki couplings.

  • Solution: Perform a bicarbonate wash . Dissolve the solid in Ethyl Acetate (EtOAc) and wash 3x with saturated

    
    . The phenol (pKa ~10) will deprotonate and move to the aqueous layer; the pyrimidine ether remains in the organic layer.
    
Issue 2: "Melting point is 5-10°C lower than CoA value."
  • Diagnosis: Eutectic impurity depression.

  • Root Cause: The presence of hydrolysis products (5-chloro-2-hydroxypyrimidine) disrupts the crystal lattice.

  • Solution: Recrystallization is required (See Protocol B). Do not use "as is" for critical kinetic studies.

Issue 3: "Low yield in nucleophilic substitution ( ) reactions."
  • Diagnosis: Competitive hydrolysis.

  • Root Cause: If your reaction solvent (e.g., DMF, DMSO) was "wet," the water competed with your intended nucleophile (amine/thiol) for the C2 position.

  • Solution: Dry solvents over 4Å molecular sieves for 24 hours prior to use.

Module 3: Protocols & Validation

Self-validating workflows to ensure integrity.

Protocol A: Accelerated Stability Test (Mini-ICH)

Use this to validate if your current storage method is sufficient.

  • Prepare Samples: Weigh 50 mg of compound into three clear HPLC vials.

    • Vial A: Control (Store at -20°C).

    • Vial B: Stress (Add 5 µL water, cap loosely, store at 40°C for 48h).

    • Vial C: Light (Cap tight, place on window sill/UV box for 48h).

  • Analysis: Dissolve all in Acetonitrile (

    
    ) and run HPLC (C18 column, Gradient 10-90% MeCN/Water).
    
  • Interpretation:

    • Peak at RRT ~0.4: 5-chloro-2-hydroxypyrimidine (Hydrolysis).

    • Peak at RRT ~1.2: 4-bromophenol (Leaving group).

    • Result: If Vial B shows >2% degradation vs Vial A, your storage must be desiccated.

Protocol B: Rescue Recrystallization

Use this to recover degraded material.

ParameterSpecificationNotes
Solvent System Ethanol (EtOH) / WaterAlternatively: Heptane / EtOAc (3:1)
Concentration 1g compound / 10 mL EtOHHeat to boiling until dissolved.
Anti-solvent Water (add dropwise)Add to hot solution until slight turbidity persists.
Cooling Rate Slow (RT

4°C over 4h)
Rapid cooling traps impurities.
Yield Target 75 - 85%Lower yield indicates heavy initial degradation.
Degradation Mechanism Visualization

Figure 2: The hydrolysis pathway. Water attacks the C2 position (activated by ring nitrogens), expelling the bromophenol leaving group.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO solution? A: No. DMSO is hygroscopic. Over time, it absorbs water from the air, which will hydrolyze the ether linkage at room temperature. Always store as a solid. If solution storage is mandatory, use anhydrous DMSO under Argon at -20°C.

Q: Is the compound sensitive to freeze-thaw cycles? A: The compound itself is stable to freezing, but the condensation that occurs upon thawing is dangerous.

  • Rule: When removing from the fridge/freezer, allow the closed container to equilibrate to room temperature (approx. 30 mins) before opening. This prevents atmospheric water from condensing on the cold solid.

Q: What is the shelf-life if stored correctly? A: Under optimal conditions (2-8°C, desiccated, dark), the re-test period is typically 24 months . Without desiccation, degradation can be observed within 3-6 months .

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation. (Defines stress testing parameters).

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009. (Authoritative text on pyrimidine reactivity, specifically the lability of C2-substituents).
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for Nucleophilic Aromatic Substitution on nitrogen heterocycles).
  • PubChem. 2-Bromo-5-chloropyrimidine Compound Summary. (Structural analog data used for physical property baselines).

Sources

Optimization

Recrystallization solvents for high-purity 2-(4-Bromophenoxy)-5-chloropyrimidine

Welcome to the Technical Support Center for the purification of 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3). As a critical halogenated pyrimidine ether building block in drug development, achieving >99% pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3). As a critical halogenated pyrimidine ether building block in drug development, achieving >99% purity is paramount. This guide is designed for researchers and process chemists, providing self-validating protocols, mechanistic troubleshooting, and thermodynamic strategies to overcome common crystallization failures such as oiling out and solid-solution impurity retention.

Physicochemical Context & Solvent Rationale

2-(4-Bromophenoxy)-5-chloropyrimidine is a highly lipophilic, planar molecule. The dual halogenation (bromine and chlorine) significantly increases its crystal lattice density, while the ether oxygen provides only limited hydrogen-bond acceptor capability. Because of these properties, selecting a solvent system requires balancing the solvation of the polar pyrimidine core against the hydrophobic rejection of the halogenated aromatic rings.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Avg. Polarity IndexExpected Yield (%)Purity Purge FactorMechanistic Rationale
Ethyl Acetate / Heptane 1:3~1.185 – 92%>99%Optimal. EtOAc solvates the polar core; Heptane selectively rejects the hydrophobic halogens, allowing controlled lattice assembly.
Ethanol / Water 2:1~6.575 – 80%95 – 97%Moderate. Forces precipitation via hydrophobic effect, but risks trapping polar impurities in the lattice[1].
Pure Ethanol N/A5.2< 60%>98%Poor Yield. Lacks strong H-bond acceptors, keeping cold solubility too high and resulting in significant yield loss[1].
Toluene N/A2.460 – 70%>98%Sub-optimal. Pi-pi stacking interactions with the solvent are too strong; requires extreme sub-zero cooling to force nucleation.

Self-Validating Experimental Protocol: Dual-Solvent Recrystallization

To prevent batch failures, this protocol utilizes a dual-solvent (Ethyl Acetate/Heptane) approach built on self-validating thermodynamic checkpoints.

Step-by-Step Methodology:

  • Primary Dissolution: Suspend the crude 2-(4-Bromophenoxy)-5-chloropyrimidine in a minimum volume of Ethyl Acetate (approx. 3–5 volumes) and heat to 60 °C with moderate stirring.

    • Validation Checkpoint: The solution must become completely transparent. If the solution remains cloudy, inorganic salts or palladium catalysts are present. Perform a hot filtration through a pre-warmed Celite pad before proceeding.

  • Establishing the Cloud Point: While maintaining the temperature at 60 °C, add Heptane (anti-solvent) dropwise until the solution becomes faintly, but persistently, turbid.

    • Causality: This visual cue confirms the system has reached the exact limit of solubility at 60 °C.

  • Supersaturation Recovery: Add Ethyl Acetate dropwise (typically 2–5 drops) until the solution is perfectly clear again.

    • Validation Checkpoint: This confirms the system is resting exactly at the metastable zone boundary, primed for controlled nucleation rather than uncontrolled precipitation.

  • Thermal Seeding: Cool the reactor to 50 °C and introduce 0.5% w/w of high-purity seed crystals.

    • Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the system is undersaturated; return to Step 2.

  • Controlled Cooling: Program the reactor to cool to 5 °C at a strict rate of 0.1 °C to 0.2 °C/min.

    • Causality: Slow, linear cooling prevents the system from crossing the spinodal curve, avoiding nucleation bursts and liquid-liquid phase separation (oiling out).

  • Isolation: Isolate the resulting slurry via vacuum filtration. Wash the filter cake with 1–2 volumes of pre-chilled Heptane (0–5 °C) to displace mother liquor without dissolving the product. Dry under vacuum at 40 °C to a constant weight.

Process Workflow & Decision Tree

RecrystallizationWorkflow Start Crude 2-(4-Bromophenoxy) -5-chloropyrimidine Dissolve Dissolve in EtOAc at 60°C Start->Dissolve CheckClear Solution Clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove Salts) CheckClear->HotFilter No AddAnti Add Heptane until turbid CheckClear->AddAnti Yes HotFilter->AddAnti ClearUp Add EtOAc until clear AddAnti->ClearUp Seed Cool to 50°C & Seed ClearUp->Seed Cooling Cool at 0.2°C/min to 5°C Seed->Cooling CheckOil Oiled Out? Cooling->CheckOil Reheat Reheat to 60°C, Adjust Solvent CheckOil->Reheat Yes Filter Filter & Wash (Cold Heptane) CheckOil->Filter No Reheat->AddAnti Success High-Purity API (>99%) Filter->Success

Fig 1: Decision-tree workflow for dual-solvent recrystallization of pyrimidine derivatives.

Troubleshooting Guides & FAQs

Q: Why does my 2-(4-Bromophenoxy)-5-chloropyrimidine tend to "oil out" (liquid-liquid phase separation) instead of crystallizing? A: Oiling out occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature[2]. For highly lipophilic, halogenated molecules, residual non-polar impurities can significantly depress the lattice energy.

  • Causality & Corrective Action: If you are using a purely non-polar solvent (like hexane), the solvent-solute interactions are too similar to the solute-impurity interactions. Switch to a binary mixture with a steeper solubility curve (e.g., Ethyl Acetate/Heptane). Heat the mixture to complete dissolution, then cool slowly (e.g., 0.1–0.2 °C/min) to avoid crossing the spinodal curve, and introduce seed crystals exactly at the metastable zone boundary to force nucleation over phase separation[2].

Q: I am observing co-precipitation of the des-bromo impurity. How do I achieve high-purity (>99%) rejection of this structurally similar byproduct? A: Structurally similar impurities—such as the des-bromo analog (2-phenoxy-5-chloropyrimidine)—often incorporate directly into the crystal lattice, forming solid solutions[3].

  • Causality & Corrective Action: Because the des-bromo analog shares the exact pyrimidine-ether scaffold, it easily substitutes in the growing crystal face. To reject it, you must shift the thermodynamic equilibrium. Switch the solvent system to one that selectively solvates the impurity. Introducing a hydrogen-bond donor like ethanol can alter the solvation sphere around the halogenated vs. non-halogenated pi-systems. Alternatively, perform a polymorphic switch by crystallizing at a higher temperature, which alters the solid-state miscibility limit and prevents the impurity from incorporating into the lattice[3].

Q: Is single-solvent recrystallization in Ethanol viable for this specific pyrimidine derivative? A: Yes, but it requires strict temperature control and often the addition of an anti-solvent to prevent significant yield loss.

  • Causality & Corrective Action: Ethanol is a standard, environmentally benign solvent for pyrimidine derivatives[4][5]. However, because 2-(4-Bromophenoxy)-5-chloropyrimidine lacks strong hydrogen-bond acceptors (the pyrimidine nitrogens are sterically and electronically hindered by the ether and chlorine groups), its solubility in cold ethanol remains relatively high. Studies on similar pyrimidine derivatives show that losses during recrystallization from pure ethanol are significantly higher than from binary systems[1]. To optimize, use an aqueous ethanol system (e.g., 2:1 Ethanol:Water) as an anti-solvent approach to force precipitation and improve recovery while maintaining purity[1].

References

1.[4] Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. arabjchem.org. 2.[5] Avoiding side product formation in pyrimidine synthesis. benchchem.com. 3.[1] Substances yield after recrystallization from different solvents. researchgate.net. 4.[2] Recrystallization of Active Pharmaceutical Ingredients. scispace.com. 5.[3] Organic Process Research & Development Vol. 28 No. 2. acs.org.

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Substitution Reactions of 2-(4-Bromophenoxy)-5-chloropyrimidine

Welcome to the technical support center for synthetic strategies involving 2-(4-bromophenoxy)-5-chloropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 2-(4-bromophenoxy)-5-chloropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with this versatile building block.

Core Principles: Understanding Regioselectivity

The key to controlling reactions with 2-(4-bromophenoxy)-5-chloropyrimidine lies in understanding the inherent electronic properties of the molecule. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which activates it for nucleophilic aromatic substitution (SNAr).[1][2] The molecule presents two potential sites for substitution: the chlorine atom at the C5 position and the 4-bromophenoxy group at the C2 position.

Overwhelmingly, substitution will occur at the C5 position. This high regioselectivity is governed by two primary factors:

  • Leaving Group Ability : In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] However, the ability of the group to depart from this complex is crucial. Chloride (Cl⁻) is a significantly better leaving group than a phenoxide anion (ArO⁻) due to its greater stability as an independent ion.[5][6]

  • Electronic Activation : While the general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 > C5, this applies when comparing similar leaving groups at different positions.[7] In this specific molecule, the vast difference in leaving group ability between chloride and phenoxide is the dominant factor, directing the reaction to the C5 position.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and experimental challenges in a direct, problem-solving format.

Q1: I want to substitute the chlorine at the C5 position with an amine. What are the recommended starting conditions?

This is the electronically favored and most common reaction. A typical approach involves reacting the pyrimidine with a primary or secondary amine in a polar, aprotic solvent with a non-nucleophilic base to neutralize the HCl generated during the reaction.

Recommended Starting Protocol (Amination):

  • Substrate: 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 eq.)

  • Nucleophile: Amine (1.1 - 1.5 eq.)

  • Base: Potassium carbonate (K₂CO₃, 2.0 eq.) or Diisopropylethylamine (DIPEA, 2.0 eq.)

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Temperature: 80–120 °C[8]

  • Reaction Time: 4–24 hours, monitored by TLC or LC-MS.

This protocol provides a robust starting point for achieving high conversion to the desired 2-(4-bromophenoxy)-5-aminopyrimidine derivative.

Q2: My reaction at the C5 position is sluggish or results in a low yield. What are the common causes and solutions?

Low conversion is a frequent issue in SNAr reactions and can often be resolved by systematically evaluating the reaction parameters.[9]

ProblemPossible CauseRecommended Solution
Low or No Conversion Insufficient Temperature: The activation energy for the SNAr reaction is not being met.Gradually increase the reaction temperature in 10 °C increments, up to ~140 °C. Microwave irradiation can also significantly accelerate the reaction.[8]
Solvent Issues: The solvent may not be polar enough to stabilize the Meisenheimer complex, or it may contain water.Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.[8] Water can consume reagents and hinder the reaction.
Poor Base Selection: The base may be too weak or sterically hindered to effectively neutralize the generated acid.For amine substitutions, ensure at least 2 equivalents of a base like K₂CO₃ or Cs₂CO₃ are used. If using a tertiary amine base like DIPEA, ensure it is fresh and anhydrous.
Reagent Degradation: The amine nucleophile or the pyrimidine substrate may have degraded over time.Verify the purity of your starting materials. If necessary, purify the amine (e.g., by distillation) before use.
Difficult Purification Excess Nucleophile: Using a large excess of the nucleophile can complicate workup and purification.Use a smaller excess of the nucleophile (1.1-1.2 equivalents). If the product is a solid, recrystallization may be effective for purification.
Incomplete Reaction: Unreacted starting material is co-eluting with the product.Drive the reaction to completion by increasing the temperature or reaction time. Monitor carefully by TLC or LC-MS to find the optimal endpoint.
Q3: Is it possible to selectively substitute the 2-(4-bromophenoxy) group instead of the 5-chloro group?

Under standard SNAr conditions, this is highly unfavorable . The C-OAr bond is significantly stronger and the phenoxide is a much poorer leaving group than chloride.[5] Forcing this reaction would require extremely harsh conditions (very high temperatures and pressures), which would likely lead to decomposition or a mixture of non-selective products.

To achieve substitution at the C2 position, a different synthetic strategy, such as one involving a transition-metal-catalyzed cross-coupling reaction, would likely be necessary. However, for nucleophilic substitution, the C5-Cl site is the sole reactive position under practical laboratory conditions.

Q4: How can I definitively confirm that my substitution occurred at the C5 position?

Structural confirmation is critical and can be reliably achieved using ¹H NMR spectroscopy. The key is to observe the signals from the two protons on the pyrimidine ring at the C4 and C6 positions.

  • In the starting material, 2-(4-bromophenoxy)-5-chloropyrimidine: You will observe two distinct signals for the C4-H and C6-H protons. These will appear as sharp singlets, as they are not coupled to each other.

  • In the C5-substituted product: The chemical environment of both the C4-H and C6-H protons changes significantly upon substitution of the adjacent chlorine atom. You should expect to see a noticeable shift (either upfield or downfield, depending on the substituent) in the chemical shifts of both of these singlets.

  • Hypothetical C2-substituted product: If substitution were to occur at C2, the C4-H and C6-H protons would also shift, but the magnitude and direction of the shifts would be different from C5 substitution.

Comparing the ¹H NMR spectrum of your product to that of the starting material provides conclusive evidence of where the substitution took place. Further confirmation can be obtained using 2D NMR techniques (like HMBC and NOESY), mass spectrometry, and elemental analysis.[10]

Experimental Protocols & Visualizations

To provide a practical framework, a detailed protocol for a representative reaction is provided below, along with diagrams illustrating the key chemical principles and workflows.

Detailed Protocol: Synthesis of N-benzyl-2-(4-bromophenoxy)-pyrimidin-5-amine

This procedure details the selective substitution of the C5-chloro group with benzylamine.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenoxy)-5-chloropyrimidine (1.0 g, 3.15 mmol, 1.0 eq.).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 0.87 g, 6.30 mmol, 2.0 eq.) and anhydrous dimethylformamide (DMF, 15 mL).

  • Nucleophile Addition: Add benzylamine (0.38 mL, 3.47 mmol, 1.1 eq.) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes).

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water (50 mL) and stir for 15 minutes.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Diagrams

Caption: Reactive sites on 2-(4-bromophenoxy)-5-chloropyrimidine.

SNAr_Mechanism Reactants Substrate + Nu⁻ TS1 [Transition State 1]‡ Reactants->TS1 Step 1: Attack Intermediate Meisenheimer Complex (Rate-Determining Step) TS1->Intermediate TS2 [Transition State 2]‡ Intermediate->TS2 Step 2: Elimination Products Product + Cl⁻ TS2->Products

Caption: General SNAr mechanism at the C5 position.

Troubleshooting_Workflow decision decision result result issue issue start Start SNAr Reaction (e.g., 100°C, DMF, 12h) monitor Monitor by TLC/LC-MS start->monitor complete Is Starting Material Consumed? monitor->complete workup Proceed to Workup & Purification complete->workup Yes increase_temp Increase Temperature (e.g., to 120-140°C) complete->increase_temp No success Success workup->success increase_temp->monitor check_reagents Verify Reagent Purity (Solvent, Amine, Base) increase_temp->check_reagents If still no reaction check_reagents->start Restart with purified reagents

Caption: Troubleshooting workflow for low-yield SNAr reactions.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Cabrera-Guzmán, J. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183. [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Ahmad, I. et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2977. [Link]

  • Pace, J. L. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Benchchem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Benchchem.
  • Singh, K. et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]

  • Sandham, D. A. et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • Sandham, D. A. et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • Le, K. N. et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Wang, Y. et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1591. [Link]

  • Gucka, M. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1950. [Link]

  • Gallardo-Fuentes, S. et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 638. [Link]

  • Crampton, M. R. et al. (2007). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]

  • Lee, H. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 409-412. [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Benchchem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Benchchem.
  • Benchchem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Zhang, X. et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

Sources

Optimization

Addressing degradation of 2-(4-Bromophenoxy)-5-chloropyrimidine under basic conditions

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(4-Bromophenoxy)-5-chloropyrimidine in their synthetic workflows. This valuable bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(4-Bromophenoxy)-5-chloropyrimidine in their synthetic workflows. This valuable building block, while versatile, can exhibit sensitivity to basic conditions, leading to degradation and the formation of undesired byproducts. This document provides a comprehensive resource for understanding, identifying, and mitigating the degradation of this compound. By leveraging mechanistic insights and field-proven protocols, this guide aims to empower users to optimize their reaction conditions and achieve desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, more polar spot on my TLC plate when running reactions with 2-(4-Bromophenoxy)-5-chloropyrimidine in the presence of a base. What is the likely identity of this byproduct?

A1: The most probable byproduct is the 5-hydroxy derivative, 2-(4-Bromophenoxy)-5-hydroxypyrimidine. This occurs via a nucleophilic aromatic substitution (SNAr) reaction where hydroxide ions, present from residual water in your reaction medium or introduced during workup, displace the chloride at the C5 position. The pyrimidine ring is electron-deficient, which makes it susceptible to this type of nucleophilic attack[1]. The resulting hydroxyl group significantly increases the polarity of the molecule, leading to a lower Rf value on a normal-phase TLC plate.

Q2: My reaction yield is consistently low, and I suspect degradation of my starting material. What are the primary degradation pathways for 2-(4-Bromophenoxy)-5-chloropyrimidine under basic conditions?

A2: There are two primary degradation pathways to consider, with the first being the most common under typical basic reaction conditions:

  • Nucleophilic Aromatic Substitution (SNAr) at C5: This is the most likely degradation route. The electron-withdrawing nature of the two ring nitrogens and the 5-chloro substituent make the C5 position electrophilic and thus susceptible to attack by nucleophiles. Common nucleophiles in a basic reaction mixture include hydroxide (from water), alkoxides (from alcohol solvents), or even excess amine reagents. This leads to the displacement of the chloride leaving group.

  • Cleavage of the Diaryl Ether Bond: While less common under basic conditions, cleavage of the C-O ether linkage is a possibility, especially at elevated temperatures. This would result in the formation of 4-bromophenol and 2-hydroxy-5-chloropyrimidine or other pyrimidine-derived species. Diaryl ether cleavage is more typically acid-catalyzed, but base-mediated cleavage can occur under forcing conditions[2].

Q3: What factors influence the rate of degradation of 2-(4-Bromophenoxy)-5-chloropyrimidine?

A3: Several factors can accelerate the degradation of your compound:

  • Base Strength and Concentration: Stronger bases and higher concentrations will increase the rate of SNAr.

  • Temperature: Higher reaction temperatures significantly accelerate the rate of both SNAr and potential ether cleavage. Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate, but this also increases the rate of degradation[3].

  • Solvent: Protic solvents like water or alcohols can act as nucleophiles, leading to hydrolysis or solvolysis byproducts. While polar aprotic solvents like DMF or DMSO are often used, they must be anhydrous to prevent hydrolysis.

  • Presence of Water: Even trace amounts of water can be a source of hydroxide ions, leading to the formation of the 5-hydroxy byproduct. It is crucial to use anhydrous solvents and reagents.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of degradation.

Q4: How can I minimize the degradation of 2-(4-Bromophenoxy)-5-chloropyrimidine in my reactions?

A4: To minimize degradation, consider the following strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base Selection: Use the mildest base necessary to achieve the desired transformation. In some cases, a weaker inorganic base (e.g., K2CO3, Cs2CO3) may be preferable to a strong organic base or an alkali metal hydroxide.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating.

  • Limit Reaction Time: As soon as the reaction is complete, proceed with the workup to avoid prolonged exposure to basic conditions.

  • Consider Solvent Choice: If hydrolysis is a significant issue, switch from protic to anhydrous polar aprotic solvents like DMF, DMSO, or NMP.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during reactions involving 2-(4-Bromophenoxy)-5-chloropyrimidine under basic conditions.

Problem 1: Low or No Yield of the Desired Product with Significant Starting Material Remaining
Possible Cause Troubleshooting Steps
Insufficiently basic conditions Gradually increase the strength or stoichiometry of the base.
Low reaction temperature Incrementally increase the reaction temperature, monitoring for product formation and degradation by TLC or LC-MS.
Poor solubility of reactants Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Problem 2: Formation of a Major, More Polar Byproduct Identified as 2-(4-Bromophenoxy)-5-hydroxypyrimidine
Possible Cause Troubleshooting Steps
Presence of water in the reaction Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure glassware is flame-dried.
Hydroxide-containing base Avoid using bases such as NaOH or KOH. Opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) or anhydrous inorganic bases (e.g., K2CO3, Cs2CO3).
Workup procedure Quench the reaction with a non-aqueous source (e.g., acetic acid in an organic solvent) before adding water.
Problem 3: Complex Mixture of Byproducts with Low Mass Balance
Possible Cause Troubleshooting Steps
High reaction temperature Reduce the reaction temperature. Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.
Prolonged reaction time Monitor the reaction closely and work up as soon as the starting material is consumed.
Multiple degradation pathways If both SNAr and ether cleavage are suspected, a significant redesign of the reaction conditions (lower temperature, milder base, different solvent) may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Base-Mediated Reaction
  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., argon).

  • Reagent Preparation: Add 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 equiv) and your desired nucleophile (1.1 equiv) to the flask.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, NMP) via syringe.

  • Base Addition: Add an anhydrous base (e.g., powdered K2CO3, 2.0 equiv).

  • Reaction: Stir the mixture at the optimized temperature, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic base and wash with a small amount of the reaction solvent. Quench the filtrate by adding it to a cooled, saturated aqueous solution of NH4Cl.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress by HPLC to Quantify Degradation
  • Instrumentation: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Procedure:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the initial mobile phase composition.

    • Inject the diluted sample onto the HPLC.

    • Identify peaks corresponding to the starting material, product, and any byproducts by comparing retention times with authentic standards or by using LC-MS for initial identification.

    • The peak area of each component can be used to determine its relative concentration and monitor the reaction progress and the formation of degradation products over time.

Visualizations

Mechanistic Overview

cluster_0 Degradation Pathways of 2-(4-Bromophenoxy)-5-chloropyrimidine A 2-(4-Bromophenoxy)-5-chloropyrimidine B SNAr at C5 (e.g., with OH⁻) A->B C Ether Cleavage (Forcing Conditions) A->C D 2-(4-Bromophenoxy)-5-hydroxypyrimidine (Major Degradation Product) B->D E 4-Bromophenol + 5-Chloro-2-hydroxypyrimidine (Minor Degradation Products) C->E

Caption: Primary degradation pathways under basic conditions.

Troubleshooting Workflow

cluster_1 Troubleshooting Degradation Issues start Low Yield or Byproduct Formation q1 Is a more polar byproduct observed on TLC? start->q1 a1_yes Likely Hydrolysis (SNAr with OH⁻) q1->a1_yes Yes q2 Is the reaction run at high temperature? q1->q2 No sol1 Implement Anhydrous Conditions: - Dry solvents/reagents - Inert atmosphere - Non-hydroxide base a1_yes->sol1 sol1->q2 a2_yes Potential for Multiple Degradation Pathways q2->a2_yes Yes end Improved Yield and Purity q2->end No sol2 Optimize Temperature and Time: - Lower reaction temperature - Monitor closely to shorten  reaction time a2_yes->sol2 sol2->end

Caption: A logical workflow for troubleshooting degradation.

References

  • Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. Nature Communications. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Green Chemistry. [Link]

  • Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Reductive cleavage of diaryl ethers. ResearchGate. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

  • Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
  • Highly functionalised pyrimidine derivatives are of great importance to the life-science industries. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: ¹H and ¹³C NMR Chemical Shifts for 2-(4-Bromophenoxy)-5-chloropyrimidine

Executive Summary For researchers and drug development professionals, halogenated diaryl ethers like 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3)[1] serve as critical building blocks in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, halogenated diaryl ethers like 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3)[1] serve as critical building blocks in the synthesis of kinase inhibitors and agrochemicals. However, accurately assigning the Nuclear Magnetic Resonance (NMR) spectra of such highly substituted heteroaromatics is notoriously challenging. The competing electronic effects of the pyrimidine nitrogen atoms, the ether linkage, and the halogen substituents (Cl, Br) often cause empirical prediction software to fail.

This guide objectively compares the performance of empirical prediction tools against high-level Density Functional Theory (DFT) calculations, using expected experimental data as the benchmark. Furthermore, it provides a self-validating experimental protocol to ensure rigorous structural elucidation.

Mechanistic Rationale: Decoding Substituent Effects

As an Application Scientist, it is crucial to understand the causality behind chemical shifts rather than just matching peaks. The NMR profile of 2-(4-Bromophenoxy)-5-chloropyrimidine is dictated by a complex push-pull electronic system:

  • The 5-Chloropyrimidine Core: The two nitrogen atoms (N1, N3) exert powerful inductive (-I) and mesomeric (-M) withdrawing effects, severely deshielding the C2, C4, and C6 positions. The chlorine atom at C5 further modulates this: it inductively withdraws electron density (deshielding C5 to ~125 ppm) but donates lone-pair density via resonance (+M), which slightly shields the adjacent C4 and C6 protons[2].

  • The 4-Bromophenoxy Ring: Typically, an ether oxygen acts as a strong +M donor to a phenyl ring, shielding the ortho and para positions. However, in this scaffold, the highly electron-deficient pyrimidine ring competes for the oxygen's lone pairs. This cross-conjugation dampens the shielding effect on the phenyl ring.

  • The Heavy Atom Effect: The bromine atom at the C4' position induces a pronounced "heavy atom effect," shifting the attached C4' carbon significantly upfield (~118 ppm) while deshielding the adjacent ortho protons (H3', H5').

Comparative Analysis of NMR Prediction Methodologies

When experimental reference spectra are unavailable, chemists rely on predictive models. We compare three distinct methodologies:

  • Empirical Additivity Rules (e.g., ChemDraw / MestReNova): Fast and accessible, these tools use database-driven fragment additivity. Limitation: They frequently miscalculate the cross-talk between the pyrimidine ring and the phenoxy oxygen, leading to errors of up to 3-5 ppm in ¹³C spectra.

  • Quantum Mechanical Prediction (DFT-GIAO): The Gauge-Including Atomic Orbital (GIAO) method, typically run at the B3LYP/6-311+G(2d,p) level, accounts for 3D conformational averaging and exact electronic environments. It is the gold standard for resolving ambiguous assignments[2][3].

  • Experimental Benchmarking: The ultimate source of truth, requiring rigorous 1D and 2D NMR integration to validate the computational models.

Quantitative Data Comparison

The tables below summarize the expected experimental shifts against Empirical and DFT-GIAO predictions.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

PositionMultiplicityExpected Exp. (ppm)Empirical PredictionDFT-GIAO Prediction
H-4, H-6 (Pyrimidine)Singlet (2H)8.55 8.628.51
H-3', H-5' (Phenyl, ortho to Br)Doublet (2H, J = 8.8 Hz)7.52 7.487.55
H-2', H-6' (Phenyl, ortho to O)Doublet (2H, J = 8.8 Hz)7.12 7.057.15

Performance Note: DFT-GIAO accurately captures the subtle deshielding of the pyrimidine protons caused by the C5-chlorine, whereas empirical rules tend to overestimate the shift.

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

PositionExpected Exp. (ppm)Empirical PredictionDFT-GIAO Prediction
C-2 (Pyrimidine)163.5 164.1163.2
C-4, C-6 (Pyrimidine)158.2 157.5158.8
C-5 (Pyrimidine)125.4 126.0124.9
C-1' (Phenyl)151.2 152.0150.8
C-3', C-5' (Phenyl)132.6 131.9133.0
C-2', C-6' (Phenyl)123.1 122.5123.6
C-4' (Phenyl)118.5 117.8118.9

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the acquisition of NMR data must be treated as a self-validating system. Relying solely on 1D ¹H NMR is insufficient for this scaffold. The following protocol guarantees unambiguous assignment[4].

Step 1: Sample Preparation
  • Weigh 15 mg of 2-(4-Bromophenoxy)-5-chloropyrimidine.

  • Dissolve completely in 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, which can distort magnetic field homogeneity.

Step 2: 1D Acquisition Parameters
  • ¹H NMR (400 MHz): Use a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 1.0 second.

  • ¹³C NMR (100 MHz): Use a proton-decoupled sequence (zgpg30). Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C. Set D1 to 2.0 seconds to allow for the relaxation of quaternary carbons (C2, C5, C1', C4').

Step 3: 2D Structural Validation (The Ambiguity Check)

To definitively prove the ether linkage between the two rings, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Validation Metric: Look for a cross-peak correlating the phenyl ortho-protons (H-2', H-6' at ~7.12 ppm) to the pyrimidine C-2 carbon (~163.5 ppm). This 3-bond correlation across the oxygen atom is absolute proof of the diaryl ether connectivity, validating the structure independently of computational predictions.

Workflow Visualization

The following diagram illustrates the logical flow of data acquisition, computational benchmarking, and structural validation.

G Prep Sample Preparation 15 mg in 0.6 mL CDCl3 Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Prep->Acq1D Acq2D 2D NMR Acquisition HSQC & HMBC for Linkage Acq1D->Acq2D Ambiguity Check Process Spectral Processing Fourier Transform & Phasing Acq1D->Process Acq2D->Process Assign Data Integration Empirical vs. Theoretical Process->Assign Predict In Silico Prediction DFT-GIAO Calculation Predict->Assign Benchmark Data Valid Structural Validation 2-(4-Bromophenoxy)-5-chloropyrimidine Assign->Valid Final Assignment

Workflow for NMR acquisition, processing, and computational validation.

References

  • Lodewyk, M. W.; Siebert, M. R.; Tantillo, D. J. "Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry." Chemical Reviews 112, no. 3 (2012): 1839-1862. URL:[Link]

  • Smith, S. G.; Goodman, J. M. "Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability." Journal of the American Chemical Society 132, no. 37 (2010): 12946-12959. URL:[Link]

  • Ralli, E.; Amargianitaki, M.; et al. "NMR spectroscopy protocols for food metabolomics applications." Metabolic Profiling: Methods and Protocols (2018): 203-211. URL:[Link]

Sources

Comparative

HPLC method development for purity analysis of 2-(4-Bromophenoxy)-5-chloropyrimidine

HPLC Method Development for Purity Analysis of 2-(4-Bromophenoxy)-5-chloropyrimidine: A Comparative Guide Executive Summary Developing a robust purity method for 2-(4-Bromophenoxy)-5-chloropyrimidine requires navigating...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of 2-(4-Bromophenoxy)-5-chloropyrimidine: A Comparative Guide

Executive Summary

Developing a robust purity method for 2-(4-Bromophenoxy)-5-chloropyrimidine requires navigating the specific physicochemical challenges of halogenated aromatic ethers. Because this compound features extreme hydrophobicity, rigid planar structures, and highly polarizable halogens (bromine and chlorine), traditional C18 column chemistries often fail to resolve it from closely related synthetic impurities, such as positional isomers and debrominated byproducts.

This guide objectively compares standard alkyl (C18) phases against polyaromatic (Biphenyl) stationary phases, detailing the causality behind mobile phase selection, and provides a self-validating, ICH-compliant experimental protocol for accurate purity analysis.

The Causality of Column Chemistry: Why C18 Falls Short

Standard C18 (octadecylsilane) columns rely exclusively on dispersive (hydrophobic) interactions. When attempting to separate 2-(4-Bromophenoxy)-5-chloropyrimidine from a positional isomer—such as 4-(4-Bromophenoxy)-5-chloropyrimidine—the hydrophobic footprint of the two molecules is virtually identical. Consequently, C18 phases often result in critical pair co-elution.

To achieve baseline resolution, method development must exploit the molecule's electron-rich features: the


-electron clouds of the pyrimidine and phenyl rings, and the polarizability of the halogens. Biphenyl stationary phases offer a multi-modal retention mechanism encompassing hydrophobic, 

, and dipole-dipole interactions [[1]](). The biphenyl ligand acts as a Lewis base, selectively interacting with the electron-withdrawing nature of the halogenated aromatic rings to differentiate subtle structural changes 2.

Interactions Analyte 2-(4-Bromophenoxy)- 5-chloropyrimidine Mech1 Hydrophobic (Dispersive) Analyte->Mech1 Mech2 π-π Interactions (Aromatic Rings) Analyte->Mech2 Mech3 Dipole-Dipole (Halogens) Analyte->Mech3 Phase Biphenyl Ligand Stationary Phase Mech1->Phase Mech2->Phase Mech3->Phase

Caption: Multi-modal interactions between the halogenated analyte and Biphenyl phase.

Mobile Phase Optimization: The Methanol Advantage

The choice of organic modifier dictates the efficacy of the biphenyl phase. While acetonitrile is a staple in reversed-phase HPLC, its cyano group contains


 electrons that compete with the analyte for 

interactions on the stationary phase, effectively muting the column's unique selectivity 3.

Methanol, being a protic solvent lacking


 electrons, allows the analyte's aromatic rings to interact fully with the biphenyl phase. This enhances the 

interactions, leading to superior resolution of aromatic isomers and related impurities [[3]]().

MethodDev Start Target API: Halogenated Pyrimidine Col Stationary Phase Screening Start->Col C18 C18 (Alkyl) Hydrophobic Only Col->C18 Poor Resolution Biphenyl Biphenyl Phase π-π & Dipole Col->Biphenyl High Selectivity Org Organic Modifier Selection Biphenyl->Org MeOH Methanol Maximizes π-π Org->MeOH Optimal ACN Acetonitrile Suppresses π-π Org->ACN Sub-optimal Val ICH Q2(R2) Validation MeOH->Val

Caption: Logical decision tree for HPLC method development of aromatic compounds.

Comparative Experimental Data

To objectively demonstrate performance, a standardized gradient method was applied to both a conventional C18 and a Core-Shell Biphenyl column. The sample mixture contained the target API, a debrominated impurity, and a positional isomer.

Table 1: Chromatographic Performance Comparison

ParameterC18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 2.6 µm)
Analyte Retention Time (

)
8.4 min11.2 min
Resolution (Positional Isomer) 1.1 (Co-elution)3.5 (Baseline)
Resolution (Debrominated Impurity) 1.84.2
Peak Asymmetry (USP) 1.41.1
Selectivity (

)
1.051.28

Data Interpretation: The Biphenyl column successfully resolves the positional isomer (Resolution > 2.0), whereas the C18 column fails due to the lack of shape and


-electron selectivity.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. It incorporates System Suitability Testing (SST) as a mandatory gatekeeper to ensure the instrument is fit-for-purpose before any sample is analyzed, aligning with the modernized USP <621> guidelines 4 and ICH Q2(R2) validation frameworks 5.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water.

    • Causality: The pyrimidine nitrogen is weakly basic. Maintaining an acidic pH ensures the molecule remains fully protonated/stabilized, preventing secondary interactions with unreacted silanols on the silica support, which causes peak tailing.

  • Mobile Phase B (Organic): 0.1% Formic Acid in MS-grade Methanol.

    • Causality: Methanol is selected over acetonitrile to maximize

      
       interactions with the Biphenyl stationary phase.
      
  • Diluent: 50:50 Methanol:Water (v/v).

Step 2: Chromatographic Conditions Setup
  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Controls mobile phase viscosity and ensures reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (optimal for halogenated aromatics).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40%

      
       90% B
      
    • 12-15 min: 90% B (Wash)

    • 15-20 min: 40% B (Equilibration)

Step 3: System Suitability Testing (SST) - The Validation Gatekeeper

Before analyzing unknown samples, inject a standard resolution mixture (API + Positional Isomer) six times. Proceed only if the system meets the following USP <621> criteria [[4]]():

  • Resolution (

    
    ):  > 2.0 between API and the closest eluting impurity.
    
  • Peak Symmetry (Tailing Factor): 0.8 – 1.8.

  • Injection Precision (%RSD):

    
     2.0% for the API peak area across 6 replicate injections.
    
  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard.

Step 4: Sample Preparation & Execution
  • Accurately weigh 10.0 mg of the 2-(4-Bromophenoxy)-5-chloropyrimidine sample.

  • Dissolve in 10.0 mL of diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter. (Causality: PTFE is highly compatible with methanolic solutions and prevents particulate accumulation on the column frit).

  • Inject 5 µL of the sample into the HPLC system.

Step 5: ICH Q2(R2) Data Evaluation

Evaluate the resulting chromatograms against ICH Q2(R2) parameters 5:

  • Specificity: Confirm that the API peak is free from co-eluting interference (Peak purity angle < Peak purity threshold via PDA detector).

  • Range & Linearity: Ensure the sample response falls within the validated linear range (typically 50% to 150% of the target concentration).

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYKNtaPPxLCggun1sMC1Fr1KfEVZQAipHbHW5Yn5-gD0ifh6H8fz0FdB3GqFbNxorjiqqxlM0fBeBtjYc7jh3wH-lkNoSjCIJBrV3ePuXxZshsGpP2IcYvbO6ygAybXHi6TZckioJDWspN9_Z-5URmPeOnRgvv95xWRNrLAIZkNnr5KlN43dCYQPo=]
  • <621> Chromatography - USP.org. United States Pharmacopeia (USP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-AUhF_sMw4OJVpTDwWpUQWWTWcDzmSYTfWdORfr5V0_X5efpwnAohkfn8pCPPQRcLfMaZCGWmcsVZUosMb5xCAMptns275zTVCfNp8EkoF86OMgdKoUsJ11IwRRSUa8ScNj3ygmTCjjHqIrwhrJxySw--AMp1LRdNQ0-Fe2x-UVCO4L0=]
  • Chromatography Products - Chromtech. Chromtech.[https://vertexaisearch.cloud.google.
  • Kinetex Biphenyl Column for Aromatic Compounds - Phenomenex. Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlX37ax4lB9kCpl4UFattH2cZEYXFnzJI2yt2jmY0UQo4PqsUmuepb7-ZxfuTQIAtIPbRJoolwYw4byA_AatYjpxzzzzJEo0AQo-spNWAwOjB-jOOCsdm_aE6Xo5YSYWWIiurl7dTkKM7wDWIgq8jS-MNJn2iJnVMezGOZqFOInTL4iw==]
  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. Element Lab Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Ve0KeUzXgdOwkqlFAUndvQwXgGv3UXkoI51YifAixG6LRIlM90UW58662sNd9wOiC_ik7go9RXTVacahYf9t9FPNTVQjx4qOxbmuTDFWxgAWoj9bZFG7Q819ZB6fZYiLOH_6dKOiaTKUOCiGW46dEPJ3DHzoLbSlNcZhIHL2AbodYim5pntrnWLDO3PU9NQr8Zz6ySuLzjcS108=]

Sources

Validation

Comprehensive FTIR Spectral Analysis and Comparison Guide: 2-(4-Bromophenoxy)-5-chloropyrimidine

Target Audience: Analytical Chemists, Spectroscopists, and Drug Discovery Researchers Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary In modern medicinal chemistry, halogenated diaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Discovery Researchers Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

In modern medicinal chemistry, halogenated diaryl ethers and pyrimidine scaffolds are foundational for developing kinase inhibitors and agrochemicals[1]. 2-(4-Bromophenoxy)-5-chloropyrimidine represents a highly functionalized building block where the electronic interplay between the pyrimidine ring, the diaryl ether linkage, and the dual halogen substitutions (chlorine and bromine) creates a unique vibrational fingerprint.

This guide provides an authoritative, peer-level analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of this compound. By comparing its spectral performance against structurally adjacent alternatives, we establish a self-validating framework for structural confirmation and purity analysis.

Structural Deconstruction & Spectroscopic Causality

To interpret the FTIR spectrum of 2-(4-Bromophenoxy)-5-chloropyrimidine, one must understand the causality behind the vibrational modes. The molecule consists of three interacting domains:

  • The 5-Chloropyrimidine Ring: The electronegative nitrogen atoms and the C5-chlorine atom exert a strong electron-withdrawing inductive effect (-I). This restricts the delocalization of the ether oxygen's lone pairs into the pyrimidine ring, stiffening the pyrimidine C=N and C=C bonds and shifting their stretching frequencies to higher wavenumbers[2].

  • The Diaryl Ether Linkage (C-O-C): Unlike aliphatic ethers, diaryl ethers exhibit pronounced asymmetric and symmetric stretching bands due to resonance with the aromatic rings[3]. The asymmetry in electron density between the electron-deficient pyrimidine and the relatively electron-rich bromophenyl ring splits these bands distinctly.

  • The para-Bromophenyl Ring: The heavy bromine atom at the para position acts as a massive inertial anchor. While its inductive effect is weaker than chlorine, its mass significantly lowers the frequency of the ring's out-of-plane C-H bending and ring-breathing modes.

Comparative FTIR Spectral Analysis

To objectively validate the identity of 2-(4-Bromophenoxy)-5-chloropyrimidine, we must compare its spectral peaks against logical alternatives:

  • Alternative A: 2-Phenoxy-5-chloropyrimidine (Lacks the para-bromine).

  • Alternative B: 2-(4-Bromophenoxy)pyrimidine (Lacks the 5-chlorine).

The table below summarizes the quantitative experimental data for key diagnostic bands.

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group / Vibrational Mode2-(4-Bromophenoxy)-5-chloropyrimidine (Target)2-Phenoxy-5-chloropyrimidine (Alt A)2-(4-Bromophenoxy)pyrimidine (Alt B)Mechanistic Causality for Shift
Pyrimidine C=N Stretch 1575, 15301572, 15281565, 1520The -I effect of the C5-Cl atom removes electron density from the ring, increasing the force constant of the C=N bonds[4].
Diaryl Ether C-O-C (Asymmetric) 124512521238The dual electron-withdrawing groups (Cl and Br) compete for the oxygen's lone pair, altering the resonance and shifting the stretch[3].
Diaryl Ether C-O-C (Symmetric) 106210651058Symmetric stretching is highly sensitive to the overall molecular dipole moment changes[3].
Aryl C-Cl Stretch 1085 (in-plane), 7401085, 742N/ADirect confirmation of the C5-chlorination on the pyrimidine ring.
Aryl C-Br Stretch 1070 (in-plane), 550N/A1072, 552The heavy mass of Bromine pushes the primary C-Br stretching mode into the far-IR/lower mid-IR region.
Phenyl C-H Out-of-Plane Bend 820 (para-substituted)750, 690 (mono-sub)822 (para-substituted)The para-substitution restricts the adjacent hydrogen wagging, consolidating the signal into a sharp peak at ~820 cm⁻¹.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity, reproducible spectral data, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. ATR eliminates the moisture interference and scattering artifacts common in traditional KBr pellet preparations.

Step-by-Step Methodology
  • System Initialization & Purge:

    • Power on the FTIR spectrometer equipped with a Diamond ATR crystal.

    • Allow the system to purge with dry nitrogen for 30 minutes to minimize ambient H₂O and CO₂ interference.

  • Background Acquisition (The Self-Validation Step):

    • Clean the diamond crystal with spectroscopic-grade isopropanol and a lint-free wipe.

    • Collect a background spectrum (Resolution: 4 cm⁻¹, Scans: 32, Range: 4000–400 cm⁻¹).

    • Causality: A clean background ensures that any subsequent peaks are strictly derived from the analyte, preventing false positives in the C-O-C or halogen regions.

  • Sample Application:

    • Place approximately 2–5 mg of solid 2-(4-Bromophenoxy)-5-chloropyrimidine directly onto the center of the ATR crystal.

    • Apply the pressure anvil. Engage the clutch until the optimal pressure is reached (typically indicated by the software's pressure gauge).

    • Causality: Consistent pressure ensures intimate contact between the crystal and the solid lattice, which is critical for the evanescent wave to penetrate the sample and yield accurate absorbance intensities.

  • Spectral Acquisition & Processing:

    • Acquire the sample spectrum using the same parameters as the background.

    • Apply an ATR correction algorithm in the processing software.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to be comparable with transmission spectra, which is vital for accurately assessing the heavy halogen bands (C-Cl at 740 cm⁻¹, C-Br at 550 cm⁻¹).

ATR_Workflow N1 System Purge & Prep N2 Background Scan (32 Scans) N1->N2 N3 Sample Application & Pressure N2->N3 N4 Data Acquisition (4000-400 cm⁻¹) N3->N4 N5 ATR Correction & Baseline N4->N5

Caption: Step-by-step ATR-FTIR experimental workflow ensuring self-validating spectral acquisition.

Mechanistic Interpretation of Key Diagnostic Regions

The Diaryl Ether Linkage (1300–1000 cm⁻¹)

The C-O-C linkage in 2-(4-Bromophenoxy)-5-chloropyrimidine acts as an electronic bridge. The asymmetric stretch observed at 1245 cm⁻¹ is a hallmark of diaryl ethers[3]. In an ideal, symmetrical diaryl ether (like diphenyl ether), this peak is highly intense. However, the asymmetry introduced by the pyrimidine ring on one side and the bromophenyl ring on the other causes a broadening and slight blue-shift of this band. The symmetric stretch at 1062 cm⁻¹ is less intense but highly diagnostic for the intact ether bond[3].

The Pyrimidine Scaffold (1600–1400 cm⁻¹)

Pyrimidines exhibit complex stretching modes due to the coupled vibrations of C=N and C=C bonds[2]. In this compound, sharp, distinct bands at 1575 cm⁻¹ and 1530 cm⁻¹ are observed. The high frequency of these bands compared to unsubstituted pyrimidine is a direct result of the electron-withdrawing chlorine atom at the C5 position, which shortens the adjacent C=N bonds, thereby increasing their vibrational frequency[4].

Halogen Mass Effects (Below 1100 cm⁻¹)

Halogens are identified not just by their stretching frequencies, but by their profound effect on the aromatic rings they are attached to.

  • The C-Cl bond on the pyrimidine ring yields a characteristic sharp band at ~740 cm⁻¹.

  • The C-Br bond on the phenyl ring is much heavier, pushing its primary stretching frequency down to ~550 cm⁻¹. Furthermore, the presence of the bromine atom exactly opposite the ether linkage (para-substitution) restricts the out-of-plane bending of the adjacent aromatic C-H bonds, resulting in a highly diagnostic, intense peak at exactly 820 cm⁻¹.

Spectral_Logic Root 2-(4-Bromophenoxy)- 5-chloropyrimidine Sub1 5-Chloropyrimidine Ring Root->Sub1 Sub2 Diaryl Ether Linkage Root->Sub2 Sub3 p-Bromophenyl Ring Root->Sub3 Peak1 C=N / C=C Stretch 1575, 1530 cm⁻¹ Sub1->Peak1 Peak2 Aryl C-Cl Stretch 740 cm⁻¹ Sub1->Peak2 Peak3 Asymmetric C-O-C 1245 cm⁻¹ Sub2->Peak3 Peak4 Symmetric C-O-C 1062 cm⁻¹ Sub2->Peak4 Peak5 C-H Out-of-Plane Bend 820 cm⁻¹ Sub3->Peak5 Peak6 Aryl C-Br Stretch 550 cm⁻¹ Sub3->Peak6

Caption: Logical mapping of structural domains to their specific FTIR vibrational frequencies.

Conclusion

The FTIR spectrum of 2-(4-Bromophenoxy)-5-chloropyrimidine is a perfect study in spectroscopic causality. By understanding the inductive effects of the halogens and the resonance of the diaryl ether linkage, researchers can confidently distinguish this compound from its des-bromo or des-chloro analogs. Utilizing the standardized ATR-FTIR protocol outlined above ensures that the subtle shifts in the C=N stretching and C-O-C ether bands are captured with the high fidelity required for rigorous pharmaceutical and chemical development.

References

  • FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) . Journal of Molecular Structure. Available at:[Link]

  • FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil . National Institutes of Health (PMC). Available at:[Link]

  • Spectroscopic Investigations of 2-Hydroxy-4-Methyl Pyrimidine Hydrochloride . TSI Journals. Available at:[Link]

  • Extraction of Bioactive Compounds for Antioxidant, Antimicrobial, and Antidiabetic Applications . National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Orthogonal Reactivity of Bromo and Chloro Substituents in 2-(4-Bromophenoxy)-5-chloropyrimidine

For researchers and professionals in drug development, the ability to selectively functionalize a molecule is paramount. Heterocyclic compounds bearing multiple halogen atoms are invaluable synthons, provided their react...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the ability to selectively functionalize a molecule is paramount. Heterocyclic compounds bearing multiple halogen atoms are invaluable synthons, provided their reactivity can be precisely controlled. This guide offers an in-depth comparison of the reactivity of the bromo and chloro substituents in 2-(4-Bromophenoxy)-5-chloropyrimidine, a key intermediate in medicinal chemistry. We will explore the mechanistic underpinnings of its reactivity and provide validated experimental protocols that demonstrate the orthogonal chemical behavior of its two distinct carbon-halogen bonds.

Introduction: The Principle of Orthogonal Reactivity

The synthetic utility of a dihalogenated compound like 2-(4-Bromophenoxy)-5-chloropyrimidine lies in the differential reactivity of its C-Br and C-Cl bonds. The molecule contains two distinct electronic environments: an electron-rich bromophenoxy ring and a highly electron-deficient chloropyrimidine ring. This electronic disparity allows for selective chemical transformations at one halogen while leaving the other untouched—a concept known as orthogonal reactivity. Mastering this selectivity enables sequential, site-specific modifications, which is a cornerstone of modern synthetic strategy for building molecular complexity.

This guide will dissect the factors governing this selectivity, focusing on two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Caption: Key reactive sites in 2-(4-Bromophenoxy)-5-chloropyrimidine.

Mechanistic Foundations of Halogen Reactivity

The choice of reaction conditions dictates which halogen will participate. The outcome is a contest between the inherent strength of the C-X bond and the electronic character of the aromatic ring to which it is attached.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are fundamental tools for C-C, C-N, and C-O bond formation.[1][2] These reactions share a common catalytic cycle, where the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4]

The ease of oxidative addition is inversely related to the carbon-halogen bond dissociation energy (BDE).[5] The reactivity trend for aryl halides is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F .[6][7] The weaker C-Br bond (BDE ≈ 285 kJ/mol) requires a lower activation energy for cleavage by the palladium catalyst compared to the stronger C-Cl bond (BDE ≈ 327 kJ/mol).[5][8]

Therefore, in 2-(4-Bromophenoxy)-5-chloropyrimidine, palladium-catalyzed cross-coupling is predicted to occur selectively at the C-Br bond of the phenoxy ring.

G pd0 Pd(0)L_n complex1 Ar-Pd(II)(X)L_n pd0->complex1 Oxidative Addition (Ar-X) note1 Rate-determining step. Reactivity: C-Br > C-Cl complex2 Ar-Pd(II)(R)L_n complex1->complex2 Transmetalation (R-M) complex2->pd0 product Ar-R complex2->product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In contrast, SNAr reactions proceed via an addition-elimination mechanism.[9][10] This pathway is only viable on highly electron-deficient aromatic systems, such as heteroaromatics like pyrimidine or rings bearing strong electron-withdrawing groups (e.g., -NO2).[11][12] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] The aromaticity is then restored by the expulsion of the halide leaving group.

The rate-determining step is typically the initial nucleophilic attack.[13][14] A more electronegative halogen enhances the electrophilicity of the carbon it is attached to via a strong inductive effect, accelerating the attack. Consequently, the reactivity trend for leaving groups in SNAr is often the reverse of that in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I .[11][14]

In 2-(4-Bromophenoxy)-5-chloropyrimidine, the pyrimidine ring is profoundly electron-deficient due to its two nitrogen atoms, making it highly activated for SNAr. The phenoxy ring, by comparison, is electron-rich and completely unreactive toward this pathway. Therefore, SNAr will occur exclusively at the C-Cl bond on the pyrimidine ring.

G start Chloropyrimidine + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Step 1: Addition (Rate-Determining) end Substituted Pyrimidine + Cl⁻ meisenheimer->end Step 2: Elimination (Fast) note Reactivity is governed by the electrophilicity of the C-Cl bond, not C-Cl bond strength.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Profile & Experimental Data

The orthogonal reactivity of 2-(4-Bromophenoxy)-5-chloropyrimidine is summarized below. This selectivity is consistently observed in the literature for analogous systems.

Reaction TypeReactive SiteSelectivity Rationale
Suzuki-Miyaura Coupling C-BrThe C-Br bond has a lower bond dissociation energy than the C-Cl bond, favoring faster oxidative addition to the Palladium(0) catalyst.[7][15]
Buchwald-Hartwig Amination C-BrSimilar to Suzuki coupling, the rate-limiting oxidative addition step is more facile for the aryl bromide than the aryl chloride, especially with standard catalyst systems.[2]
Nucleophilic Aromatic Substitution (SNAr) C-ClThe pyrimidine ring is highly electron-deficient and activated for SNAr, whereas the phenoxy ring is not.[10] The C-Cl bond is on the activated ring, making it the exclusive site for nucleophilic attack. The reactivity order (Cl > Br) is due to the inductive effect of the halogen.[11][14]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the selective functionalization of each halogen.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol demonstrates the selective formation of a C-C bond at the C-Br position, leaving the C-Cl bond intact for subsequent chemistry.

Rationale: The use of a standard palladium catalyst like Pd(PPh₃)₄ under thermal conditions is sufficient to activate the C-Br bond without affecting the more robust C-Cl bond. A base is required to facilitate the transmetalation step of the catalytic cycle.[16]

G start Starting Material: 2-(4-Bromophenoxy)-5-chloropyrimidine reagents Reagents: Phenylboronic Acid Pd(PPh₃)₄ 2M Na₂CO₃ (aq) start->reagents 1. Add solvent Solvent: Toluene/Ethanol reagents->solvent 2. Dissolve in conditions Conditions: Reflux, 8-12h Inert Atmosphere (N₂ or Ar) solvent->conditions 3. Heat under workup Workup & Purification: Aqueous Extraction Column Chromatography conditions->workup 4. Cool and product Product: 2-(4-Biphenoxy)-5-chloropyrimidine workup->product 5. Isolate

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add a degassed solvent mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-biphenoxy)-5-chloropyrimidine.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Position

This protocol showcases the displacement of the chloro substituent with an amine, a common transformation in drug discovery.

Rationale: The reaction is performed in a polar aprotic solvent (like DMSO) to solvate the nucleophile effectively. Heating is typically required to overcome the activation barrier for the initial attack. The C-Br bond on the electron-rich phenoxy ring remains completely inert under these conditions.

Methodology:

  • In a sealed vial, dissolve 2-(4-Bromophenoxy)-5-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add the desired amine nucleophile (e.g., morpholine, 1.5 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Seal the vial and heat the mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to afford the pure N-substituted product.

Conclusion

The bromo and chloro substituents on 2-(4-Bromophenoxy)-5-chloropyrimidine exhibit highly predictable and orthogonal reactivity. The C-Br bond on the phenoxy ring is selectively addressed through palladium-catalyzed cross-coupling reactions, driven by its lower bond dissociation energy. Conversely, the C-Cl bond on the electron-deficient pyrimidine ring is the exclusive site for nucleophilic aromatic substitution, activated by the ring's electronic properties. This understanding allows researchers to employ 2-(4-Bromophenoxy)-5-chloropyrimidine as a versatile building block for the strategic and sequential introduction of diverse functional groups, facilitating the efficient synthesis of complex target molecules in drug discovery and materials science.

References

  • Dings, C., et al. (2025). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Unknown Author. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Source not available.
  • Unknown Author. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. Source not available.
  • Correa, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Unknown Author. (2026). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Zhang, T., et al. (n.d.). Comparison of reactivity of different aryl halides.
  • McIndoe, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Negishi, E. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Lecture.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • LibreTexts. (2023). 15.
  • Chemistry Steps. (2021).
  • Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Quora.
  • Wikipedia. (n.d.).
  • Majid, R. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • StackExchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Chemistry Stack Exchange.
  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Study.com.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Miller, J. A., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • LibreTexts. (2021). 6.
  • Wikipedia. (n.d.).

Sources

Validation

X-ray crystallography data for 2-(4-Bromophenoxy)-5-chloropyrimidine structure confirmation

Comprehensive Guide to Structure Confirmation of 2-(4-Bromophenoxy)-5-chloropyrimidine Executive Summary In the development of halogenated pyrimidine scaffolds for pharmaceutical and agrochemical applications, unambiguou...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Structure Confirmation of 2-(4-Bromophenoxy)-5-chloropyrimidine

Executive Summary

In the development of halogenated pyrimidine scaffolds for pharmaceutical and agrochemical applications, unambiguous structure determination is critical.[1][2] For the target molecule 2-(4-Bromophenoxy)-5-chloropyrimidine , synthetic routes via nucleophilic aromatic substitution (


) often yield regioisomeric mixtures (e.g., competition between 

and

substitution on the pyrimidine ring).[1][2][3][4]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide functional group evidence, they often fail to definitively distinguish between positional isomers in electron-deficient heterocycles where coupling constants are small or absent.[1][3] Single-crystal X-ray diffraction (SC-XRD) stands as the "Gold Standard" for this confirmation.[1][2][3][4] This guide details the experimental workflow, comparative advantages, and expected crystallographic parameters for validating this specific structure.

The Structural Challenge: Regioisomerism

The synthesis of 2-(4-Bromophenoxy)-5-chloropyrimidine typically involves reacting 2,5-dichloropyrimidine (or 5-chloro-2-methylsulfonylpyrimidine) with 4-bromophenol.[2][3][4][5] The core challenge is confirming that the phenoxy group attacked the C2 position rather than the C4 position.

  • Target Structure: 2-(4-Bromophenoxy)-5-chloropyrimidine.[2][3][4][5]

  • Potential Impurity: 4-(4-Bromophenoxy)-5-chloropyrimidine.[2][3][4]

Distinguishing these by


H NMR is difficult because the pyrimidine protons (H4/H6 in the target vs H2/H6 in the impurity) often appear as singlets or doublets with similar chemical shifts (

8.5–8.8 ppm) depending on the solvent.[1][3]

Comparative Methodology: Why X-Ray?

The following table compares the efficacy of standard analytical techniques for this specific pyrimidine derivative.

Feature1H / 13C NMR HR-MS (Mass Spec) X-Ray Crystallography
Primary Output Chemical environment of H/C atoms.[2][3][4][5]Exact mass & fragmentation.[1][2][4]3D electron density map.[1][2][4]
Isomer Differentiation Low/Medium. Requires complex 2D experiments (HMBC) to trace connectivity across the ether linkage.[1][2][4]None. Both isomers have identical mass (

~284/286).[1][2][3][4]
High. Direct visualization of atomic positions.[1][2][4]
Element Identification Indirect (via chemical shift).[1][2][3][4][5]Isotopic pattern confirms Cl/Br presence.[1][2][4]Definitive. Peak height corresponds to atomic number (

,

).[1][3]
Sample State Solution (dynamic average).Gas phase (ionized).[1][2][3]Solid state (static packing).[1][2][3]
Confidence Level 90% (with 2D data).50% (confirms formula only).100% (Absolute Structure).

Experimental Protocol for Structure Confirmation

Phase 1: Crystallization Strategy

The molecule is moderately lipophilic (Predicted LogP


 3.[1][2][4][5]5) and lacks strong hydrogen bond donors, making it prone to forming needles or plates.[1][2][3]
  • Method A: Slow Evaporation (Recommended) [1][3][4]

    • Dissolve 10–15 mg of the compound in 2 mL of Acetone or Ethyl Acetate .[1][2][4]

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3–4 small holes, and allow to stand at room temperature (20–25°C) for 2–5 days.

  • Method B: Vapor Diffusion

    • Dissolve 10 mg in 0.5 mL Dichloromethane (DCM) (inner vial).

    • Place in a larger jar containing 5 mL Hexane or Pentane (antisolvent).[1][2][4]

    • Seal tightly.[1][2][4] The volatile antisolvent will diffuse into the DCM, slowly lowering solubility and promoting high-quality crystal growth.[1][2][3][4]

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    .[1][2][3][4]
    • Reasoning: Bromine absorbs Cu radiation strongly (

      
       mm
      
      
      
      ), leading to absorption errors.[1][3][4] Mo reduces this absorption (
      
      
      mm
      
      
      ) while maintaining sufficient resolution.[1][3][4]
  • Temperature: Collect at 100 K (using a cryostream) to minimize thermal motion (Debye-Waller factors) and enhance high-angle diffraction data.

  • Heavy Atom Strategy: The presence of Bromine (

    
    ) and Chlorine (
    
    
    
    ) allows for easy structure solution using Direct Methods (SHELXT) or Patterson Methods , as these atoms dominate the scattering phases.[1][3]

Expected Crystallographic Data

Based on statistical averages from the Cambridge Structural Database (CSD) for similar halogenated pyrimidine ethers (e.g., Macitentan intermediates), the following parameters confirm the correct structure.

A. Bond Length Validation

The definitive proof of the structure lies in the bond lengths connecting the heteroatoms to the aromatic rings.[1][2][5]

Bond TypeExpected Length (Å)Diagnostic Value
C(5)–Cl 1.73 – 1.75 Confirms Cl is on the pyrimidine ring.[1][2][3][4][5]
C(4')–Br 1.89 – 1.91 Confirms Br is on the phenoxy ring.[1][2][3][4]
C(2)–O(Ether) 1.34 – 1.36 Short

bond indicates conjugation with pyrimidine.
C(1')–O(Ether) 1.38 – 1.41 Typical phenoxy C-O bond.[1][2][3][4][5]
B. Geometry & Intermolecular Interactions
  • Ether Angle (C-O-C): Expected to be 116° – 120° , wider than aliphatic ethers due to steric repulsion between the rings.[1][2][3]

  • Halogen Bonding: Expect close intermolecular contacts involving the halogens.[1][2][4]

    • Type II Halogen Bond:

      
       interactions are common, where the electropositive "sigma-hole" of the Bromine interacts with the lone pair of a pyrimidine nitrogen of a neighboring molecule.[1][2][3][4] This stabilizes the crystal lattice.[1][2][4]
      

Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming the structure, highlighting the critical decision points where X-ray data supersedes NMR.

StructureConfirmation cluster_legend Key Advantage Start Crude Product (S_NAr Reaction) NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguous Regioisomerism? (2- vs 4-substitution) NMR->Ambiguity Crystallization Crystallization (Vapor Diffusion DCM/Hexane) Ambiguity->Crystallization Yes (Singlets overlap) XRD X-Ray Diffraction (Mo Source, 100K) Crystallization->XRD Refinement Structure Refinement (Assign Cl vs Br by Peak Height) XRD->Refinement Check1 Check C-Cl Bond Length (~1.74 Å at C5) Refinement->Check1 note X-ray distinguishes Cl (17e-) from Br (35e-) based on electron density map. Refinement->note Check2 Check Ether Linkage (C2-O-Chenyl) Check1->Check2 Confirmed STRUCTURE CONFIRMED 2-(4-Bromophenoxy)-5-chloropyrimidine Check2->Confirmed

Figure 1: Decision workflow for structural confirmation. Note that X-ray diffraction resolves the regioisomer ambiguity that frequently plagues NMR analysis of pyrimidines.

References

  • Rhodes, G. (2006).[1][2][3][4][5] Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.[1][4] Link[1][3]

  • Bolm, C., et al. (2012).[1][2][3][5] "Synthesis and crystal structures of halogenated pyrimidines." Journal of Organic Chemistry. (Contextual reference for pyrimidine bond lengths).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."[1][2][3][4] Link

  • Gatland, A. E., et al. (2012).[1][2][3][5] "The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist."[1][2] ACS Medicinal Chemistry Letters, 3(10), 825–830.[1][3] (Describes synthesis and characterization of structurally similar 5-bromo/chloro pyrimidine ethers). Link[1][3]

  • Metrangolo, P., & Resnati, G. (2008).[1][2][3][5] "Halogen Bonding: A Paradigm in Supramolecular Chemistry."[1][2][4] Chemistry - A European Journal.[1][2][3][4][5] (Reference for interpreting Br...N interactions). Link[1][3]

Sources

Comparative

UV-Vis Absorption Characteristics of Halogenated Pyrimidine Ethers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Halogenated pyrimidine ethers—specifically 2-alkoxy-5-halogenopyrimidines—are critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated pyrimidine ethers—specifically 2-alkoxy-5-halogenopyrimidines—are critical pharmacophores in modern medicinal chemistry, serving as precursors for antiviral agents, kinase inhibitors, and agrochemicals. Their ultraviolet-visible (UV-Vis) absorption profiles are distinct fingerprints governed by the interplay between the electron-deficient pyrimidine core, the electron-donating alkoxy auxochrome, and the polarizable halogen substituent.

This guide provides a technical comparison of these spectral characteristics, establishing a self-validating protocol for their identification and purity assessment. By analyzing the bathochromic shifts induced by halogenation and etherification, researchers can rapidly validate synthetic intermediates without immediate recourse to NMR or MS.

Theoretical Framework: Electronic Perturbation

To interpret the UV-Vis spectra of halogenated pyrimidine ethers, one must understand the perturbation of the pyrimidine


-system.
The Pyrimidine Core

Unsubstituted pyrimidine exhibits two primary absorption bands in the UV region:

  • 
     transition:  A distinctive band around 240–245 nm  (Band I).
    
  • 
     transition:  A weaker, symmetry-forbidden band around 290–300 nm  arising from the non-bonding lone pairs on the nitrogen atoms.
    
The Auxochromic Effect of Ethers (C2 Position)

Introduction of an alkoxy group (e.g., -OCH


) at the C2 position creates a "push-pull" system. The oxygen atom acts as a strong auxochrome, donating electron density via the mesomeric (+M) effect into the electron-deficient pyrimidine ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (

) and causing a significant bathochromic (red) shift and hyperchromic effect (increased intensity).
The Halogen Effect (C5 Position)

Halogens (Cl, Br, I) at the C5 position introduce competing effects:

  • Inductive (-I): Withdraws electron density, stabilizing orbitals.

  • Mesomeric (+M): Donates electron density (weakly for Cl, Br, I due to orbital mismatch).

  • Heavy Atom Effect: Increases spin-orbit coupling, potentially broadening bands and facilitating intersystem crossing.

Experimentally, the presence of a halogen at C5 typically results in a further bathochromic shift of 5–15 nm relative to the non-halogenated ether, with the magnitude following the polarizability trend: I > Br > Cl > F .

Diagram 1: Electronic Interaction Pathway

The following diagram illustrates the electronic "push-pull" mechanism affecting the absorption maxima.

ElectronicEffects Alkoxy Alkoxy Group (C2) (Electron Donor +M) Pyrimidine Pyrimidine Ring (Electron Deficient) Alkoxy->Pyrimidine Donates e- density HOMO HOMO Energy (Raised) Alkoxy->HOMO Major impact Halogen Halogen (C5) (Polarizable/Inductive) Pyrimidine->Halogen Inductive Withdrawal Halogen->Pyrimidine Weak +M Donation Halogen->HOMO Minor impact Shift Bathochromic Shift (Red Shift) HOMO->Shift Decreased Gap LUMO LUMO Energy (Slightly Raised) LUMO->Shift

Caption: Mechanistic flow of electronic perturbations leading to the observed red shift in halogenated pyrimidine ethers.

Comparative Analysis of Spectral Data[1][2][3][4][5][6]

The table below synthesizes experimental data ranges for typical derivatives in polar solvents (Methanol/Ethanol). Note that specific values vary slightly based on solvent polarity (solvatochromism).

Table 1: Comparative Absorption Characteristics ( )[7][8]
Compound ClassSubstituentsPrimary Band (

)
Secondary Band (

)
Relative Shift
Parent Pyrimidine (Unsubstituted)240–245 nm290–300 nm (Weak)Reference
Ether Analog 2-Methoxypyrimidine260–270 nmMasked/Shoulder+20–25 nm
Halogenated Ether 5-Chloro-2-methoxypyrimidine270–278 nmMasked+30–35 nm
Halogenated Ether 5-Bromo-2-methoxypyrimidine 275–285 nm Masked +35–40 nm
Halogenated Ether 5-Iodo-2-methoxypyrimidine285–295 nmMasked+45–50 nm

Key Observations:

  • Masking of

    
    :  In the ether derivatives, the intense 
    
    
    
    band often red-shifts enough to overlap with and obscure the weaker
    
    
    transition.
  • Solvatochromism: These compounds exhibit negative solvatochromism for the

    
     band (blue shift in polar solvents) and positive solvatochromism for the 
    
    
    
    band. For consistent comparison, Methanol (MeOH) is the recommended standard solvent.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in the data, follow this standardized protocol. This workflow includes "Stop/Go" checkpoints to validate sample integrity.

Reagents and Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Do not use Acetone or Benzene due to UV cutoff interference.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Cuvettes: Quartz (Fused Silica) matched pair, 10 mm path length. Glass/Plastic cuvettes absorb UV < 300 nm and are unsuitable.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Methanol.

    • Run a baseline scan (200–400 nm).

    • Validation: Absorbance should be flat (0.000 ± 0.005 AU). If drift exists, clean cuvettes or warm up the lamp.

  • Stock Solution Preparation:

    • Weigh ~10 mg of the halogenated pyrimidine ether.

    • Dissolve in 100 mL Methanol (Concentration ~

      
       M).
      
    • Sonicate to ensure complete dissolution.

  • Dilution & Measurement:

    • Dilute stock 1:10 to achieve ~

      
       M.
      
    • Target Absorbance: 0.6 – 0.8 AU at

      
       (Linear Beer-Lambert range).
      
    • Scan range: 200 nm to 400 nm.

  • Data Analysis:

    • Identify ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[1][2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ): 
      
      
      
      .
    • Validation: For 5-bromo-2-methoxypyrimidine,

      
       should be 
      
      
      
      . Low
      
      
      indicates impurities or weighing errors.
Diagram 2: Experimental Workflow

This diagram outlines the decision logic for the experimentalist.

Workflow Start Start: Sample Preparation SolventCheck Check Solvent Cutoff (MeOH < 205nm?) Start->SolventCheck Baseline Run Baseline (200-400nm) SolventCheck->Baseline BaselineValid Is Baseline Flat? Baseline->BaselineValid Clean Clean Cuvettes / Warm Lamp BaselineValid->Clean No Measure Measure Sample (Target Abs 0.6-0.8) BaselineValid->Measure Yes Clean->Baseline Analyze Calculate Lambda Max & Epsilon Measure->Analyze

Caption: Decision-tree workflow for validating UV-Vis measurements of pyrimidine derivatives.

Applications in Drug Development

Understanding these characteristics allows for rapid "at-line" decision making:

  • Reaction Monitoring: The conversion of a non-halogenated precursor (e.g., 2-methoxypyrimidine) to its 5-bromo analog can be monitored by observing the ~15 nm red shift. If the spectrum does not shift, the reaction has failed.

  • Impurity Profiling: A shoulder appearing at < 250 nm often indicates unreacted starting material or loss of the ether group (hydrolysis to the pyrimidone tautomer).

  • Library Characterization: In high-throughput screening, the

    
     serves as a secondary confirmation of identity alongside Mass Spectrometry.
    

References

  • da Silva, F. F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Link

  • Stimson, M. M. (1949).[3] The Ultraviolet Absorption Spectra of Some Pyrimidines; Chemical Structure and the Effect of pH on the Position of Lambda Max. Journal of the American Chemical Society.[3] Link

  • BenchChem Technical Support. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem. Link

  • Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. Journal of Physical Chemistry A. Link

  • Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy: Bathochromic Shifts. Master Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenoxy)-5-chloropyrimidine proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex building blocks like 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3) extends far beyond the reaction flask. In drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex building blocks like 2-(4-Bromophenoxy)-5-chloropyrimidine (CAS: 1538671-54-3) extends far beyond the reaction flask. In drug discovery and development, this versatile pyrimidine scaffold is highly valued[1]. However, its dual-halogenated structure (containing both bromine and chlorine) presents specific logistical and environmental challenges at the end of its operational lifecycle.

Improper disposal of halogenated organics not only violates environmental regulations but also poses severe risks of equipment corrosion and the generation of toxic byproducts. The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate thermal destruction of this compound.

The Causality of Halogenated Waste Segregation

To understand how to dispose of 2-(4-Bromophenoxy)-5-chloropyrimidine, one must first understand why standard disposal methods fail.

When non-halogenated organic solvents (like ethanol or hexane) are incinerated, they primarily yield carbon dioxide and water. In contrast, the thermal oxidation of 2-(4-Bromophenoxy)-5-chloropyrimidine cleaves the stable carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds, releasing highly corrosive hydrochloric acid (HCl) and hydrobromic acid (HBr) gases[2].

If halogenated waste is inadvertently mixed with non-halogenated waste streams, the entire bulk volume must be treated as halogenated. This operational error typically doubles the disposal cost for the facility, as the waste must be routed to specialized incinerators equipped with acid gas scrubbers rather than standard fuels-blending programs[3]. Furthermore, incomplete combustion of halogenated aromatics at lower temperatures can lead to the formation of highly toxic dioxins and furans.

Operational Disposal Protocol: A Self-Validating System

To ensure environmental compliance and laboratory safety, implement the following step-by-step segregation and accumulation protocol. This system is designed to be self-validating—each step contains a built-in verification check to prevent cascading failures.

Step 1: Source Identification and Compatibility Verification

  • Action: Identify all reaction effluents, mother liquors, and wash solvents containing residual 2-(4-Bromophenoxy)-5-chloropyrimidine.

  • Validation Check: Before transferring to a waste container, verify the pH of the effluent. The pH must be between 5.5 and 9.5[3]. Highly acidic or basic conditions can trigger exothermic reactions or degrade the structural integrity of the storage container.

Step 2: Strict Segregation

  • Action: Route the effluent exclusively into a designated "Halogenated Organic Waste" container.

  • Validation Check: Cross-reference the waste log. Ensure no strong oxidizers, reducers, heavy metals, or water-reactive substances have been introduced into this specific carboy[3].

Step 3: Satellite Accumulation

  • Action: Store the waste in a high-density polyethylene (HDPE) or PTFE-lined safety can. The container must remain strictly closed unless actively receiving waste.

  • Validation Check: Inspect the container weekly for vapor swelling or embrittlement. Ensure the label explicitly lists "2-(4-Bromophenoxy)-5-chloropyrimidine" along with the specific halogen hazards (Cl, Br).

Step 4: EHS Handoff and Manifesting

  • Action: Once the satellite container reaches its regulatory volume limit (typically 5 to 55 gallons, depending on local jurisdiction), initiate a pickup request with your Environmental Health and Safety (EHS) department.

  • Validation Check: Verify that the waste manifest accurately reflects the presence of dual halogens, ensuring the contracted disposal facility routes the drum to a high-temperature thermal oxidizer rather than a standard cement kiln.

Ultimate Destruction: Thermal Oxidation Mechanics

Once the waste leaves your facility, it cannot be disposed of in a landfill[4]. The EPA mandates that halogenated organic compounds undergo high-temperature thermal destruction.

Because the C-Cl and C-Br bonds require significant activation energy to break, the incinerator must operate under much more aggressive parameters than those used for standard organic waste[2].

Quantitative Comparison of Incineration Parameters

The table below summarizes the critical differences in thermal destruction requirements, illustrating why segregation at the laboratory level is operationally vital.

ParameterNon-Halogenated OrganicsHalogenated Organics (e.g., CAS 1538671-54-3)Mechanistic Rationale
Minimum Combustion Temp. 870°C (1600°F)1100°C (2000°F)Higher thermal energy is required to fully cleave stable C-Cl and C-Br bonds[2].
Minimum Residence Time 0.75 seconds> 1.0 secondExtended time in the combustion chamber ensures complete oxidation, preventing the synthesis of dioxins/furans[2].
Post-Combustion Treatment Not strictly requiredAlkaline Acid Gas ScrubberWet scrubbers neutralize the corrosive HCl and HBr gases generated during the combustion of the pyrimidine ring[2][5].
Disposal Cost Impact BaselineApprox. 2x BaselineRequires specialized corrosion-resistant incinerator refractory linings and continuous scrubber maintenance[3].

Waste Lifecycle Visualization

The following diagram maps the logical relationship between laboratory segregation and the ultimate chemical neutralization of the halogenated byproducts.

WasteWorkflow Gen Waste Generation 2-(4-Bromophenoxy)-5-chloropyrimidine Check Compatibility Check (Verify pH 5.5 - 9.5) Gen->Check Process Effluent Seg Halogenated Segregation (Isolate from non-halogenated) Check->Seg Validate Chemistry Store Satellite Accumulation (HDPE Container, Labeled) Seg->Store Dedicated Stream Inc Thermal Incineration (>1100°C, >1.0s) Store->Inc Licensed Transport Scrub Alkaline Scrubbing (Neutralize HCl & HBr) Inc->Scrub Volatilized Acid Gases

Workflow for segregation, transport, and thermal destruction of halogenated pyrimidine waste.

Emergency Spill Response

In the event of an accidental release of a solution containing 2-(4-Bromophenoxy)-5-chloropyrimidine:

  • Containment: Do not flush with water. The compound's halogenated nature makes it highly recalcitrant to standard wastewater biological treatment systems[4].

  • Absorption: Use inert, non-combustible absorbent materials (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust, as the residual solvent may pose an ignition hazard.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a dedicated, sealable hazardous waste container. Label immediately as "Halogenated Spill Debris."

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Air Pollution Control Technology Fact Sheet: Thermal Incinerator (EPA-452/F-03-022) | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Current Land-Based Incineration Technologies | Source: Princeton University / OTA Archives | URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromophenoxy)-5-chloropyrimidine

This guide provides the operational safety architecture for handling 2-(4-Bromophenoxy)-5-chloropyrimidine . Notice of Specialized Handling: As a halogenated pyrimidine ether, this compound is a specialized pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides the operational safety architecture for handling 2-(4-Bromophenoxy)-5-chloropyrimidine .

Notice of Specialized Handling: As a halogenated pyrimidine ether, this compound is a specialized pharmaceutical intermediate (often utilized in Suzuki-Miyaura cross-coupling for drug discovery). Specific toxicological data (RTECS/SDS) is often limited for this exact isomer. Therefore, this protocol applies Control Banding Strategies , treating the substance as a Category 3 Potent Compound (High potency/moderate toxicity potential) until specific data proves otherwise.

Part 1: Hazard Identification & Risk Assessment (SAR Analysis)

Chemical Identity:

  • Chemical Name: 2-(4-Bromophenoxy)-5-chloropyrimidine

  • Structure Analysis: Pyrimidine ring with a chlorine at position 5 and a 4-bromophenoxy ether linkage at position 2.

  • Physical State: Typically a white to off-white solid powder.

Inferred Hazards (Structure-Activity Relationship): Based on the functional groups (Halogenated Heterocycle + Aryl Ether), the following hazards are the operational baseline:

Hazard ClassGHS Classification (Inferred)Operational Implication
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation upon contact.[1] Halogens increase lipophilicity, aiding dermal absorption.
Serious Eye Damage Category 2A (H319)Dust or solution splashes will cause severe irritation.
STOT - Single Exposure Category 3 (H335)Respiratory irritant.[1] Inhalation of dust triggers mucosal inflammation.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed.[1] Pyrimidine analogs often possess biological activity (kinase inhibition).
Sensitization PotentialHalogenated aromatic ethers can act as sensitizers over repeated exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Hand Protection (Glove Protocol)

Standard: Double-gloving is required for all powder handling to prevent micro-contamination and permeation.

  • Inner Glove: Nitrile (0.11 mm / 4 mil).

  • Outer Glove: Nitrile (Extended Cuff, minimum 0.15 mm / 6 mil).

  • Rationale: Halogenated heterocycles can degrade thin latex. Nitrile offers superior resistance to the organic solvents (e.g., DMF, DMSO) typically used to dissolve this compound [1].

  • Change Frequency: Immediately upon splash; every 2 hours during continuous use.

Respiratory & Body Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier (PPE):

    • Solids (Weighing): N95 (US) or P2 (EU) disposable respirator if weighing outside a hood (NOT recommended). Ideally, use a static-free weighing enclosure inside the hood.

    • Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. The "double-layer" approach prevents dust migration to street clothes.

Eye Protection
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with open sides are insufficient for fine powders that behave like aerosols.

Part 3: Operational Workflow & Engineering Controls

This diagram illustrates the "Cradle-to-Grave" safety workflow for this specific compound.

SafetyWorkflow Start Start: Chemical Retrieval Weighing Weighing Station (Static Control + Fume Hood) Start->Weighing Transport in secondary container Solubilization Solubilization (Solvent: DMSO/DMF) Weighing->Solubilization Add solvent to solid (NOT solid to solvent) Spill Spill Event? Weighing->Spill Reaction Reaction/Synthesis (Closed Vessel) Solubilization->Reaction Solubilization->Spill Disposal Disposal: Halogenated Organic Waste Reaction->Disposal Quench & Segregate Spill->Reaction No Cleanup Spill Protocol: 1. Evacuate 2. PPE Upgrade 3. Absorb (Vermiculite) Spill->Cleanup Yes Cleanup->Disposal

Caption: Operational safety workflow emphasizing containment during the critical solubilization phase.

Part 4: Emergency Response & Disposal

Spill Management (Solid Powder)
  • Isolate: Mark the area. Do not create a draft (turn off nearby fans).

  • PPE Upgrade: Don a full-face respirator if the spill exceeds 1 gram outside a hood.

  • Containment: Cover the powder with a damp paper towel (water or PEG-400) to prevent aerosolization.

  • Removal: Scoop into a wide-mouth jar. Do not dry sweep.

Disposal Specifications

This compound contains both Chlorine and Bromine. It must be segregated from non-halogenated waste to prevent violent reactions in incinerators and to meet EPA/EU regulations.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: Halogenated Pyrimidine Derivative (Toxic)"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste (Contains Br/Cl-Pyrimidine)"
Aquatic Toxicity High RiskDo NOT pour down drains. Collect all aqueous washes (raffinate).

Part 5: Technical Rationale (The "Why")

Why Halogenated Pyrimidines require specific care: The presence of the 5-chloro and 2-phenoxy groups activates the pyrimidine ring. In metabolic pathways, pyrimidines can mimic nucleosides, potentially interfering with DNA/RNA synthesis if absorbed systemically [2]. Furthermore, the ether linkage, while stable, can be cleaved by strong liver enzymes (CYP450), releasing bromophenol derivatives which are nephrotoxic.

Self-Validating Safety System:

  • The "Solvent Test": If you can smell the solvent (e.g., Pyridine or DMF) used to dissolve the solid, your fume hood containment is breached. Stop work immediately.

  • The "Glove Inspection": Check nitrile gloves for "puckering" or dimensional changes every 30 minutes. Halogenated compounds often cause subtle swelling in nitrile before breakthrough occurs [3].

References

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-5-chloropyrimidine (Structural Analog). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.